molecular formula C10H3Cl3F3N B067120 4,5,7-Trichloro-2-(trifluoromethyl)quinoline CAS No. 175203-41-5

4,5,7-Trichloro-2-(trifluoromethyl)quinoline

Cat. No.: B067120
CAS No.: 175203-41-5
M. Wt: 300.5 g/mol
InChI Key: LJFUUVXYSQLASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,7-Trichloro-2-(trifluoromethyl)quinoline is a versatile and high-value synthetic intermediate primarily utilized in medicinal chemistry and agrochemical research. Its core structure, a quinoline scaffold, is functionally decorated with three chlorine atoms and a single trifluoromethyl group, creating a unique electronic and steric profile that is instrumental in the development of novel bioactive compounds. In pharmaceutical research, this compound serves as a critical precursor for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobials, where the electron-withdrawing substituents can significantly influence binding affinity and metabolic stability. The presence of multiple halogen atoms also makes it an ideal candidate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling rapid diversification of chemical libraries for structure-activity relationship (SAR) studies. Concurrently, in agrochemical science, this quinoline derivative is investigated for its potential as a lead structure in the design of next-generation herbicides and pesticides, leveraging the synergistic effects of the chlorine and fluorine atoms to enhance lipophilicity and target interaction. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5,7-trichloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl3F3N/c11-4-1-5(12)9-6(13)3-8(10(14,15)16)17-7(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFUUVXYSQLASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(C=C2Cl)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl3F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380279
Record name 4,5,7-trichloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-41-5
Record name 4,5,7-Trichloro-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,7-trichloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-41-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical and physical properties of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental data for this specific compound, this document also extrapolates potential synthetic routes, purification methods, and biological activities based on established knowledge of structurally similar quinoline derivatives. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer and antimalarial activities. The presence of three chlorine atoms and a trifluoromethyl group on the quinoline core of the title compound suggests its potential as a subject for further investigation in drug discovery programs. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

PropertyValueSource
CAS Number 175203-41-5[1][2]
Molecular Formula C₁₀H₃Cl₃F₃N[1][2]
Molecular Weight 300.49 g/mol [2]
Melting Point 111-114 °C
Boiling Point (Predicted) 304.6 ± 37.0 °C
Density (Predicted) 1.614 ± 0.06 g/cm³
Appearance Solid
Storage Temperature 2-8 °C

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted quinolines. The following represents a generalized, theoretical protocol.

Proposed Synthesis

The synthesis of this compound can be envisioned as a multi-step process, likely starting from a suitably substituted aniline precursor. A potential approach could involve the Gould-Jacobs reaction to form the quinoline core, followed by chlorination steps.

Step 1: Synthesis of a Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline Intermediate

  • Reaction Setup: In a round-bottom flask, combine 3,5-dichloroaniline (1.0 eq) with diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Condensation: Heat the mixture at 120-130 °C for 2 hours to facilitate the condensation reaction and removal of ethanol.

  • Cyclization: Add the reaction mixture to a high-boiling point solvent such as Dowtherm A, preheated to 250 °C. Reflux the mixture for 30-60 minutes to induce cyclization.

  • Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.

Step 2: Chlorination of the Quinoline Core

  • Reaction Setup: To the dried dichloro-4-hydroxy-2-(trifluoromethyl)quinoline intermediate from Step 1, add an excess of phosphorus oxychloride (POCl₃).

  • Chlorination: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base such as sodium bicarbonate until a precipitate forms.

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques:

  • Column Chromatography: Purification can be achieved using column chromatography on silica gel. A gradient elution system with hexane and ethyl acetate is recommended to separate the desired product from impurities.

  • Recrystallization: Further purification can be performed by recrystallizing the product from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain a crystalline solid.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available. However, the structural motifs present in this molecule, namely the quinoline core, chlorine, and trifluoromethyl substituents, are features of many compounds with known anticancer and antimalarial properties.

Inferred Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms.[3][4] The presence of a trifluoromethyl group can enhance the metabolic stability and cell permeability of a compound, often leading to improved pharmacological properties. The chloro substituents can modulate the electronic properties of the molecule and its binding affinity to biological targets.

Potential Signaling Pathways:

  • Kinase Inhibition: Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[5] It is plausible that this compound could exhibit inhibitory activity against kinases such as EGFR, VEGFR, or those in the PI3K/Akt/mTOR pathway.

  • Topoisomerase Inhibition: Some quinoline derivatives are known to inhibit topoisomerases, enzymes essential for DNA replication. This leads to DNA damage and apoptosis in cancer cells.

Inferred Antimalarial Potential

The 4-aminoquinoline scaffold is the basis for several widely used antimalarial drugs, including chloroquine. While the title compound is not a 4-aminoquinoline, the broader class of substituted quinolines has been extensively investigated for antimalarial activity. The trifluoromethyl group has been incorporated into quinoline structures to overcome drug resistance in malaria parasites.

Potential Mechanism of Action:

  • Inhibition of Heme Polymerization: A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole. This leads to the accumulation of toxic free heme, resulting in parasite death.

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the initial investigation of this compound as a potential therapeutic agent.

logical_workflow start Synthesis and Purification of This compound char Structural Characterization (NMR, MS, IR, X-ray) start->char Verification phys_chem Physicochemical Profiling (Solubility, Stability) char->phys_chem in_vitro_cancer In Vitro Anticancer Screening (e.g., NCI-60 panel) phys_chem->in_vitro_cancer Screening in_vitro_malaria In Vitro Antimalarial Assay (e.g., P. falciparum growth inhibition) phys_chem->in_vitro_malaria Screening mechanism_cancer Mechanism of Action Studies (Cancer) - Kinase Inhibition Assays - Apoptosis Assays in_vitro_cancer->mechanism_cancer If Active mechanism_malaria Mechanism of Action Studies (Malaria) - Heme Polymerization Assay in_vitro_malaria->mechanism_malaria If Active lead_opt Lead Optimization mechanism_cancer->lead_opt mechanism_malaria->lead_opt

References

IUPAC name and molecular structure of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative. Due to the limited availability of specific experimental data for this compound, this document combines confirmed molecular information with inferred properties and potential applications based on structurally related quinoline analogs. The guide covers the molecular structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of potential biological activities, including a hypothetical signaling pathway. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to aid in research and development endeavors.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen and trifluoromethyl substituents can significantly modulate the physicochemical and pharmacological properties of the quinoline scaffold. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and bioavailability. This guide focuses on the specific polysubstituted quinoline, this compound, providing a foundational resource for researchers exploring its potential in drug discovery.

Molecular Structure and Physicochemical Properties

The IUPAC name for the compound is this compound.[3] Its molecular structure consists of a quinoline core with chlorine atoms at positions 4, 5, and 7, and a trifluoromethyl group at position 2.

Molecular Structure:

A summary of its known and predicted physicochemical properties is provided in Table 1.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 175203-41-5ChemicalBook[5]
Molecular Formula C₁₀H₃Cl₃F₃NPubChem[3]
Molecular Weight 300.49 g/mol ChemicalBook[5]
Monoisotopic Mass 298.9283 DaPubChemLite[3]
SMILES C1=C(C=C(C2=C1N=C(C=C2Cl)C(F)(F)F)Cl)ClPubChemLite[3]
InChI InChI=1S/C10H3Cl3F3N/c11-4-1-5(12)9-6(13)3-8(10(14,15)16)17-7(9)2-4/h1-3HPubChemLite[3]
Predicted XlogP 5.0PubChemLite[3]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis would likely begin with a suitable aniline precursor, which undergoes cyclization to form a quinoline core, followed by sequential or directed chlorination.

G cluster_0 Proposed Synthesis of this compound A Starting Material (e.g., 3,5-dichloroaniline) B Condensation with ethyl 4,4,4-trifluoroacetoacetate A->B Step 1 C Cyclization (e.g., Gould-Jacobs Reaction) B->C Step 2 D Intermediate: 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline C->D Formation E Chlorination of 4-position (e.g., with POCl₃) D->E Step 3 F Final Product: This compound E->F Formation

Caption: A proposed multi-step synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Step 1 & 2: Synthesis of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichloroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

  • Condensation: Heat the mixture at 100-120°C for 1-2 hours to facilitate the initial condensation reaction.

  • Cyclization: Add the reaction mixture to a high-boiling point solvent such as Dowtherm A and heat to reflux (approximately 250°C) for 1-2 hours to induce cyclization.

  • Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Purification: Collect the solid by filtration, wash with hexane, and dry to yield 5,7-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline.

Step 3: Chlorination to this compound

  • Reaction Setup: In a fume hood, carefully add the intermediate from the previous step (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Chlorination: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

Specific biological activity data for this compound is not currently available. However, based on the activities of structurally similar quinoline derivatives, it is plausible that this compound could exhibit anticancer or antimalarial properties.[1][6] The presence of multiple chlorine atoms and a trifluoromethyl group could enhance its interaction with biological targets.

Hypothetical Anticancer Signaling Pathway

Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways. A hypothetical pathway for this compound is presented below.

G cluster_0 Hypothetical Apoptosis Induction Pathway Compound 4,5,7-Trichloro-2- (trifluoromethyl)quinoline Kinase Target Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Pathway Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Kinase->Pathway Inhibition Bcl2 Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) Pathway->Bcl2 Downregulation Bax Pro-apoptotic proteins (e.g., Bax, Bak) Pathway->Bax Upregulation Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibition Bax->Mito Activation CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by a quinoline derivative.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. This guide has provided a summary of its known molecular characteristics and, by drawing parallels with related compounds, has outlined a potential synthetic route and hypothesized biological activities. It is imperative that future research endeavors focus on the experimental validation of these proposed properties to fully elucidate the therapeutic potential of this compound. The information and protocols presented herein serve as a foundational starting point for such investigations.

References

A Technical Guide to the General Synthesis Pathways for Trifluoromethyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making trifluoromethyl-substituted quinolines highly sought-after compounds in drug discovery. This technical guide provides an in-depth overview of the core synthetic pathways to access these valuable molecules, complete with comparative data, detailed experimental protocols, and mechanistic diagrams.

Core Synthetic Strategies

The synthesis of trifluoromethyl-substituted quinolines can be broadly categorized into two main approaches:

  • Classical Cyclization Reactions: These methods involve the construction of the quinoline ring from acyclic precursors, where one or more of the starting materials already contain the trifluoromethyl group. Key examples include the Conrad-Limpach, Combes, Doebner-von Miller, and Friedländer syntheses.

  • Modern Synthetic Methods: These approaches often involve the direct trifluoromethylation of a pre-existing quinoline ring or utilize modern catalytic systems to achieve the desired transformation under milder conditions. Radical trifluoromethylation and photoredox catalysis are prominent examples.

A generalized workflow for the synthesis of trifluoromethyl-substituted quinolines is depicted below.

G cluster_start Starting Materials A Substituted Anilines C Key Cyclization Reaction (e.g., Conrad-Limpach, Friedländer) A->C B CF3-Containing Building Blocks B->C E Trifluoromethylated Quinoline Precursor C->E D Reaction Conditions (Catalyst, Solvent, Temperature) D->C F Purification (e.g., Recrystallization, Chromatography) E->F G Final Trifluoromethyl-Substituted Quinoline Product F->G H Characterization (NMR, MS, X-ray Crystallography) G->H

General synthesis workflow for trifluoromethyl-substituted quinolines.

Classical Cyclization Reactions

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a two-step process for preparing 4-hydroxyquinolines. It involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization of the resulting β-aminoacrylate intermediate.[1]

Reaction Scheme:

G start Aniline + β-Ketoester step1 Condensation (Moderate Temperature) start->step1 intermediate β-Aminoacrylate Intermediate step1->intermediate step2 Thermal Cyclization (High Temperature, ~250°C) intermediate->step2 product 4-Hydroxyquinoline step2->product

Conrad-Limpach Synthesis Workflow.

Experimental Protocol: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline [2]

  • Step 1: Enamine Formation.

    • In a suitable reaction vessel, combine the substituted aniline (1.0 eq) and a trifluoromethylated β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) (1.0-1.2 eq) in a solvent such as toluene or ethanol.

    • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

    • Heat the mixture to reflux and, if necessary, use a Dean-Stark apparatus to remove the water formed during the condensation.

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude β-aminoacrylate can often be used in the next step without further purification.

  • Step 2: Thermal Cyclization.

    • In a round-bottom flask equipped with a reflux condenser, place the crude β-aminoacrylate intermediate from Step 1.

    • Add a high-boiling solvent such as Dowtherm A or mineral oil (approximately 10-20 mL per gram of intermediate).

    • Heat the mixture with stirring to approximately 250-260 °C.

    • Maintain this temperature for 30-60 minutes, monitoring the progress of the cyclization by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

    • Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

    • The crude 4-hydroxy-2-(trifluoromethyl)quinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-substituted quinoline.[3] The use of a trifluoromethylated β-diketone allows for the introduction of a -CF3 group at either the 2- or 4-position of the quinoline ring, with regioselectivity influenced by steric and electronic factors.[3]

Reaction Scheme:

G start Aniline + β-Diketone step1 Condensation start->step1 intermediate Schiff Base Intermediate step1->intermediate step2 Acid-Catalyzed Ring Closure intermediate->step2 product 2,4-Substituted Quinoline step2->product

Combes Synthesis Workflow.

Experimental Protocol: General Procedure for the Combes Synthesis of Trifluoromethyl-Quinolines [4][5]

  • To a stirred solution of the substituted aniline (1.0 eq) in a suitable solvent (e.g., ethanol), add the trifluoromethylated β-diketone (1.0-1.2 eq).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the desired trifluoromethyl-substituted quinoline.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is the synthesis of quinolines from an aniline and an α,β-unsaturated carbonyl compound under acidic conditions.[6] This method is particularly useful for preparing quinolines with substituents at the 2- and/or 4-positions.

Reaction Scheme:

G start Aniline + α,β-Unsaturated Carbonyl Compound step1 Michael Addition start->step1 intermediate Adduct step1->intermediate step2 Cyclization & Dehydration intermediate->step2 step3 Oxidation step2->step3 product Substituted Quinoline step3->product

Doebner-von Miller Reaction Workflow.

Experimental Protocol: General Procedure for the Doebner-von Miller Synthesis of 2-(Trifluoromethyl)quinolines [7]

  • In a reaction vessel, dissolve the substituted aniline (1.0 eq) in a suitable solvent and add a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid).

  • Add the α,β-unsaturated trifluoromethyl ketone (1.0-1.2 eq) to the mixture.

  • An oxidizing agent (often the Schiff base formed in situ from a second molecule of aniline and the carbonyl compound) is required for the final aromatization step.

  • Heat the reaction mixture, typically at reflux, for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a base.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Friedländer Synthesis

The Friedländer synthesis is a versatile method for producing quinolines by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8]

Reaction Scheme:

G start 2-Aminoaryl Aldehyde/Ketone + Compound with α-Methylene Group step1 Aldol Condensation or Schiff Base Formation start->step1 intermediate Intermediate step1->intermediate step2 Cyclodehydration intermediate->step2 product Substituted Quinoline step2->product

Friedländer Synthesis Workflow.

Experimental Protocol: Proline Potassium Salt-Catalyzed Friedländer Annulation for 4-(Trifluoromethyl)quinolines [9]

  • In a reaction vial, combine the substituted 2-trifluoroacetyl aniline (1.0 eq), the carbonyl compound (1.2 eq), and proline potassium salt (10 mol%).

  • Add a suitable solvent (e.g., ethanol).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (typically a few hours).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-(trifluoromethyl)quinoline derivative.

Modern Synthetic Methods

Radical Trifluoromethylation

Direct trifluoromethylation of the quinoline ring can be achieved through radical-based methods. These reactions often utilize a trifluoromethyl radical precursor, such as Togni's reagent, and an initiator, which can be a metal catalyst, a photoredox catalyst, or UV light.[10]

Reaction Scheme:

G start Quinoline Derivative addition Radical Addition start->addition reagent CF3 Radical Precursor (e.g., Togni's Reagent) initiator Initiator (e.g., UV light, catalyst) reagent->initiator cf3_radical initiator->cf3_radical cf3_radical->addition intermediate Trifluoromethylated Radical Intermediate addition->intermediate rearomatization Rearomatization intermediate->rearomatization product Trifluoromethylated Quinoline rearomatization->product

Radical Trifluoromethylation Workflow.

Experimental Protocol: Photo-induced Radical Cyclization with Togni's Reagent [10]

  • To a reaction tube, add the benzene-tethered 1,7-enyne (1.0 eq), Togni's reagent (1.5 eq), and sodium iodide (2.0 eq).

  • Add a suitable solvent (e.g., acetonitrile).

  • Irradiate the mixture with a UV lamp at room temperature for the specified time.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the trifluoromethylated dihydroquinolin-2(1H)-one.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of trifluoromethylated compounds under mild conditions. This method often employs a ruthenium or iridium-based photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process to generate a trifluoromethyl radical from a suitable precursor.

Experimental Protocol: General Procedure for Photoredox-Catalyzed Trifluoromethylation [11][12]

  • In a reaction vial, combine the quinoline substrate (1.0 eq), the trifluoromethylating agent (e.g., CF3I or a Togni reagent), and the photoredox catalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%).

  • Add a suitable solvent (e.g., acetonitrile or DMF) and any necessary additives (e.g., a base or a sacrificial electron donor).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

  • Irradiate the stirred reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the crude product by column chromatography to isolate the trifluoromethylated quinoline.

Data Presentation: Comparison of Synthetic Pathways

The following tables summarize quantitative data for various synthetic routes to trifluoromethyl-substituted quinolines, allowing for a direct comparison of their efficiencies.

Table 1: Classical Cyclization Reactions

ReactionStarting MaterialsProductCatalyst/ConditionsYield (%)Reference
Conrad-LimpachAniline, Ethyl 4,4,4-trifluoroacetoacetate4-Hydroxy-2-(trifluoromethyl)quinolineDowtherm A, 250-260°CModerate to High[2]
Combesm-Chloroaniline, Trifluoroacetylacetone7-Chloro-2-methyl-4-(trifluoromethyl)quinolineH2SO4, RefluxGood[3]
Doebner-von MillerAniline, α,β-Unsaturated trifluoromethyl ketone2-(Trifluoromethyl)quinolineTrichloroacetic acidModerate to Excellent[7]
Friedländer2-Amino-5-(trifluoromethyl)acetophenone, Acetone2-Methyl-7-(trifluoromethyl)quinolineKOH, Ethanol, RefluxHigh[13]

Table 2: Modern Synthetic Methods

ReactionSubstrateReagentCatalyst/ConditionsYield (%)Reference
Radical TrifluoromethylationBenzene-tethered 1,7-enyneTogni's reagent, NaIUV irradiation, rtModerate to Good[10]
Photoredox CatalysisQuinolineCF3IRu(bpy)3Cl2, Visible light, rtGood to Excellent[11][12]
Copper-Catalyzed AnnulationKetone oxime acetate, o-Trifluoroacetyl aniline-Cu catalyst, Redox-neutralVery Good[14]

Conclusion

The synthesis of trifluoromethyl-substituted quinolines is a dynamic field of research with a diverse array of available methodologies. Classical cyclization reactions, while often requiring harsh conditions, remain valuable for their ability to construct the quinoline core from readily available starting materials. Modern methods, such as radical trifluoromethylation and photoredox catalysis, offer milder reaction conditions and novel pathways to access these important compounds. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. This guide provides a foundational understanding of the key synthetic strategies, empowering researchers to make informed decisions in their pursuit of novel trifluoromethyl-substituted quinoline derivatives for a wide range of applications.

References

A Technical Guide to the Potential Research Applications of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a trifluoromethyl (CF3) group and halogen substituents can significantly modulate the physicochemical and biological properties of the parent molecule, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][3][4] This guide explores the potential research applications of the specific derivative, 4,5,7-Trichloro-2-(trifluoromethyl)quinoline (CAS: 175203-41-5), by examining the established biological activities and synthetic utility of structurally analogous compounds. While direct biological data for this exact molecule is sparse in public literature, its structural features suggest significant potential as a versatile building block and a candidate for screening in oncology, parasitology, and other therapeutic areas.

Introduction and Chemical Properties

This compound is a synthetic, poly-halogenated heterocyclic compound.[5][6] The quinoline core is an aromatic structure composed of a fused benzene and pyridine ring.[7] The key functional groups—a trifluoromethyl group at the 2-position and chlorine atoms at the 4, 5, and 7-positions—are expected to confer distinct chemical reactivity and biological activity. The electron-withdrawing nature of these substituents makes the quinoline ring electron-deficient, which is a key attribute for certain biological interactions and chemical reactions.[8][9]

PropertyValueReference
CAS Number 175203-41-5[6]
Molecular Formula C₁₀H₃Cl₃F₃N[5]
Molecular Weight 300.50 g/mol [6]
Structure This compound[5]

Potential Research Applications

Based on extensive research into related trifluoromethyl- and chloro-substituted quinolines, this compound holds promise in several key areas of drug discovery.

The quinoline scaffold is a cornerstone in the development of anticancer agents.[2][10] Derivatives are known to target various hallmarks of cancer, including uncontrolled proliferation, cell cycle dysregulation, and survival signaling.

  • Kinase Inhibition: Many quinoline derivatives function as inhibitors of protein kinases that are critical for tumor growth and survival.[8] The PI3K/Akt/mTOR pathway, a central regulator of cell metabolism and proliferation, is a common target.[1][8] Structurally similar compounds suggest that this compound could serve as a core for developing inhibitors of kinases like EGFR, c-Met, and VEGFR.[8]

  • Microtubule Polymerization Inhibition: A series of 2-(trifluoromethyl)quinolin-4-amine derivatives have demonstrated potent antitumor activity by inhibiting microtubule polymerization, a mechanism similar to that of colchicine.[11] This disruption of the cellular cytoskeleton arrests cells in the G2/M phase of the cell cycle and induces apoptosis.[11]

  • Topoisomerase Inhibition: Certain quinoline compounds are known to inhibit topoisomerases, enzymes essential for managing DNA topology during replication.[1] This is a validated mechanism for cancer chemotherapy.

Quinolines are historically significant in the fight against parasitic diseases, most notably malaria.[1][7]

  • Antimalarial Activity: The 4-aminoquinoline structure is central to classic antimalarials like chloroquine.[1] The primary mechanism involves inhibiting the parasite's ability to detoxify heme, leading to a buildup of the toxic substance and parasite death.[1] The inclusion of a trifluoromethyl group has been explored as a strategy to combat drug resistance.[1]

  • Broad-Spectrum Antiparasitic Potential: The activity of some 7-(trifluoromethyl)quinoline derivatives against other parasites suggests the potential for developing broad-spectrum agents.[1]

Synthetic Utility and Workflow

This compound is a valuable synthetic intermediate. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing diverse functional groups and building compound libraries for screening.[9][12]

G cluster_0 Synthetic Pathway cluster_1 Screening & Development A 4,5,7-Trichloro-2- (trifluoromethyl)quinoline (Starting Material) C SNAr Reaction (Nucleophilic Aromatic Substitution at C4) A->C Reactant B Nucleophile (e.g., R-NH2, R-OH, R-SH) B->C Reactant D 4-Substituted-5,7-dichloro-2- (trifluoromethyl)quinoline Derivative C->D Product E Library of Novel Quinoline Derivatives D->E Library Generation F Biological Screening (e.g., Cell Viability, Kinase Assays) E->F G Hit Identification & Lead Optimization F->G H Preclinical Candidate G->H

Caption: Synthetic and screening workflow using the target compound.

Quantitative Data on Structurally Related Compounds

Table 1: In Vitro Anticancer Activity of 2-(Trifluoromethyl)quinoline Derivatives

Compound/AnalogCell LineAssay TypeIC₅₀ (µM)Reference
Compound 5e (a 2-(trifluoromethyl)quinolin-4-amine)PC3 (Prostate)Anti-proliferative0.49[11]
K562 (Leukemia)Anti-proliferative0.08[11]
HeLa (Cervical)Anti-proliferative0.01[11]
Fluorinated Quinoline 6a MDA-MB-468 (TNBC)Anticancer2.5 - 5[13]
DFIQ A549 (Lung)Anti-proliferative3.53[1]

Table 2: In Vitro Antimalarial Activity of Quinoline Derivatives

Compound/AnalogParasite StrainAssay TypeIC₅₀ (µM)Reference
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea P. falciparum (CQ-R)Antimalarial1.2[7]

Postulated Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for quinoline derivatives in cancer is the inhibition of receptor tyrosine kinases and their downstream signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently hyperactivated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Quinoline Derivative (Potential Inhibitor) Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Key Experimental Protocols

The following are generalized protocols based on methodologies used for evaluating structurally similar quinoline derivatives. These can be adapted to investigate this compound.

This protocol describes the nucleophilic substitution at the C4-position, a key step in creating a library of derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile).[12]

  • Addition of Nucleophile: Add the desired substituted aniline (1.0–1.2 eq) to the solution.[12]

  • Catalysis: Add a catalytic amount of acid (e.g., concentrated HCl) to facilitate the reaction.[12]

  • Heating: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Collect the resulting precipitate by filtration. If no precipitate forms, remove the solvent under reduced pressure.[12]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure derivative.[12]

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231, A549) into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Ensure the final solvent concentration (e.g., DMSO) is below 0.5%.[2]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization buffer (e.g., 20% SDS in 50% DMF) to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This compound represents an under-explored yet promising chemical entity. Its structural similarity to quinoline derivatives with proven anticancer and antiparasitic activity makes it a compelling candidate for further investigation. Future research should focus on synthesizing a focused library of derivatives via substitution at the C4-position, followed by systematic screening against panels of cancer cell lines and parasitic organisms. Mechanistic studies should then be employed to elucidate the specific molecular targets of the most potent compounds, paving the way for lead optimization and further preclinical development.

References

A Technical Guide to Commercial Suppliers of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an overview of commercial suppliers for the chemical compound 4,5,7-Trichloro-2-(trifluoromethyl)quinoline, intended for professionals in research and development. Below you will find key technical data, supplier information, and a generalized workflow for the procurement of specialized chemical reagents.

Compound Identification

  • Chemical Name: this compound

  • CAS Number: 175203-41-5[1][2][3][4]

  • Molecular Formula: C₁₀H₃Cl₃F₃N[1][4][5]

  • Molecular Weight: 300.49 g/mol [1]

Commercial Suppliers and Technical Data

The following table summarizes publicly available data from various commercial suppliers of this compound. Researchers should verify all specifications with the supplier before ordering.

SupplierCatalog NumberPurityMelting PointMDL NumberNotes
Oakwood Chemical 00745297%111-114°CMFCD00153279---
BLDpharm BD00659129------MFCD00153279Available for online orders.
ChemicalBook CB6775036------MFCD00153279Lists multiple suppliers in its database.[1]
XIAMEN EQUATION CHEMICAL CO.,LTD ------------Lists the product with CAS No. 175203-41-5.[2]

Safety and Handling Information

Based on available GHS classifications, this compound is considered hazardous. Users must consult the full Safety Data Sheet (SDS) from their chosen supplier before handling.

  • Signal Word: Warning[4][6]

  • Hazard Statements:

    • H302: Harmful if swallowed[6]

    • H315: Causes skin irritation[4][6]

    • H319: Causes serious eye irritation[4][6]

    • H335: May cause respiratory irritation[4][6]

  • Precautionary Statements: P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338[4]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathway information are highly dependent on the research application and are not provided by commercial chemical suppliers. This type of information is typically found in peer-reviewed scientific literature, patents, or developed internally by research organizations. The scope of this guide is limited to the commercial availability and specifications of the compound itself.

Workflow for Chemical Procurement and Verification

For researchers and drug development professionals, the process of sourcing and verifying a specialized chemical like this compound is a critical multi-step process. The following diagram illustrates a generalized workflow for this procedure.

Caption: Chemical Procurement and Verification Process for Research.

References

In-Depth Technical Guide: Safety and Handling of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4,5,7-Trichloro-2-(trifluoromethyl)quinoline. The following information is compiled from data on structurally related compounds, including quinoline, chlorinated quinolines, and trifluoromethyl-substituted quinolines. It is imperative to handle this compound with extreme caution, assuming it is highly toxic and hazardous. A comprehensive risk assessment should be conducted before any handling.

Chemical and Physical Properties

This compound is a halogenated, trifluoromethyl-substituted quinoline derivative.[1][2][3] While specific experimental data for this compound is limited, its physical and chemical properties can be inferred from its structure. The presence of chlorine and trifluoromethyl groups suggests it is likely a solid at room temperature with low aqueous solubility and high lipophilicity.[4][5]

PropertyValueSource
Molecular Formula C₁₀H₃Cl₃F₃N[1][2]
Molecular Weight 300.49 g/mol [1]
CAS Number 175203-41-5[1]
MDL Number MFCD00153279[1][3]

Hazard Identification and Classification

Based on the known hazards of quinoline and its derivatives, this compound should be treated as a hazardous substance.[6][7] The trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially increasing its biological activity and toxicity.[4][5]

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects

Safety and Handling Precautions

Due to the anticipated high toxicity, strict adherence to safety protocols is mandatory.

3.1. Personal Protective Equipment (PPE)

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat, and consider a chemical-resistant apron or suit for larger quantities.

  • Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge is necessary.

3.2. Engineering Controls

  • Work should be exclusively performed in a well-ventilated laboratory with a certified chemical fume hood.

  • Use of a glove box for handling the solid compound is highly recommended to minimize exposure.[8]

3.3. Hygiene Measures

  • Avoid all contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling, even if gloves were worn.

3.4. Storage

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[8]

  • Store in a locked cabinet or a designated area for highly toxic substances.

First-Aid Measures

In case of any exposure, seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust or vapors.[6]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.

  • Methods for Cleaning Up: Carefully sweep up solid spills, avoiding dust generation. Place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Disposal Considerations

  • Dispose of this chemical and its container as hazardous waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Experimental Protocols

7.1. General Protocol for Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the 4-position of the quinoline ring is activated towards nucleophilic substitution.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

  • Reagent Addition: Add the nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol; 1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA; 2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

7.2. General Protocol for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

The chloro groups can also be functionalized via cross-coupling reactions.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the coupling partner (e.g., a boronic acid or an amine; 1.2-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃; 0.02-0.10 eq), a suitable ligand (e.g., SPhos, XPhos; 0.04-0.20 eq), and a base (e.g., K₂CO₃, K₃PO₄; 2.0-4.0 eq).

  • Reaction Conditions: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent (e.g., dioxane, toluene, or DMF). Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate and partition the residue between an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

8.1. Logical Relationship: Hazard Mitigation Strategy

HazardMitigation cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_response Emergency Response High_Toxicity Assume High Toxicity (Oral, Dermal, Inhalation) Engineering Engineering Controls (Fume Hood, Glove Box) High_Toxicity->Engineering Irritant Skin/Eye Irritant PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Irritant->PPE Long_Term_Effects Suspected Carcinogen/ Mutagen Admin Administrative Controls (SOPs, Training) Long_Term_Effects->Admin First_Aid First-Aid Procedures Engineering->First_Aid PPE->First_Aid Spill_Control Spill Containment & Cleanup Admin->Spill_Control ExperimentalWorkflow Start 4,5,7-Trichloro-2- (trifluoromethyl)quinoline SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with Amines) Start->SNAr Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Cross_Coupling Intermediate Substituted Quinoline Intermediate SNAr->Intermediate Cross_Coupling->Intermediate Bio_Screening Biological Screening (e.g., Anticancer, Antimalarial Assays) Intermediate->Bio_Screening End Lead Compound Identification Bio_Screening->End SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline_Derivative Quinoline Derivative (e.g., 4,5,7-Trichloro-2- (trifluoromethyl)quinoline derivative) Quinoline_Derivative->PI3K Inhibition Quinoline_Derivative->AKT Inhibition Quinoline_Derivative->mTOR Inhibition

References

The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry. Its versatile physicochemical properties and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents across numerous disease areas. This technical guide provides a comprehensive overview of the quinoline core, encompassing its synthesis, mechanism of action, therapeutic applications, and the experimental methodologies crucial for the evaluation of its derivatives.

Physicochemical Properties and Synthesis of the Quinoline Scaffold

Quinoline is a weak tertiary base that can form salts with acids. Its aromatic nature allows it to participate in both electrophilic and nucleophilic substitution reactions, providing a rich chemical space for the design and synthesis of diverse derivatives. The electronic properties of the quinoline ring can be modulated by the introduction of various substituents, influencing its pharmacokinetic and pharmacodynamic profiles.

The synthesis of the quinoline scaffold is well-established, with several named reactions providing access to a wide range of substituted derivatives. These classical methods, while foundational, are often supplemented by modern, more efficient synthetic strategies.

Classical Synthetic Methodologies

A variety of classical methods have been developed for the synthesis of the quinoline ring system. The choice of method often depends on the desired substitution pattern on the final molecule.

Skraup Synthesis: This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and a mild oxidizing agent like nitrobenzene.[1]

  • Procedure:

    • In a large, robust reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

    • Add ferrous sulfate heptahydrate to the mixture to moderate the reaction.

    • Gently heat the mixture in an oil bath. The reaction is highly exothermic.

    • Maintain the oil bath temperature at 140-150°C for 3-4 hours.

    • After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

    • Isolate the crude quinoline via steam distillation.

    • Separate the quinoline layer, dry it, and purify by fractional distillation.[1]

Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.

  • General Procedure:

    • Combine the aniline and hydrochloric acid in a reaction vessel and heat to reflux.

    • Slowly add a solution of the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) in a suitable solvent like toluene to the refluxing aniline hydrochloride solution over 1-2 hours.

    • Continue refluxing for an additional 4-6 hours.

    • After cooling, carefully neutralize the mixture with a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude product by chromatography or distillation.

Combes Synthesis: This synthesis produces 2,4-disubstituted quinolines from the condensation of anilines with β-diketones.[2][3]

  • Mechanism: The reaction proceeds via the formation of an enamine intermediate from the aniline and β-diketone, followed by acid-catalyzed cyclization and dehydration.[3]

  • General Procedure:

    • Condense the arylamine with a β-diketone to form an enamine.

    • Cyclize the enamine intermediate by heating in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid.[2]

Friedländer Synthesis: This is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or a base.[4][5]

  • Procedure (Base-catalyzed):

    • Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent like ethanol.

    • Add a catalytic amount of a base (e.g., sodium hydroxide).

    • Heat the reaction mixture to reflux, monitoring the reaction by TLC.

    • Upon completion, cool the mixture and isolate the product by filtration or extraction.

Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7][8]

  • Procedure:

    • In a suitable solvent such as ethanol, dissolve a strong base like potassium hydroxide.

    • Add isatin and stir until the color changes, indicating the formation of the isatinic acid salt.

    • Add the carbonyl compound to the mixture.

    • Heat the reaction mixture to reflux for several hours.[7]

    • After cooling, pour the mixture into ice-water and acidify to precipitate the quinoline-4-carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.[6]

Gould-Jacobs Reaction: This method is used to prepare 4-hydroxyquinoline derivatives from the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[4][9][10][11]

  • Procedure (Microwave-Assisted):

    • In a microwave-safe vial, combine the aniline and diethyl ethoxymethylenemalonate.

    • Seal the vial and heat in a microwave reactor to 250-300°C for a short duration (e.g., 1-15 minutes).[12]

    • Cool the vial to room temperature, allowing the product to precipitate.

    • Filter the solid product and wash with a cold solvent like acetonitrile.[12]

    • Dry the product under vacuum.

Therapeutic Applications and Mechanisms of Action

The quinoline scaffold is a key component in a multitude of approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities.

FDA-Approved Quinoline-Based Drugs

A number of drugs incorporating the quinoline scaffold have received FDA approval for various indications, highlighting the clinical significance of this heterocyclic system.

Table 1: Pharmacokinetic Parameters of Selected FDA-Approved Quinoline-Based Drugs

Drug NameTherapeutic AreaTmax (hours)Half-life (hours)Apparent Clearance (CL/F) (L/h)Volume of Distribution (Vd/F) (L)Protein Binding (%)
Bedaquiline Anti-tuberculosis~5[9]~5.5 months (terminal)[9]1.50[11]Vp1/F: 1,250; Vp2/F: 4,960[11]>99.9
Bosutinib Anticancer (CML)4-6[13]22.5[14]189[14]-94[13]
Cabozantinib Anticancer (various)2-5~120-->99.7
Lenvatinib Anticancer (various)1-4~28[15]6.56[15]50.5 - 163.0[15]98-99[15]
Neratinib Anticancer (Breast)4-7[16]~14[17]---
Tafenoquine Antimalarial-~15 days[18]2.96[7]915[7]-

Note: Pharmacokinetic parameters can vary depending on the patient population, formulation, and co-administered drugs.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.

Many quinoline-based anticancer drugs function as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway plays a crucial role in cell proliferation and survival.[19][20] Quinoline-based inhibitors can block the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling.

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->Dimerization Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition
  • VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][21]

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Dimerization->Ras_Raf_MEK_ERK Activates Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->Dimerization Inhibits Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis PI3K->Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis

VEGFR Signaling Pathway Inhibition
  • PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[6]

PI3K_Akt_mTOR_Signaling GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Quinoline_Inhibitor_PI3K Quinoline Inhibitor Quinoline_Inhibitor_PI3K->PI3K Inhibits PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline_Inhibitor_mTOR Quinoline Inhibitor Quinoline_Inhibitor_mTOR->mTORC1 Inhibits

PI3K/Akt/mTOR Pathway Inhibition

The anticancer potency of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC50) of Selected Quinoline Derivatives

Compound Class/NameTarget Kinase/Cell LineIC50 (µM)Reference
Bosutinib BCR-ABL0.0012[22]
Compound 15 MCF-7 (Breast)15.16[23]
HepG-2 (Liver)18.74[23]
A549 (Lung)18.68[23]
Compound 91b1 A549 (Lung)15.38 (µg/mL)[24]
AGS (Gastric)4.28 (µg/mL)[24]
KYSE150 (Esophageal)4.17 (µg/mL)[24]
KYSE450 (Esophageal)1.83 (µg/mL)[24]
Hydrazide Derivative 18 HCT116 (Colon)0.329 (µg/mL)[25]
Antimalarial and Antibacterial Activity

Historically, quinoline-based compounds like quinine and chloroquine have been mainstays in the treatment of malaria. The development of resistance has spurred the discovery of new quinoline antimalarials. The antibacterial activity of quinolones, a subclass of quinolines, is also well-documented.

Key Experimental Protocols for Biological Evaluation

The biological evaluation of novel quinoline derivatives is essential to determine their therapeutic potential. Standardized in vitro assays are employed to assess their activity and mechanism of action.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the quinoline compound and incubate for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.

In Vitro Kinase Inhibition Assay

These assays are crucial for determining the potency and selectivity of quinoline-based kinase inhibitors.

  • General Protocol (Luminescence-based):

    • Reagent Preparation: Prepare a kinase buffer, and dilute the target kinase, substrate, and test inhibitor to their final concentrations.

    • Assay Procedure: In a 96- or 384-well plate, add the kinase, substrate, and serially diluted inhibitor.

    • Reaction Initiation: Start the reaction by adding ATP.

    • Incubation: Incubate the plate at a controlled temperature for a defined time.

    • Detection: Add a reagent that stops the kinase reaction and measures the amount of ATP consumed or ADP produced via a luciferase-luciferin reaction, which generates a luminescent signal.

    • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[26]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.[27][28]

  • Procedure:

    • Preparation: Prepare serial two-fold dilutions of the quinoline compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculation: Add a standardized suspension of the test bacteria to each well.

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[27]

    • Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[27][28]

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Quinoline Derivative Synthesis Purification Purification & Characterization Synthesis->Purification Anticancer In Vitro Anticancer Assay (e.g., MTT) Purification->Anticancer Kinase In Vitro Kinase Assay Purification->Kinase Antibacterial Antibacterial Susceptibility Test Purification->Antibacterial IC50 IC50 / MIC Determination Anticancer->IC50 Kinase->IC50 Antibacterial->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

General Drug Discovery Workflow

Conclusion

The quinoline scaffold continues to be an exceptionally fruitful source of inspiration for medicinal chemists. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for novel therapeutics. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand the therapeutic potential of this remarkable heterocyclic system. As our understanding of disease biology deepens, the strategic design and synthesis of novel quinoline derivatives will undoubtedly lead to the development of next-generation medicines to address unmet medical needs.

References

Role of trifluoromethyl groups in pharmacologically active compounds.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into pharmacologically active compounds has become a pillar of modern medicinal chemistry. This powerful moiety exerts a profound influence on a molecule's physicochemical and biological properties, often transforming a promising lead compound into a viable drug candidate. This technical guide delves into the multifaceted roles of the trifluoromethyl group in drug design, providing a comprehensive overview of its impact on metabolic stability, lipophilicity, binding affinity, and bioavailability. Detailed experimental protocols and structured data are presented to offer actionable insights for drug development professionals.

Enhancing Metabolic Stability: Resisting Enzymatic Degradation

One of the most significant advantages of introducing a trifluoromethyl group is the enhancement of a compound's metabolic stability.[1][2] The C-F bond is one of the strongest single bonds in organic chemistry, making the CF3 group exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][3] By replacing a metabolically labile group, such as a methyl (CH3) group, with a CF3 group at a known or suspected site of metabolism, that metabolic pathway can be effectively blocked.[1] This "metabolic switching" leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][4]

Table 1: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl Analogs

ParameterMethyl (CH₃) GroupTrifluoromethyl (CF₃) GroupRationale
Susceptibility to Oxidation HighLowThe high bond energy of the C-F bond makes it resistant to enzymatic cleavage by CYP450 enzymes.[1]
Number of Metabolites Generally higherSignificantly reducedBlocking a primary metabolic pathway limits the formation of downstream metabolites.[1]
In Vitro Half-life (t½) ShorterLongerA reduced rate of metabolism leads to slower clearance of the parent drug.[1][3]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking metabolism reduces the metabolic capacity of the liver.[1]
Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound in the early stages of drug discovery.

Objective: To determine the rate at which a test compound is metabolized by liver microsomes.

Methodology:

  • Preparation of Microsomes: Liver microsomes (typically from human, rat, or mouse) are prepared by differential centrifugation of liver homogenates.

  • Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes and a NADPH-generating system (which provides the necessary cofactors for CYP450 enzymes) in a phosphate buffer at 37°C.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

G Experimental Workflow: In Vitro Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate Cofactors NADPH Generating System Cofactors->Incubate TimePoints Collect Aliquots at Time Points Incubate->TimePoints Sampling Quench Quench with Acetonitrile TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for determining in vitro metabolic stability.

Modulating Lipophilicity: Impact on Permeability and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is highly lipophilic, and its introduction generally increases the overall lipophilicity of a molecule.[5][6] This enhanced lipophilicity can improve a drug's ability to penetrate cell membranes, which is crucial for absorption and distribution within the body.[3][4] However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.[7] Therefore, the strategic placement of the CF3 group is essential to achieve an optimal balance between permeability and solubility.[8]

Table 2: Physicochemical Properties of the Trifluoromethyl Group

PropertyValue/DescriptionImpact on Drug Molecules
Hansch π Value +0.88Increases lipophilicity, but to a lesser extent than a trifluoromethoxy group.[5]
van der Waals Radius Small and compactAllows it to act as a bioisostere for other groups like chlorine.[5]
Electronegativity HighStrong electron-withdrawing nature influences molecular interactions.[3][6]
C-F Bond Dissociation Energy ~485 kJ/molContributes to high metabolic stability.[5]
Experimental Protocol: Shake-Flask Method for LogP Determination

This is the traditional and "gold standard" method for the experimental determination of the octanol-water partition coefficient (LogP).[9][10]

Objective: To measure the equilibrium distribution of a compound between n-octanol and water.

Methodology:

  • Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A measured volume of the second phase is added, and the mixture is shaken vigorously in a flask for a set period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to aid separation.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[11]

G Logical Flow of Physicochemical Effects of CF3 Group cluster_properties Inherent Properties cluster_effects Pharmacological Consequences CF3 Trifluoromethyl Group Lipophilicity High Lipophilicity CF3->Lipophilicity Electronegativity High Electronegativity CF3->Electronegativity Stability High Metabolic Stability CF3->Stability Permeability Increased Membrane Permeability Lipophilicity->Permeability Solubility Decreased Aqueous Solubility Lipophilicity->Solubility Binding Altered Target Binding Electronegativity->Binding HalfLife Increased Half-Life Stability->HalfLife Bioavailability Improved Bioavailability Permeability->Bioavailability HalfLife->Bioavailability

Caption: Physicochemical impacts of the trifluoromethyl group.

Influencing Binding Affinity: Fine-Tuning Drug-Target Interactions

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a molecule, which in turn can influence its binding affinity and selectivity for its biological target.[3][12] The CF3 group can participate in various non-covalent interactions, including hydrogen bonds and electrostatic interactions, with amino acid residues in the binding pocket of a protein.[8] Its steric bulk, though relatively small, can also play a role in optimizing the fit of a drug within its binding site, potentially leading to enhanced potency and selectivity.[5][13]

Table 3: Impact of Trifluoromethyl Group on Binding Affinity

Interaction TypeInfluence of CF₃ GroupConsequence
Hydrogen Bonding Can act as a weak hydrogen bond acceptor.Can form or strengthen interactions with hydrogen bond donors in the binding pocket.
Electrostatic Interactions The strong electron-withdrawing effect creates a dipole moment.Can lead to favorable electrostatic interactions with polar residues.[8]
Hydrophobic Interactions Increases local hydrophobicity.Can enhance binding in hydrophobic pockets of the target protein.[14]
Steric Fit Adds bulk compared to a hydrogen atom.Can improve the shape complementarity of the ligand to the binding site.[5]
Experimental Protocol: Radioligand Binding Assay

This is a highly sensitive and robust method used to measure the affinity of a ligand for its receptor.[15][16]

Objective: To determine the binding affinity (e.g., Kd, Ki, IC50) of a test compound for a specific receptor.

Methodology:

  • Receptor Preparation: A source of the target receptor is prepared, which can be cell membranes, tissue homogenates, or purified recombinant protein.

  • Radioligand Selection: A radiolabeled ligand (a molecule known to bind to the receptor with high affinity) is chosen.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a filter that traps the receptor-ligand complexes.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[17]

Improving Bioavailability: The Culmination of Favorable Properties

The oral bioavailability of a drug is the fraction of the administered dose that reaches the systemic circulation unchanged. It is influenced by a multitude of factors, including solubility, permeability, and metabolic stability. By positively impacting these key parameters, the trifluoromethyl group can significantly enhance the oral bioavailability of a drug.[5][18] The increased metabolic stability leads to a reduction in first-pass metabolism in the liver, while the enhanced lipophilicity can improve absorption across the gastrointestinal tract.[4][19]

Experimental Protocol: In Vivo Pharmacokinetic Study in Animal Models

This type of study is essential for determining the bioavailability and other pharmacokinetic parameters of a drug candidate.

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.

Methodology:

  • Animal Model Selection: A suitable animal model (e.g., rat, mouse) is chosen.

  • Dosing: The test compound is administered to the animals via the intended clinical route (e.g., oral gavage) and also intravenously (to determine the absolute bioavailability).

  • Blood Sampling: Blood samples are collected from the animals at various time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½).

  • Bioavailability Calculation: The absolute oral bioavailability (F) is calculated by comparing the AUC obtained after oral administration to the AUC obtained after intravenous administration, corrected for the dose.

G Signaling Pathway to Improved Bioavailability cluster_physchem Physicochemical Changes cluster_biological Biological Consequences CF3 Introduction of CF3 Group Lipophilicity Increased Lipophilicity CF3->Lipophilicity MetabolicStability Increased Metabolic Stability CF3->MetabolicStability Absorption Enhanced GI Absorption Lipophilicity->Absorption FirstPass Reduced First-Pass Metabolism MetabolicStability->FirstPass Bioavailability Improved Oral Bioavailability Absorption->Bioavailability FirstPass->Bioavailability

Caption: Pathway from CF3 introduction to enhanced bioavailability.

Conclusion

The trifluoromethyl group is a versatile and powerful tool in the arsenal of the medicinal chemist. Its ability to concurrently enhance metabolic stability, modulate lipophilicity, and fine-tune binding affinity makes it an invaluable substituent for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][20] A thorough understanding of the principles outlined in this guide, coupled with the application of the described experimental protocols, will enable researchers and drug development professionals to harness the full potential of the trifluoromethyl group in the design of novel and effective therapeutics.

References

Methodological & Application

Application Notes & Protocols: Nucleophilic Substitution on 4,7-Dichloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the regioselective nucleophilic aromatic substitution (SNAr) on 4,7-dichloroquinoline. The inherent reactivity difference between the chlorine atoms at the C4 and C7 positions allows for selective functionalization at the 4-position, a critical step in the synthesis of numerous pharmacologically significant molecules, including analogues of chloroquine and hydroxychloroquine.[1][2]

The C4-position of the quinoline ring is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, facilitating the displacement of the chloride leaving group.[3][4] This reactivity is the foundation for introducing diverse amine, phenoxy, and other functionalities.[3][5] These protocols cover conventional heating, microwave-assisted, and ultrasound-assisted methods, offering a range of options to suit different laboratory setups and scalability needs.

General Reaction Mechanism & Workflow

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The process begins with the selection of the appropriate nucleophile and reaction conditions, followed by the reaction itself, and concludes with product isolation and purification.

SNAr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway DCQ 4,7-Dichloroquinoline Intermediate Meisenheimer Complex (Intermediate) DCQ->Intermediate Nucleophilic Attack at C4 Nuc Nucleophile (e.g., R-NH2) Nuc->Intermediate Product 4-Substituted-7-chloroquinoline Intermediate->Product Elimination of Cl-

Caption: The SNAr mechanism on 4,7-dichloroquinoline.

Experimental_Workflow start Start: Select Reactants (4,7-Dichloroquinoline & Nucleophile) prep Prepare Reactants & Solvent start->prep setup Reaction Setup: - Conventional Heating - Microwave Irradiation - Ultrasound Sonication prep->setup reaction Nucleophilic Substitution Reaction setup->reaction workup Work-up: Quenching & Extraction reaction->workup purify Purification: - Recrystallization or - Column Chromatography workup->purify end End: Characterized Product purify->end

Caption: General experimental workflow for nucleophilic substitution.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for various nucleophilic substitution methods on 4,7-dichloroquinoline, providing a comparative overview.

Table 1: Conventional Heating Methods

Nucleophile Conditions Temperature (°C) Time (h) Yield (%) Reference
1,3-Diaminopropane Neat, Reflux - 2 83 [1][6]
Ethane-1,2-diamine Neat 80 then 130 1 then 7 Not Specified [1][7]
N,N-Dimethyl-propane-1,3-diamine Neat 130 8 Not Specified [1][7]
p-Aminoacetophenone Absolute Ethanol, Reflux ~78 Not Specified Not Specified [8]
Amine (General) Ethanol, DMF, or Neat 80 - 130 6 - 24 - [9]

| Morpholine | K₂CO₃, DMF | 120 | 24 | 92 |[10] |

Table 2: Microwave-Assisted Synthesis

Nucleophile Type Solvent Temperature (°C) Time (min) Yield (%) Reference
Primary/Secondary Alkylamines DMSO 140 or 180 20 - 30 80 - 95 [11][12]
Anilines / Heteroarylamines DMSO, NaOH 140 or 180 20 - 30 80 - 95 [11][12]
Phenols [bmim][PF₆] - 10 72 - 82 [5]

| Benzazole-hybrids | [bmim][PF₆] | - | - | 48 - 60 |[5] |

Table 3: Ultrasound-Assisted Synthesis

Nucleophile Solvent Temperature (°C) Time (min) Yield (%) Reference
o-Phenylenediamine Ethanol 90 30 High [1][4]
Thiosemicarbazide Ethanol 90 30 High [1][4]

| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 | 78 - 89 |[1][4][13] |

Experimental Protocols

Protocol 1: Conventional Synthesis Using Neat Conditions

This protocol is adapted for reactions with liquid amines, which can serve as both the nucleophile and the solvent.[1]

Materials:

  • 4,7-dichloroquinoline

  • Amine nucleophile (e.g., N,N-dimethyl-propane-1,3-diamine)[7]

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) and an excess of the amine nucleophile (e.g., 2.0-4.0 eq).[7]

  • Heat the mixture with continuous stirring. For the reaction with N,N-dimethyl-propane-1,3-diamine, maintain the temperature at 130 °C for 8 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.[1][7]

Work-up and Purification:

  • Dissolve the cooled residue in dichloromethane.[1][7]

  • Transfer the solution to a separatory funnel and wash successively with 5% aqueous NaHCO₃, water, and then brine.[1][7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1][7]

  • Purify the resulting crude residue by column chromatography on silica gel, typically using a chloroform-methanol or ethyl acetate-hexane gradient as the eluent.[7]

Protocol 2: Ultrasound-Assisted Synthesis in Ethanol

This method offers a green and efficient alternative, often leading to high yields with significantly reduced reaction times.[4][13]

Materials:

  • 4,7-dichloroquinoline (0.01 mol)

  • Amine nucleophile (e.g., 3-amino-1,2,4-triazole, 0.01 mol)[1][4]

  • Ethanol (15 mL)

  • Round-bottom flask with reflux condenser

  • Ultrasonic bath with heating capability

  • Standard filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline in ethanol.[1][4]

  • Add the desired amine nucleophile to the solution.[1][4]

  • Attach a reflux condenser and place the flask in an ultrasonic bath.

  • Heat the reaction to 90 °C and sonicate for 30 minutes, monitoring by TLC.[1][4][13]

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature. The product often precipitates directly from the solution.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum.[1]

  • If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

Protocol 3: Microwave-Assisted Synthesis in DMSO

Microwave irradiation can dramatically accelerate the reaction, making it ideal for high-throughput synthesis and library generation.[3][11]

Materials:

  • 4,7-dichloroquinoline (1.0 eq)

  • Amine nucleophile (1.0 - 1.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Base (e.g., NaOH, if required for anilines or secondary amines)[11][12]

  • Microwave vial with a magnetic stirrer

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 4,7-dichloroquinoline, the amine nucleophile, and DMSO.[3][11]

  • If using a secondary amine or a less reactive aniline, add an appropriate base.[11][12]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140 °C or 180 °C) for 20-30 minutes.[11][12]

Work-up and Purification:

  • After the reaction, allow the vial to cool to room temperature.

  • The product can often be isolated by precipitation upon the addition of water to the reaction mixture.[3]

  • Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as needed.[3]

Troubleshooting & Optimization

  • Over-alkylation: When using diamines, di- or tri-substituted products can form. To minimize this, use a large excess of the diamine or protect one of the amino groups with a tert-butoxycarbonyl (Boc) group.[9]

  • Low Reactivity: For less reactive nucleophiles like anilines or certain heteroarylamines, the addition of a base (e.g., K₂CO₃, NaOH) or switching to a higher boiling point polar aprotic solvent like DMF or DMSO can improve reaction rates and yields.[9][10][11]

  • Hydrolysis: The C4-chlorine is susceptible to hydrolysis, especially at high temperatures in the presence of water, which forms 4-hydroxy-7-chloroquinoline. Ensure anhydrous conditions if this side reaction is a concern.[9]

  • Purification Challenges: If the product is difficult to separate from the starting material or byproducts, consider derivatization or using a different chromatographic technique (e.g., reverse-phase chromatography).

References

Application Notes: Synthesis of 4-Aminoquinoline Derivatives from Dichloroquinoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Aminoquinoline derivatives represent a cornerstone scaffold in medicinal chemistry, most notably found in widely used antimalarial drugs like chloroquine and amodiaquine.[1][2][3] The synthesis of these compounds is of significant interest for the development of new therapeutic agents. A common and effective strategy for their preparation involves the nucleophilic aromatic substitution (SNAr) on a dichloroquinoline precursor, typically 4,7-dichloroquinoline.[4][5] The chlorine atom at the C4-position is significantly more reactive than the one at the C7-position, allowing for regioselective substitution by various amine nucleophiles.[6] This document provides detailed protocols for several common methods used in this synthesis.

General Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction mechanism is a nucleophilic aromatic substitution (SNAr). The electron-deficient quinoline ring, further activated by the nitrogen atom, facilitates the attack of an amine nucleophile at the C4 position. This is followed by the displacement of the chloride ion as a leaving group, resulting in the desired 4-aminoquinoline product.[7]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_DCQ 4,7-Dichloroquinoline I_Complex Meisenheimer-like Complex R_DCQ->I_Complex + R-NH2 R_Amine Amine Nucleophile (R-NH2) P_Prod 4-Amino-7-chloroquinoline I_Complex->P_Prod - Cl- P_HCl HCl I_Complex->P_HCl - H+

Caption: General mechanism for SNAr on 4,7-dichloroquinoline.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various conditions for the synthesis of 4-aminoquinoline derivatives from 4,7-dichloroquinoline.

Table 1: Synthesis via Conventional Heating

Nucleophile (Amine) Solvent Temperature (°C) Time (h) Yield (%) Reference
Ethane-1,2-diamine Neat 80 then 130 1 then 7 Not Specified [1]
1,3-Diaminopropane Neat Reflux 2 83 [6]
N,N-Dimethylpropane-1,3-diamine Neat 130 8 Not Specified [1]
Butyl amine Neat 120-130 6 Not Specified [1]

| p-(Diethylaminomethyl)benzylamine | NMP | Not Specified | Not Specified | 57 |[2] |

Table 2: Synthesis via Ultrasound-Assisted Method

Nucleophile (Amine) Solvent Temperature (°C) Time (min) Yield (%) Reference
o-Phenylenediamine Ethanol 90 30 High [6]
Thiosemicarbazide Ethanol 90 30 High [6]

| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 | 78-89 |[6] |

Experimental Protocols

⚠️ Safety Precaution: These protocols involve hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. 4,7-Dichloroquinoline is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

Protocol 1: General Procedure using Conventional Heating (Neat Conditions)

This method is suitable for liquid amines, which can act as both the nucleophile and the solvent.[1]

Materials:

  • 4,7-Dichloroquinoline (1 equivalent)

  • Appropriate liquid amine (e.g., N,N-dimethyl-propane-1,3-diamine) (2-10 equivalents)[1][8]

  • Dichloromethane (DCM)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, heating mantle, and magnetic stirrer

Workflow Diagram:

G A Combine 4,7-dichloroquinoline and excess amine in flask B Heat mixture to 130 °C with stirring for 6-8 h A->B C Cool to room temperature B->C D Dissolve residue in Dichloromethane C->D E Wash with 5% NaHCO3, water, and brine D->E F Dry organic layer over MgSO4 E->F G Filter and concentrate under reduced pressure F->G H Purify by column chromatography G->H

Caption: Experimental workflow for conventional neat synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (e.g., 2.5 mmol) and the desired amine (e.g., 5-10 mmol).[1]

  • Heating: Heat the mixture with constant stirring to the specified temperature (typically 120-130 °C) and maintain for the required duration (e.g., 6-8 hours).[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Dissolve the resulting residue in dichloromethane.[1]

  • Transfer the solution to a separatory funnel and wash successively with 5% aqueous NaHCO₃, water, and finally brine.[1][6]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1][6]

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., chloroform/methanol or hexane/chloroform).[1][6]

Protocol 2: Ultrasound-Assisted Synthesis

Ultrasound irradiation can significantly accelerate the reaction, leading to shorter reaction times and often high yields.[6]

Materials:

  • 4,7-Dichloroquinoline (1 equivalent)

  • Amine nucleophile (1 equivalent)

  • Ethanol

  • Ultrasonic bath with heating capability

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (e.g., 0.01 mol) and the desired amine nucleophile (e.g., 0.01 mol) in ethanol (e.g., 15 mL).[6]

  • Reaction: Attach a reflux condenser and place the flask in an ultrasonic bath. Heat the bath to the target temperature (e.g., 90 °C) and apply ultrasound for the specified time (e.g., 30 minutes).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.[6]

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[6]

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or when milder conditions are required, the Buchwald-Hartwig cross-coupling reaction is a powerful alternative.

Materials:

  • Substituted dichloroquinoline (1 equivalent)

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or other suitable glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the dichloroquinoline derivative and the anhydrous solvent.

  • Finally, add the amine to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[6]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Synthesis_Logic cluster_precursors Precursors cluster_methods Synthetic Methods cluster_process Process cluster_product Product DCQ 4,7-Dichloroquinoline Reaction SNAr Reaction DCQ->Reaction Amine Amine Nucleophile Amine->Reaction M1 Conventional Heating M1->Reaction M2 Ultrasound Irradiation M2->Reaction M3 Pd-Catalyzed Coupling M3->Reaction Product 4-Aminoquinoline Derivative Reaction->Product

Caption: Logical relationship of synthesis components.

References

Application Notes and Protocols: 4,5,7-Trichloro-2-(trifluoromethyl)quinoline as a Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] The strategic introduction of chloro and trifluoromethyl substituents can significantly enhance the therapeutic potential of these molecules by modulating their physicochemical properties and target engagement.[2] This document provides detailed application notes and experimental protocols for the utilization of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline as a key building block in the synthesis of novel kinase inhibitors. While direct experimental data for this specific trifunctionalized quinoline is limited in the public domain, this guide extrapolates from closely related analogs, such as 3,4-dichloro-7-(trifluoromethyl)quinoline and 4-chloro-7-(trifluoromethyl)quinoline, to provide robust synthetic strategies and methodologies for biological evaluation.[3][4][5] The protocols outlined herein are intended to empower researchers to explore the chemical space around this promising scaffold for the development of next-generation targeted therapies.

Introduction

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[1] Quinoline-based compounds have emerged as a prominent class of kinase inhibitors, valued for their ability to be readily synthesized and functionalized to achieve high potency and selectivity.[1]

The subject of this guide, this compound, presents a unique combination of reactive sites and electronic properties. The trifluoromethyl group at the 2-position enhances metabolic stability and cell permeability, while the three chloro substituents at positions 4, 5, and 7 offer distinct opportunities for regioselective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][4] The C4-chloro position is anticipated to be the most susceptible to nucleophilic attack due to the activating effect of the quinoline nitrogen.[4] This differential reactivity allows for a stepwise and controlled elaboration of the quinoline core to generate diverse libraries of potential kinase inhibitors.

Predicted Biological Activity and Therapeutic Potential

Based on the biological activities of structurally similar compounds, derivatives of this compound are hypothesized to exhibit potent inhibitory activity against various protein kinases implicated in cancer. The primary molecular targets are likely to be receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met, which are pivotal in driving tumor growth, proliferation, and angiogenesis.[2][7] The quinoline core itself is a crucial pharmacophore for binding to the ATP-binding pocket of these kinases.[2]

Data Presentation: Inhibitory Activities of Analogous Quinoline-Based Kinase Inhibitors

The following table summarizes the in vitro biological activities of quinoline derivatives that are structurally related to the proposed derivatives of this compound. This data serves as a benchmark for anticipating the potential potency of novel compounds synthesized from this building block.

Compound ClassTarget Kinase(s)IC50 / KiReference
4-Anilino-quinoline-3-carbonitrile DerivativesSrc1-3 nM (IC50)[8]
4-(3-Hydroxyanilino)-quinoline DerivativesRET3 nM (Ki, in vitro)[6]
6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline Derivativesc-Met0.59 - 1.86 nM (IC50)[6]
4-Anilino-6,7-disubstituted-quinoline-3-carboxamide DerivativesCSF-1R19 nM (IC50)[8]
4-Substitutedamino-6,7-disubstituted-quinoline-3-carbonitrile DerivativesEGFR0.0075 µM (IC50)[6]
3H-Pyrazolo[4,3-f]quinoline DerivativesHaspin14 nM (IC50)[9]
3H-Pyrazolo[4,3-f]quinoline DerivativesFLT3Nanomolar (IC50)[10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound. These are generalized procedures based on established methods for similar quinoline scaffolds and may require optimization for specific substrates.[4][11]

Protocol 1: Synthesis of 4-Anilino-5,7-dichloro-2-(trifluoromethyl)quinoline Derivatives via SNAr

This protocol details the selective substitution of the C4-chloro group with various anilines.

Materials:

  • This compound

  • Substituted aniline (1.1 - 1.5 equivalents)

  • Ethanol or Isopropanol

  • Concentrated HCl (catalytic amount, optional)

  • Ammonium hydroxide solution

  • Distilled water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the desired substituted aniline (1.1 - 1.5 eq).

  • Add ethanol or isopropanol as the solvent. A catalytic amount of concentrated HCl can be added to facilitate the reaction.[5]

  • Reflux the reaction mixture for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an ammonium hydroxide solution to precipitate the product.[11]

  • Filter the precipitate and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Dry the crude product. If necessary, purify further by recrystallization or column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol describes the introduction of an aryl or heteroaryl group at the C7 position of a 4-anilino-5,7-dichloro-2-(trifluoromethyl)quinoline derivative.

Materials:

  • 4-Anilino-5,7-dichloro-2-(trifluoromethyl)quinoline derivative (from Protocol 1)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water)

Procedure:

  • In a reaction vessel, combine the 4-anilino-5,7-dichloro-2-(trifluoromethyl)quinoline derivative (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).[4]

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature between 80 °C and 110 °C.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • Target protein kinase

  • Kinase reaction buffer

  • ATP

  • Substrate (peptide or protein)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a microplate, add the kinase, substrate, and reaction buffer.

  • Add the diluted compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO only).

  • Initiate the kinase reaction by adding ATP.[11]

  • Incubate the plate at the recommended temperature for a specified duration (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.[11]

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in kinase inhibitor development.

G Synthetic Pathway for Kinase Inhibitors start This compound intermediate1 4-Anilino-5,7-dichloro-2-(trifluoromethyl)quinoline start->intermediate1 SNA_r_ (Aniline) product1 Diverse 4-Anilino Derivatives intermediate1->product1 Further Anilines intermediate2 4-Anilino-5-chloro-7-aryl-2-(trifluoromethyl)quinoline intermediate1->intermediate2 Suzuki Coupling product2 Diverse 7-Aryl Derivatives intermediate2->product2 Further Aryl Boronic Acids

Caption: Synthetic diversification of the quinoline scaffold.

G Hypothesized Kinase Inhibition and Downstream Signaling inhibitor Quinoline Inhibitor rtk RTK (e.g., EGFR, VEGFR) inhibitor->rtk Inhibition pi3k PI3K/Akt/mTOR Pathway rtk->pi3k ras Ras/Raf/MEK/ERK Pathway rtk->ras angiogenesis Angiogenesis rtk->angiogenesis proliferation Cell Proliferation pi3k->proliferation survival Cell Survival pi3k->survival ras->proliferation ras->survival

Caption: Potential mechanism of action for quinoline inhibitors.

G Experimental Workflow for Inhibitor Development synthesis Synthesis of Quinoline Library screening In Vitro Kinase Assay (IC50) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design in_vivo In Vivo Studies optimization->in_vivo

Caption: Workflow for kinase inhibitor discovery and development.

References

Synthesis of Novel Antimalarial Agents from 4,5,7-Trichloro-2-(trifluoromethyl)quinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of novel 4-aminoquinoline-based antimalarial agents, utilizing 4,5,7-Trichloro-2-(trifluoromethyl)quinoline as a key starting material. The strategic incorporation of a trifluoromethyl group on the quinoline scaffold is a recognized approach to enhance the metabolic stability and biological activity of drug candidates. The protocols detailed herein focus on the selective functionalization of the quinoline core to generate a library of potential antimalarial compounds.

Introduction

The quinoline ring system is a foundational scaffold in the development of antimalarial drugs, with chloroquine being a historic and prominent example. However, the widespread emergence of drug-resistant strains of Plasmodium falciparum necessitates the urgent development of new and effective therapeutics. The targeted synthesis of novel quinoline derivatives offers a promising avenue for overcoming resistance.

The starting material, this compound, presents a unique opportunity for selective chemical modification. The chlorine atom at the C4-position of the quinoline ring is significantly more reactive towards nucleophilic aromatic substitution (SNAr) compared to the chlorine atoms at the C5 and C7 positions. This regioselectivity allows for the precise introduction of various amine-containing side chains, a critical structural feature for antimalarial efficacy.

Synthetic Pathway and Experimental Protocols

The primary synthetic route involves a nucleophilic aromatic substitution reaction, wherein the C4-chloro group of this compound is displaced by a selected amine. This reaction is typically performed at elevated temperatures and can be facilitated by the use of a high-boiling point solvent or a catalyst.

General Experimental Workflow

G start Start: Select this compound and desired amine nucleophile prep Preparation: Prepare reactants and solvent start->prep reaction_setup Reaction Setup: Conventional Heating or Microwave Irradiation prep->reaction_setup snar Nucleophilic Aromatic Substitution (SNAr) Reaction reaction_setup->snar workup Work-up and Purification: Quenching, Extraction, and Crystallization or Chromatography snar->workup end End: Characterized 4-Amino-5,7-dichloro-2-(trifluoromethyl)quinoline Derivative workup->end

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Protocol 1: Conventional Heating Synthesis of 4-(Alkylamino)-5,7-dichloro-2-(trifluoromethyl)quinolines

This protocol outlines a generalized procedure for the synthesis of 4-aminoquinoline derivatives using conventional heating.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., N,N-diethylethylenediamine, 3-(diethylamino)-1-propylamine)

  • Phenol (as solvent and catalyst)

  • Ethyl acetate or Dichloromethane

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, melt phenol at an elevated temperature (approximately 120-140 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • To the molten phenol, add this compound (1.0 equivalent).

  • Slowly add the desired amine (1.1-1.5 equivalents) dropwise to the reaction mixture over 15-30 minutes.

  • Maintain the reaction temperature and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with a 1 M aqueous solution of sodium hydroxide to remove the phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-(alkylamino)-5,7-dichloro-2-(trifluoromethyl)quinoline derivative.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times.

Materials:

  • This compound

  • Desired amine

  • Suitable solvent (e.g., N,N-Dimethylformamide (DMF), isopropanol) or solvent-free

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave vial, combine this compound (1.0 equivalent) and the desired amine (1.5 equivalents). A high-boiling point solvent can be added if the reaction is not performed neat.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • After completion, cool the vial to room temperature.

  • Isolate the product by precipitation upon the addition of water or by extraction with an appropriate organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Antimalarial Activity

The synthesized compounds are evaluated for their in vitro antimalarial activity against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The 50% inhibitory concentration (IC50) is a key metric for potency.

Compound IDSide ChainP. falciparum StrainIC₅₀ (nM)[1][2]
CQ Chloroquine3D7 (CQS)~20-30
K1 (CQR)~300-400
Derivative 1 4-aminoquinoline-trifluoromethyltriazoline3D7 (CQS)4
K1 (CQR)120
Derivative 2 4-aminoquinoline-trifluoromethyltriazoline3D7 (CQS)9
K1 (CQR)100
Derivative 3 4-aminoquinoline-trifluoromethyltriazoline3D7 (CQS)18
K1 (CQR)150
Derivative 4 4-aminoquinoline-trifluoromethyltriazoline3D7 (CQS)20
K1 (CQR)450

Mechanism of Action: Signaling Pathway

Quinoline-based antimalarials are understood to exert their effect by interfering with the detoxification of heme within the parasite's food vacuole.

G cluster_vacuole Parasite Food Vacuole hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion polymerase Heme Polymerase heme->polymerase toxic_complex Accumulation of Toxic Heme heme->toxic_complex hemozoin Hemozoin (Non-toxic crystal) polymerase->hemozoin Detoxification drug 4-Aminoquinoline Derivative drug->polymerase Inhibition death Parasite Death toxic_complex->death

Caption: Proposed mechanism of action of 4-aminoquinoline antimalarials.

During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, which releases large amounts of toxic free heme. The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin. 4-Aminoquinoline derivatives are believed to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent death of the parasite.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel 4-aminoquinoline derivatives as potential antimalarial agents. The selective reactivity of the C4-chloro position allows for the straightforward introduction of diverse side chains, which is crucial for modulating antimalarial activity and overcoming drug resistance. The protocols and data presented here provide a solid foundation for further research and development in the critical pursuit of new and effective treatments for malaria.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its functionalization is a key strategy in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the precise and efficient modification of the quinoline ring system.[3][4] These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, tolerate a broad range of functional groups and enable the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[1][5][6][7][8][9][10][11] This document provides detailed application notes and experimental protocols for these key reactions, aimed at guiding researchers in the synthesis of novel quinoline derivatives.

General Considerations for Palladium-Catalyzed Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection and optimization of several key parameters:

  • Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and preformed palladium-ligand complexes.[9][12] The choice of precursor can influence catalyst activation and stability.

  • Ligand: The ligand is crucial for stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the regioselectivity and efficiency of the reaction.[13] Bulky, electron-rich phosphine ligands such as Xantphos, SPhos, and XPhos are often effective, particularly for challenging couplings.[13][14]

  • Base: The base plays a critical role in the catalytic cycle, often participating in the transmetalation and/or catalyst regeneration steps.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength and solubility of the base must be matched to the specific reaction.

  • Solvent: The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of reagents and the stability of catalytic intermediates.[13] Common solvents include toluene, dioxane, DMF, and THF. Anhydrous and degassed solvents are often required to prevent catalyst deactivation.

  • Temperature: Most cross-coupling reactions require heating to proceed at a reasonable rate, typically in the range of 80-120 °C.[13] Microwave irradiation can sometimes be used to accelerate these reactions.[5][15]

  • Inert Atmosphere: Many palladium catalysts and intermediates are sensitive to oxygen. Therefore, reactions are typically carried out under an inert atmosphere of nitrogen or argon.[13]

Visualizing the Catalytic Process

The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)Ln->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-M) R1-Pd(II)L2-R2->Pd(0)Ln Reductive Elimination (R1-R2)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Vessel Oven-dried Schlenk tube or vial Reagents Add Haloquinoline, Palladium Precatalyst, Ligand, and Base Vessel->Reagents Atmosphere Evacuate and backfill with inert gas (N2 or Ar) Reagents->Atmosphere Solvent Add degassed solvent and coupling partner Atmosphere->Solvent Heating Heat to desired temperature with stirring Solvent->Heating Monitoring Monitor progress by TLC or GC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Extraction Dilute with organic solvent, wash with water and brine Cooling->Extraction Drying Dry organic layer over Na2SO4 or MgSO4 Extraction->Drying Purification Concentrate and purify by column chromatography Drying->Purification

Caption: A typical experimental workflow for cross-coupling reactions.

Application Notes and Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting a haloquinoline with an organoboron reagent, typically a boronic acid or its ester.[1] This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids.[1]

Table 1: Suzuki-Miyaura Coupling of Haloquinolines - Reaction Parameters and Yields

EntryHaloquinolineBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-ChloroquinolinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
23-Bromoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O901688
34-Chloroquinoline3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene110892
48-Bromoquinoline2-Naphthylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O1002485

Experimental Protocol: Synthesis of 2-Phenylquinoline

  • To an oven-dried Schlenk tube, add 2-chloroquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate the tube and backfill with argon (repeat three times).

  • Add degassed toluene and water (4:1 mixture).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 2-phenylquinoline.

Heck Coupling: C-C Bond Formation (Alkenylation)

The Heck reaction couples a haloquinoline with an alkene to form a new C-C bond, providing access to alkenyl-substituted quinolines.[9] The reaction typically proceeds via a neutral or cationic pathway, and the choice of conditions can influence the regioselectivity of the alkene insertion.[9]

Table 2: Heck Coupling of Haloquinolines with Alkenes - Reaction Parameters and Yields

EntryHaloquinolineAlkenePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-IodoquinolineStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1001289
24-Bromoquinolinen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile801891
32-Chloroquinoline1-OctenePd₂(dba)₃ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2)Dioxane1202478
48-IodoquinolineMethyl vinyl ketonePd(PPh₃)₄ (5)-NaOAc (2)DMA1101682

Experimental Protocol: Synthesis of 3-(E)-Styrylquinoline

  • In a sealed tube, combine 3-iodoquinoline (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (0.02 equiv), P(o-tol)₃ (0.04 equiv), and triethylamine (2.0 equiv).

  • Add anhydrous DMF as the solvent.

  • Seal the tube and heat the mixture to 100 °C for 12 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over MgSO₄.

  • Remove the solvent in vacuo and purify the residue by flash chromatography (petroleum ether/ethyl acetate) to yield 3-(E)-styrylquinoline.

Sonogashira Coupling: C-C Bond Formation (Alkynylation)

The Sonogashira coupling is a reliable method for the synthesis of alkynylquinolines through the reaction of a haloquinoline with a terminal alkyne.[7][8][16] The reaction is typically co-catalyzed by palladium and copper(I) salts.[7] Copper-free versions have also been developed to avoid the use of the toxic copper co-catalyst.[17]

Table 3: Sonogashira Coupling of Haloquinolines - Reaction Parameters and Yields

EntryHaloquinolineAlkynePd Source (mol%)Cu Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BromoquinolinePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (3)THF60694
23-Iodoquinoline1-HexynePdCl₂(PPh₃)₂ (1.5)CuI (3)Piperidine (2)DMF80890
34-ChloroquinolineTrimethylsilylacetylenePd₂(dba)₃ (2)CuI (4)DIPA (3)Toluene1001285
48-BromoquinolineEthynyltrimethylsilanePd(OAc)₂ (2)-Cs₂CO₃ (2)Dioxane901088

Experimental Protocol: Synthesis of 2-(Phenylethynyl)quinoline

  • To a solution of 2-bromoquinoline (1.0 equiv) in THF, add phenylacetylene (1.2 equiv) and triethylamine (3.0 equiv).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.02 equiv) and CuI (0.04 equiv) to the reaction mixture.

  • Stir the reaction at 60 °C for 6 hours under an argon atmosphere.

  • Once the reaction is complete, filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(phenylethynyl)quinoline.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling a haloquinoline with an amine.[6][18] This reaction is of great importance for the synthesis of aminoquinoline derivatives, which are common in pharmacologically active molecules.[19][20][21] The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.[13]

Table 4: Buchwald-Hartwig Amination of Haloquinolines - Reaction Parameters and Yields

EntryHaloquinolineAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChloroquinolineAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1101893
23-BromoquinolineMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane1002487
38-BromoquinolineBenzylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2)t-BuOH901691
42-ChloroquinolineN-MethylanilinePd(OAc)₂ (5)XPhos (10)NaOtBu (1.25)Toluene1102090[19]

Experimental Protocol: Synthesis of 4-Anilinoquinoline

  • In a glovebox, charge a screw-cap vial with 4-chloroquinoline (1.0 equiv), aniline (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Add anhydrous toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 110 °C for 18 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield 4-anilinoquinoline.

Stille Coupling: C-C Bond Formation

The Stille coupling involves the reaction of a haloquinoline with an organostannane reagent.[11][22] A key advantage of this reaction is the stability of organostannanes to air and moisture.[11] However, the toxicity of tin compounds is a significant drawback.[10][11]

Table 5: Stille Coupling of Haloquinolines - Reaction Parameters and Yields

EntryHaloquinolineOrganostannanePd Source (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
13-IodoquinolineTributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101296
22-BromoquinolineTributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-LiClDMF801692
34-Triflyloxyquinoline(2-Furyl)tributylstannanePd₂(dba)₃ (2)P(furyl)₃ (8)CuINMP60888
48-Iodoquinoline(E)-1-HexenyltributylstannanePd(OAc)₂ (2)AsPh₃ (4)-Dioxane1002485

Experimental Protocol: Synthesis of 3-Phenylquinoline

  • To a solution of 3-iodoquinoline (1.0 equiv) and tributyl(phenyl)stannane (1.2 equiv) in anhydrous toluene, add Pd(PPh₃)₄ (0.05 equiv).

  • Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 12 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

  • Stir the mixture for 30 minutes, then filter to remove the tin salts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography to afford 3-phenylquinoline.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of quinoline rings, enabling the synthesis of a vast array of derivatives for applications in drug discovery and materials science. The choice of the specific coupling reaction and the optimization of reaction conditions are crucial for achieving high yields and selectivities. The protocols and data presented in this document serve as a guide for researchers to effectively utilize these powerful synthetic methods.

Coupling_Reactions_Overview cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Quinolines Quinoline Core Quinoline Core Suzuki Suzuki-Miyaura Quinoline Core->Suzuki Heck Heck Quinoline Core->Heck Sonogashira Sonogashira Quinoline Core->Sonogashira Buchwald Buchwald-Hartwig Quinoline Core->Buchwald Stille Stille Quinoline Core->Stille Aryl/Alkyl Aryl/Alkyl Quinolines (C-C sp2-sp2/sp3) Suzuki->Aryl/Alkyl Alkenyl Alkenyl Quinolines (C-C sp2-sp2) Heck->Alkenyl Alkynyl Alkynyl Quinolines (C-C sp2-sp) Sonogashira->Alkynyl Amino Amino Quinolines (C-N) Buchwald->Amino Various C-C Aryl/Alkenyl/Alkyl Quinolines (C-C) Stille->Various C-C

Caption: Overview of key cross-coupling reactions for quinoline functionalization.

References

Application Notes and Protocols for the Gould-Jacobs Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction is a cornerstone in synthetic organic chemistry for the preparation of quinolines and their 4-hydroxy derivatives.[1] First described in 1939, this method remains highly relevant in medicinal chemistry and drug development, as the quinoline scaffold is a key component in numerous therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties.[2][3] The synthesis is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[1][4] Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinoline product.[1][5] While traditionally conducted at high temperatures in high-boiling solvents, modern adaptations utilizing microwave irradiation have been shown to significantly reduce reaction times and, in some cases, improve yields.[3][6]

Reaction Mechanism and Workflow

The Gould-Jacobs reaction proceeds through a series of well-defined steps:

  • Condensation: The reaction is initiated by a nucleophilic attack from the aniline's amino group on the alkoxymethylenemalonic ester. This is followed by the elimination of an alcohol to form an anilidomethylenemalonate intermediate.[1][7]

  • Thermal Cyclization: This step requires substantial thermal energy, typically above 250°C, to induce a 6-electron electrocyclization, which forms the quinoline ring system.[3] This can be achieved through conventional heating in a high-boiling solvent or more rapidly with microwave assistance.[2]

  • Saponification: The ester group at the 3-position of the quinoline ring is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.[1]

  • Decarboxylation: The final step involves heating the quinoline-3-carboxylic acid above its melting point to induce decarboxylation, yielding the 4-hydroxyquinoline.[1][3]

The following diagram illustrates the general experimental workflow of the Gould-Jacobs synthesis:

Gould_Jacobs_Workflow cluster_steps Experimental Workflow start Start condensation Condensation: Aniline + Alkoxymethylenemalonic Ester start->condensation cyclization Thermal Cyclization (Conventional or Microwave) condensation->cyclization Formation of Anilidomethylenemalonate hydrolysis Saponification (Hydrolysis) cyclization->hydrolysis Formation of 4-Hydroxy-3-carboalkoxyquinoline decarboxylation Decarboxylation hydrolysis->decarboxylation Formation of Quinoline-3-carboxylic acid product 4-Hydroxyquinoline Product decarboxylation->product

Caption: Generalized workflow for the Gould-Jacobs synthesis of quinolones.

Quantitative Data Summary

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions, particularly temperature and reaction time. The following table summarizes quantitative data from a microwave-assisted synthesis of ethyl 4-hydroxyquinoline-3-carboxylate from aniline and diethyl ethoxymethylenemalonate.[8]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125010111
2300102437
325020112
4300202428
530052147

Experimental Protocols

Two primary methodologies for the Gould-Jacobs reaction are detailed below: a conventional high-temperature protocol and a modern microwave-assisted protocol.

Protocol 1: Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[2]

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Non-polar solvent (e.g., cyclohexane, hexane) for precipitation

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[3]

  • Heat the mixture at 100-130°C for 1-2 hours.[3] The progress of the reaction can be monitored by the evolution of ethanol.

  • Remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can be used directly in the next step.[3]

Step 2: Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).[3]

  • Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.[3]

  • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

  • Add a non-polar solvent like cyclohexane to facilitate further precipitation.[3]

  • Collect the solid by filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[2]

Step 3: Saponification

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).[3]

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.[3]

  • Collect the solid by filtration, wash with cold water, and dry.[3]

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases.[3]

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization.[3]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is adapted from a microwave-assisted procedure and provides for rapid and efficient cyclization.[8]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2.5 mL) with a magnetic stirring bar

  • Microwave reactor

  • Acetonitrile (ice-cold)

Procedure:

Reaction Setup:

  • In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[8] The excess DEEM acts as both a reagent and a solvent.[3]

Microwave Irradiation:

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature and hold for the specified time as detailed in the quantitative data table. For example, heating to 300°C for 5 minutes.[8]

Isolation and Purification:

  • After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.[8]

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[8]

  • Dry the resulting solid under vacuum.[8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Cyclization - Insufficient temperature or reaction time.- Gradually increase the reaction temperature.[9]- Extend the reaction time, being mindful of potential product degradation.[9]- Consider using microwave heating for more efficient energy transfer.[9]
Formation of Dark Tarry Materials - Decomposition at high temperatures.- Optimize the temperature and reaction time to balance cyclization and degradation.[9]- Use a high-boiling inert solvent for even heating.[9]- Run the reaction under an inert atmosphere (e.g., nitrogen).[9]
Formation of Decarboxylated Byproduct - High reaction temperature and/or pressure.- Carefully control the reaction temperature and time.[9]- If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[9]
Product is an Oil or Difficult to Crystallize - Presence of impurities or residual high-boiling solvent.- Purify the crude product using column chromatography.[9]- Ensure thorough removal of the high-boiling solvent under high vacuum.[9]- Try triturating the oil with a non-polar solvent to induce crystallization.[9]

References

Application of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline in anticancer drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including a variety of anticancer agents.[1][2][3] The unique structural characteristics of the quinoline ring allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and overall biological activity.[4][5] Similarly, chloro substitutions on the quinoline core have been shown to modulate the anticancer properties of these derivatives.[6]

This document provides an overview of the potential application of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline as a novel candidate in anticancer drug discovery. While direct experimental data for this specific compound is not extensively available in the public domain, this note will extrapolate its potential based on the established anticancer activities of structurally related trifluoromethylated and chlorinated quinoline analogs. This information is intended to serve as a foundational guide for researchers initiating investigations into the therapeutic utility of this compound.

Postulated Mechanism of Action

Based on the known mechanisms of action of analogous quinoline derivatives, this compound is hypothesized to exert its anticancer effects through one or more of the following pathways:

  • Inhibition of Protein Kinases: Many quinoline-based compounds function as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[6][7] Key targets could include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR signaling cascade.[6][8] The trichloro and trifluoromethyl substitutions may facilitate binding to the ATP-binding pockets of these kinases.

  • Topoisomerase Inhibition: Certain quinoline derivatives are known to interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[1][2] By stabilizing the topoisomerase-DNA complex, these compounds can induce DNA strand breaks, leading to apoptosis.

  • Induction of Apoptosis: Disruption of key signaling pathways and induction of DNA damage by this compound could converge on the activation of the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

Quantitative Data on Structurally Related Compounds

To provide a perspective on the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity of various structurally similar substituted quinoline derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth.

Compound Class/DerivativeCancer Cell LineIC50 (µM)
4-Amino-7-(trifluoromethyl)quinoline DerivativesBreast (MCF-7)3.42 - 23.32
Lung (A549)5.97 - 22.01
2,8-Bis(trifluoromethyl)quinoline DerivativePromyelocytic Leukemia (HL-60)10 ± 2.5
2-Phenylquinolin-4-amine DerivativesColon (HT-29)8.12 - 11.34
N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine60 human tumor cell lines (mean)GI50 = 1.95
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneBreast (MDA-MB-231)0.82
DFIQLung (A549)3.53

This data is compiled from multiple sources for illustrative purposes.[5][6]

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential biological impact and the experimental approach for evaluating this compound, the following diagrams are provided.

G TCTQ 4,5,7-Trichloro-2- (trifluoromethyl)quinoline RTK Receptor Tyrosine Kinases (EGFR, VEGFR) TCTQ->RTK Inhibition? PI3K PI3K TCTQ->PI3K Inhibition? Topoisomerase Topoisomerase TCTQ->Topoisomerase Inhibition? RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis DNA_Replication DNA Replication Topoisomerase->DNA_Replication DNA_Replication->Apoptosis G start Start: Compound of Interest (this compound) cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT-116) start->cell_culture treatment Compound Treatment (Dose-response) cell_culture->treatment viability_assay Cell Viability Assay (MTT / XTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies western_blot Western Blot (for signaling proteins like Akt, mTOR) mechanism_studies->western_blot apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis end Conclusion on Anticancer Potential western_blot->end apoptosis_assay->end cell_cycle_analysis->end

References

Protocols for monitoring reaction progress using Thin Layer Chromatography (TLC).

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Monitoring Reaction Progress with Thin Layer Chromatography

Introduction

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and highly sensitive analytical technique widely used in organic chemistry to monitor the progress of chemical reactions.[1][2][3] By providing a quick visual assessment of the components in a reaction mixture, TLC allows researchers to determine the consumption of starting materials, the formation of products, and the presence of any byproducts or intermediates.[1][3][4][5] Its simplicity and speed make it an indispensable tool for optimizing reaction times and conditions in research and drug development.[2]

Principle of Separation

TLC separates compounds based on the principle of adsorption chromatography. The separation occurs as a result of the differential partitioning of components between a stationary phase and a mobile phase.[5][6]

  • Stationary Phase: A thin layer of an adsorbent material, most commonly silica gel (SiO₂) or alumina (Al₂O₃), is coated onto a solid support like a glass, plastic, or aluminum plate.[3][5] Silica gel is highly polar due to the presence of surface silanol (Si-OH) groups.[1][6]

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that flows up the plate via capillary action.[3][5][7]

The separation is based on the polarity of the compounds in the mixture. Polar compounds interact more strongly with the polar stationary phase and thus move up the plate more slowly.[8][9] Less polar compounds have a weaker interaction with the stationary phase and are carried further up the plate by the less polar mobile phase, resulting in a higher retention factor (Rf) value.[8][9]

Quantitative Data Summary

Table 1: Common Solvent Systems (Mobile Phases) for Normal-Phase TLC

The selection of an appropriate solvent system is critical for achieving good separation.[2][10] Often, a mixture of a non-polar solvent and a more polar solvent is used. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the solvents.[11][12]

Solvent System CompositionPolarityTypical Applications
Hexane / Ethyl AcetateVariable (ratio-dependent)General-purpose system for a wide range of organic compounds.[12][13]
Dichloromethane / MethanolMedium to HighSeparation of more polar compounds like alkaloids, amines, and some polar organics.[12]
Toluene / Ethyl AcetateLow to MediumGood for aromatic compounds and those of intermediate polarity.
Chloroform / MethanolMedium to HighEffective for separating amines and other polar organic molecules.[12]
Hexane / AcetoneVariable (ratio-dependent)Alternative general-purpose system.
Diethyl Ether / HexanesLow to MediumUseful for separating moderately non-polar compounds.[14]

Note: To increase the Rf of a compound, increase the polarity of the mobile phase. To decrease the Rf, decrease the polarity.[2][12][15]

Table 2: Common Visualization Agents for TLC

Since most organic compounds are colorless, various methods are required to visualize the separated spots on the TLC plate.[7][16]

Visualization AgentPreparationFunctional Group Specificity / AppearanceType
UV Light (254 nm) N/A (Requires UV lamp)Compounds with a UV chromophore (e.g., conjugated π systems) appear as dark spots on a fluorescent green background.[7][16][17][18]Non-destructive
Iodine (I₂) A few iodine crystals in a sealed chamber.Forms yellow-brown complexes with many organic compounds, particularly unsaturated and aromatic ones.[1][16][17]Semi-destructive
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.Excellent for compounds that can be oxidized (e.g., alkenes, alkynes, alcohols, aldehydes).[17] Appears as yellow/brown spots on a purple background.[17]Destructive
p-Anisaldehyde 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde.General purpose stain for strong and weak nucleophiles.[17] Spots appear in various colors upon heating.Destructive
Phosphomolybdic Acid 10 g phosphomolybdic acid in 100 mL ethanol.A good general-purpose stain that visualizes a wide variety of compounds as blue-green spots on a yellow-green background upon heating.Destructive
Vanillin 15 g vanillin in 250 mL ethanol and 2.5 mL conc. H₂SO₄.General stain that produces a range of colors for different functional groups upon heating.Destructive
Ninhydrin 0.3 g ninhydrin in 100 mL n-butanol and 3 mL acetic acid.Specific for primary and secondary amines and amino acids, which appear as purple or yellow spots.[13]Destructive

Experimental Protocol for Monitoring a Reaction

This protocol outlines the step-by-step procedure for monitoring a chemical reaction using TLC.

1. Preparation

  • TLC Plate Preparation:

    • Handle the TLC plate carefully by the edges to avoid contaminating the surface.[7]

    • Using a pencil and a ruler, gently draw a straight baseline (the origin) approximately 0.5-1.0 cm from the bottom of the plate.[1][7][18] Do not use a pen, as the ink will chromatograph.[18]

    • Mark small tick marks with the pencil along the baseline to indicate where you will spot your samples. It is advisable to leave space between spots to prevent them from running together.[7][18]

  • Developing Chamber Preparation:

    • Pour the chosen solvent system (mobile phase) into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on your TLC plate.[6][7]

    • Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which improves the reproducibility and quality of the separation.[2][6][10]

    • Cover the chamber with its lid or a watch glass and let it equilibrate for at least 5-10 minutes.[6]

  • Sample Preparation:

    • Starting Material (SM): Prepare a dilute solution (approx. 1%) of your starting material in a volatile solvent like ethyl acetate or dichloromethane.[1]

    • Reaction Mixture (RM): Use a capillary tube or micropipette to withdraw a small aliquot from the reaction vessel.[4][11] Dilute this aliquot in a vial with a small amount of a volatile solvent. If inorganic materials are present, a micro-workup may be necessary.[11]

2. Spotting the TLC Plate

  • Use a clean capillary tube to spot the samples onto the pencil marks on the baseline.

  • A standard setup for reaction monitoring involves three lanes:[4][18]

    • Lane 1 (Starting Material): Spot the prepared solution of the starting material.

    • Lane 2 (Co-spot): Spot the starting material solution, and then, on the exact same spot, apply the reaction mixture solution. The co-spot helps to unambiguously identify the starting material spot in the reaction mixture lane.[4][18]

    • Lane 3 (Reaction Mixture): Spot the diluted aliquot from the reaction mixture.

  • To apply a spot, gently and briefly touch the capillary tube to the plate. The goal is to create small, concentrated spots (1-2 mm in diameter).[3][18] Allow the solvent to evaporate completely between applications if multiple spots are needed to increase concentration.[3]

3. Developing the Plate

  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the plate is standing vertically and the solvent level is below the baseline.[1][7]

  • Replace the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.[3][7]

  • When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber.[7][11]

  • Immediately mark the position of the solvent front with a pencil, as it will evaporate quickly.[7][18]

4. Visualizing the Plate

  • Allow the solvent to completely evaporate from the plate in a well-ventilated area or with a gentle stream of air.[18]

  • UV Visualization: Place the dried plate under a short-wave (254 nm) UV lamp.[19] UV-active compounds will appear as dark spots.[7] Lightly circle these spots with a pencil.[17][19]

  • Staining: If compounds are not UV-active or for further confirmation, use a chemical stain. Dip the plate quickly and smoothly into the staining solution, or spray the plate with the reagent.[16][19]

  • Gently wipe excess stain from the back of the plate and heat with a heat gun until the spots appear.[19]

5. Analysis and Interpretation

  • Calculate Rf Values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[20][21]

    • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

    • The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature) and should be between 0 and 1.[7][8]

  • Interpret the Results:

    • t = 0 (Start of reaction): The reaction mixture lane should show a prominent spot corresponding to the starting material.

    • During the reaction: As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will decrease in intensity, while a new spot (or spots) corresponding to the product(s) will appear.[9][11] The product is typically of a different polarity and will have a different Rf value.

    • Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[15][18]

Workflow and Logic Diagrams

TLC_Reaction_Monitoring_Workflow cluster_prep 1. Preparation Phase cluster_execution 2. Execution Phase cluster_analysis 3. Analysis Phase cluster_decision 4. Decision Point cluster_outcome 5. Outcome prep_plate Prepare TLC Plate (Draw Baseline) spotting Spot Plate: SM, Co-spot, RM prep_plate->spotting prep_chamber Prepare & Equilibrate Developing Chamber development Develop Plate in Chamber prep_chamber->development prep_sm Prepare Starting Material (SM) Sample prep_sm->spotting prep_rm Prepare Reaction Mixture (RM) Sample prep_rm->spotting spotting->development dry_plate Dry Plate & Mark Solvent Front development->dry_plate visualize Visualize Spots (UV Light and/or Stain) dry_plate->visualize analyze Analyze Results: - Observe spot changes - Calculate Rf values visualize->analyze decision Is Starting Material Consumed? analyze->decision continue_rxn Continue Reaction (Take another aliquot later) decision->continue_rxn No workup Reaction Complete (Proceed to Work-up) decision->workup Yes continue_rxn->prep_rm Re-sample

Caption: Workflow for monitoring a chemical reaction using TLC.

References

Application Notes and Protocols for the Synthesis of N-(quinolin-2-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(quinolin-2-yl)benzamide derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. These molecules have demonstrated potential as anticancer, antibacterial, antifungal, and antiparasitic agents. The versatile quinoline core, coupled with the diverse functionalities that can be introduced via the benzamide moiety, allows for extensive structure-activity relationship (SAR) studies to optimize their therapeutic properties.

This document provides detailed protocols for the general synthesis of N-(quinolin-2-yl)benzamide derivatives, focusing on two primary and robust methodologies: the acylation of 2-aminoquinoline with benzoyl chlorides and the direct amide coupling of 2-aminoquinoline with benzoic acids using coupling reagents.

Synthetic Methodologies

The synthesis of N-(quinolin-2-yl)benzamides is typically achieved through the formation of an amide bond between 2-aminoquinoline and a benzoic acid derivative. The two most common and effective strategies are outlined below.

Method A: Amide Coupling via Acyl Chloride Formation

This reliable two-step procedure involves the initial conversion of a substituted benzoic acid to its more reactive acyl chloride derivative, followed by its reaction with 2-aminoquinoline. This method is particularly useful for a wide range of benzoic acids and generally proceeds with high yields.

Method B: Direct Amide Coupling using Coupling Reagents

This one-pot approach facilitates the direct formation of the amide bond between 2-aminoquinoline and a substituted benzoic acid, mediated by a coupling reagent. This method is advantageous as it avoids the need to isolate the often moisture-sensitive acyl chloride intermediate and typically involves milder reaction conditions.

Data Presentation: A Comparative Summary

The following table summarizes reaction conditions and yields for the synthesis of various N-(quinolin-2-yl)benzamide derivatives, providing a comparative overview of different synthetic approaches and substitutions.

EntryBenzoyl Moiety SubstituentQuinoline Moiety SubstituentMethodSolventTemperature (°C)Time (h)Yield (%)Reference
1Unsubstituted7-chloro-4-morpholinoAcyl ChlorideCH₂Cl₂702492[1]
22-fluoro5,7-dichloro-4-oxy-linked 1,2,4-oxadiazoleNot SpecifiedNot SpecifiedNot SpecifiedNot Specified59.6[2]
33-(trifluoromethyl)5,7-dichloro-4-oxy-linked 1,2,4-oxadiazoleNot SpecifiedNot SpecifiedNot SpecifiedNot Specified57.3[2]
42,4-difluoro3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified63.7[1]
52-fluoro3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified75.9[1]
64-(tert-butyl)3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified75.7[1]
72,6-dimethyl3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified74.4[1]
83-methyl3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified69.7[1]

Experimental Protocols

Method A: Amide Coupling via Acyl Chloride Formation

This protocol is divided into two main steps: the synthesis of the substituted benzoyl chloride and the subsequent coupling with 2-aminoquinoline.

Protocol A1: Synthesis of Substituted Benzoyl Chloride

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dry Dichloromethane (DCM) or Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the substituted benzoic acid (1.0 eq) in a dry inert solvent such as DCM or toluene.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude substituted benzoyl chloride. The crude product is often used in the next step without further purification.

Protocol A2: Synthesis of N-(quinolin-2-yl)benzamide Derivative

Materials:

  • Crude substituted benzoyl chloride (from Protocol A1)

  • 2-Aminoquinoline

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-aminoquinoline (1.0 eq) and a base such as triethylamine (1.2-1.5 eq) in a dry inert solvent like DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude substituted benzoyl chloride (1.1 eq) in the same dry solvent and add it dropwise to the stirred 2-aminoquinoline solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-(quinolin-2-yl)benzamide derivative.

Method B: Direct Amide Coupling using Coupling Reagents

This one-pot protocol facilitates the direct formation of the amide bond from a substituted benzoic acid and 2-aminoquinoline.

Materials:

  • Substituted benzoic acid

  • 2-Aminoquinoline

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., DIPEA, TEA)

  • Dry, aprotic solvent (e.g., DMF, DCM, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification reagents (as in Protocol A2)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the substituted benzoic acid (1.0 eq), 2-aminoquinoline (1.0-1.2 eq), and the coupling reagent (e.g., HATU, 1.1-1.5 eq) in a dry, aprotic solvent.

  • Add the organic base (e.g., DIPEA, 2-4 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4-24 hours. Gentle heating may be applied if necessary.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(quinolin-2-yl)benzamide derivative.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the synthesis of N-(quinolin-2-yl)benzamide derivatives.

Synthesis_Method_A cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling start_A Substituted Benzoic Acid reagents_A SOCl₂ or (COCl)₂ cat. DMF start_A->reagents_A acyl_chloride Substituted Benzoyl Chloride reagents_A->acyl_chloride reagents_B Base (e.g., TEA) Dry Solvent (e.g., DCM) acyl_chloride->reagents_B aminoquinoline 2-Aminoquinoline aminoquinoline->reagents_B product N-(quinolin-2-yl)benzamide Derivative reagents_B->product

Caption: Workflow for Method A: Acyl Chloride Formation and Coupling.

Synthesis_Method_B cluster_2 One-Pot Direct Amide Coupling start_B_acid Substituted Benzoic Acid reagents_C Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Dry Solvent (e.g., DMF) start_B_acid->reagents_C start_B_amine 2-Aminoquinoline start_B_amine->reagents_C product_B N-(quinolin-2-yl)benzamide Derivative reagents_C->product_B

Caption: Workflow for Method B: Direct Amide Coupling.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of novel quinoline compounds. Quinoline derivatives are a significant class of heterocyclic molecules with considerable potential in the development of new therapeutic agents, particularly in oncology.[1][2] Evaluating the cytotoxic potential of these novel compounds is a crucial first step in the drug discovery pipeline.[1] This document outlines several robust and widely used in vitro assays to quantify cytotoxic effects and gain insights into the potential mechanisms of cell death.

Overview of In Vitro Cytotoxicity Assays

Several established assays are routinely employed to measure the cytotoxicity of chemical compounds. The choice of assay can depend on the anticipated mechanism of action of the compound and the specific research question. The most common assays for evaluating quinoline compounds include:

  • MTT Assay: This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability.[1][3] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][5]

  • SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric method that measures cell density by staining total cellular protein.[6][7] It is a reliable method for assessing cytotoxicity and cell growth inhibition.[8]

  • LDH Assay: The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released from cells with damaged plasma membranes.[1][9]

  • Neutral Red Uptake Assay: This assay measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[10][11]

The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays. It represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%.[12]

Data Presentation: Summarizing Cytotoxicity Data

Clear and concise presentation of quantitative data is essential for comparing the cytotoxic potential of different quinoline compounds. A tabular format is highly recommended for summarizing IC50 values.

Table 1: In Vitro Cytotoxicity of Novel Quinoline Compounds against Various Cancer Cell Lines

Compound IDCell LineAssay TypeIncubation Time (hours)IC50 (µM) ± SD
QN-001A549 (Lung)MTT4815.2 ± 1.8
QN-001MCF-7 (Breast)MTT4822.5 ± 2.1
QN-002A549 (Lung)SRB4810.8 ± 1.5
QN-002MCF-7 (Breast)SRB4818.1 ± 2.5
QN-003HepG2 (Liver)LDH2435.7 ± 3.4
QN-003HeLa (Cervical)Neutral Red2428.9 ± 3.0

SD: Standard Deviation from at least three independent experiments.

Experimental Workflow Visualization

A standardized workflow ensures reproducibility and consistency in cytotoxicity testing.

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, MCF-7) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions of Quinoline Derivatives) Treatment 4. Compound Treatment (Incubate for 24-72h) Compound_Prep->Treatment Cell_Seeding->Treatment Assay 5. Perform Cytotoxicity Assay (MTT, SRB, LDH, or Neutral Red) Treatment->Assay Absorbance 6. Absorbance/Fluorescence Measurement Assay->Absorbance Calculation 7. Data Calculation (% Viability, IC50) Absorbance->Calculation Results 8. Results Interpretation & Reporting Calculation->Results Signaling_Pathway Potential Signaling Pathways Targeted by Quinoline Compounds cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Apoptosis Apoptosis Quinoline Novel Quinoline Compound Quinoline->EGFR Inhibition Quinoline->VEGFR Inhibition Quinoline->Apoptosis Induction

References

Troubleshooting & Optimization

How to improve the yield of quinoline synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize quinoline synthesis reactions. Here, you will find detailed information to address common challenges, enhance yields, and ensure the successful synthesis of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is known for being highly exothermic.[1] To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1] Boric acid can also be employed.[2]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic nature of the reaction.[1]

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots, which can lead to uncontrolled reactions.[1]

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions that can cause polymerization of reactants and intermediates.[1] To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[1]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be carefully controlled.[1]

  • Purification: The crude product is often a dark, tarry mixture. Purification by steam distillation followed by extraction is a common and effective method to isolate the quinoline derivative from the tar.[1]

Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[3][4] To address this:

  • Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) can drastically reduce polymerization in the acidic aqueous phase and increase the yield.[4][5]

  • Control temperature: Overheating can promote polymerization. Maintain the reaction at the lowest effective temperature to favor the desired condensation and cyclization.[4]

  • Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture helps to maintain its low concentration, thus disfavoring self-condensation.[1]

Q4: I'm getting a low yield in my Friedländer synthesis. What are the common causes?

A4: Low yields in the Friedländer synthesis can be attributed to several factors:

  • Catalyst choice: The selection of an appropriate acid or base catalyst is crucial and often substrate-dependent.[6]

  • Reaction conditions: Suboptimal temperature and reaction time can lead to incomplete reaction or decomposition of products.[7]

  • Side reactions: Self-condensation of the ketone (aldol condensation) is a common side reaction, particularly under basic conditions.[3] Using an imine analog of the o-aminoaryl ketone can help avoid this.[3]

  • Catalyst-free options: For a greener approach, the Friedländer synthesis can be performed in water at elevated temperatures without a catalyst, often resulting in excellent yields.[8]

Q5: How can I improve the regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone?

A5: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors.[9]

  • Steric hindrance: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[1]

  • Aniline substituents: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[1]

  • Acid catalyst: The choice of acid catalyst, for example, sulfuric acid versus polyphosphoric acid (PPA), can alter the ratio of regioisomers formed.[1]

Troubleshooting Guides

Issue 1: Low Yield in Quinoline Synthesis

Low yields are a common frustration in quinoline synthesis. This guide provides a systematic approach to troubleshooting this issue.

LowYieldTroubleshooting

Caption: Decision process for addressing tar and polymer formation.

Strategies to Minimize Tarring:

Synthesis Method Primary Cause Recommended Solutions
Skraup Synthesis Polymerization under harsh acidic and oxidizing conditions. [1]- Add a moderator like ferrous sulfate (FeSO₄).<[1]br>- Control the rate of addition of sulfuric acid with cooling.<[1]br>- Avoid excessive heating. [1]
Doebner-von Miller Synthesis Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound. [3][4]- Employ a biphasic solvent system (e.g., water/toluene).<[4]br>- Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.<[1]br>- Optimize the type and concentration of the acid catalyst. [4]

Quantitative Data on Yield Improvement

The following tables summarize quantitative data on how different reaction parameters can influence the yield of quinoline synthesis reactions.

Table 1: Effect of Moderator in Skraup Synthesis

Reactants Moderator Conditions Yield (%)
Aniline, Glycerol, Nitrobenzene, H₂SO₄NoneVigorous, exothermicOften low and variable
Aniline, Glycerol, Nitrobenzene, H₂SO₄Ferrous Sulfate (FeSO₄)Controlled, less violentSubstantially increased [10]
Aniline, Glycerol, H₂SO₄Arsenic Acid (as oxidant)Less violent than nitrobenzeneGood yields

Table 2: Catalyst and Condition Effects on Friedländer Synthesis Yield

2-Aminoaryl Ketone Carbonyl Compound Catalyst Conditions Yield (%)
2-AminobenzophenoneEthyl acetoacetateZrCl₄ (10 mol%)EtOH/H₂O (1:1), 60 °CHigh (not specified) [11]
2-AminobenzophenoneAcetylacetoneCu-based MOF (5 mol%)Toluene, 100 °C, 2 hHigh (not specified) [11]
2-AminobenzaldehydeAcetoneNoneWater, 70 °C, 3 h97 [8]
2-AminobenzophenoneEthyl acetoacetateHCl (catalytic)Ethanol, reflux, 4 hGood (not specified) [12]

Table 3: Impact of Reaction Medium on Doebner-von Miller Synthesis

Reactants Reaction Medium Key Observation Impact on Yield
Aniline, Crotonaldehyde, HClHomogeneous (aqueous)Significant polymerization/tar formation. [4]Often low.
Aniline, Crotonaldehyde, HClBiphasic (water/toluene)Reduced polymerization of crotonaldehyde. [4]Drastically increased. [5]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted for a safer and higher-yielding synthesis of quinoline.

Workflow for Moderated Skraup Synthesis

SkraupWorkflow A Combine Aniline, Glycerol, Nitrobenzene, and FeSO4 B Slowly add H2SO4 with cooling A->B C Heat gently to initiate, then control exotherm B->C D Reflux for 3-4 hours C->D E Cool and dilute with water D->E F Basify with NaOH E->F G Steam Distill to isolate crude quinoline F->G H Purify by extraction and distillation G->H

Caption: Step-by-step workflow for the Skraup synthesis.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene (oxidizing agent and solvent)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for work-up)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and nitrobenzene.

  • With vigorous stirring, slowly and carefully add ferrous sulfate heptahydrate.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid at a rate that maintains a controlled temperature. [7]4. After the addition is complete, gently heat the mixture to initiate the reaction. Once the reaction becomes exothermic, remove the heat source and allow the reaction to proceed under its own heat.

  • Once the initial exotherm subsides, heat the mixture to reflux for 3-4 hours. [13]6. Cool the reaction mixture to room temperature and carefully pour it into a large volume of cold water.

  • Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Perform steam distillation to separate the crude quinoline from the tarry residue. [7]9. The quinoline in the distillate can be separated and further purified by extraction with an organic solvent followed by vacuum distillation.

Protocol 2: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is designed to minimize tar formation. [4] Materials:

  • Aniline

  • 6 M Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

  • Concentrated Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • In the addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature. Carefully neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-methylquinoline by vacuum distillation.

Protocol 3: Catalyst-Free Friedländer Synthesis in Water

This protocol offers an environmentally friendly approach to quinoline synthesis. [8] Materials:

  • 2-Aminobenzaldehyde

  • A ketone with an α-methylene group (e.g., acetone)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mmol) in water (5 mL).

  • Add the ketone (1.2 mmol) to the solution.

  • Heat the reaction mixture to 70°C and stir for 3 hours. [8]4. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 4: Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, mix aniline (0.1 mol) and acetylacetone (0.1 mol).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 20 mL) with constant stirring.

  • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.

  • Heat the mixture on a water bath at 100°C for 15-20 minutes. [14]5. Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the mixture with a concentrated ammonium hydroxide or sodium hydroxide solution until it is basic.

  • The precipitated product can be collected by filtration, washed with water, and purified by recrystallization.

References

Navigating the Challenges of Quinoline Synthesis: A Technical Support Center for Friedländer Annulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Friedländer annulation is a cornerstone for synthesizing the quinoline scaffold, a privileged structure in medicinal chemistry. However, the path to the desired quinoline is often fraught with challenges, primarily the formation of unwanted side products that can complicate purification and significantly reduce yields. This technical support center provides a comprehensive guide to troubleshooting common side reactions encountered during the Friedländer annulation, offering detailed explanations, mitigation strategies, and experimental protocols to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction is producing a significant amount of a high-molecular-weight, tarry substance. What is it and how can I prevent it?

A1: This is a classic sign of self-condensation of the ketone reactant, a very common side reaction, especially under basic conditions.[1] The ketone, possessing α-hydrogens, can act as both a nucleophile (as an enolate) and an electrophile, leading to aldol-type condensation products which can further polymerize.[2]

Troubleshooting Strategies:

  • Slow Addition of the Ketone: Adding the ketone reactant slowly to the reaction mixture containing the 2-aminoaryl aldehyde or ketone can help maintain a low concentration of the enolizable ketone, thus minimizing its self-reaction.[1]

  • Choice of Catalyst: Opt for milder reaction conditions. While strong bases like KOH or NaOH are traditional, they aggressively promote self-condensation.[3] Consider using milder catalysts such as iodine, p-toluenesulfonic acid, or various Lewis acids which can facilitate the desired reaction at lower temperatures.[4][5]

  • Use of an Imine Analog: To completely circumvent the possibility of ketone self-condensation under alkaline conditions, you can use an imine analog of the o-aminoaryl aldehyde or ketone.[5]

Q2: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity of the annulation?

A2: Regioselectivity is a well-documented challenge when employing unsymmetrical ketones in the Friedländer synthesis. The reaction can proceed via condensation at either of the two different α-methylene groups, leading to a mixture of isomeric quinolines.

Troubleshooting Strategies:

  • Employ Specific Amine Catalysts: Certain amine catalysts have been shown to exhibit high regioselectivity. For instance, the bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been reported to be a highly reactive and regioselective catalyst for the preparation of 2-substituted quinolines from unmodified methyl ketones.[6]

  • Strategic Use of Protecting Groups: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to the other α-position.[5]

  • Reaction Condition Optimization: Regioselectivity can be influenced by temperature and the rate of addition of the ketone. For example, slow addition of the methyl ketone substrate at higher temperatures has been shown to increase the regioselectivity in favor of the 2-substituted product.[6]

Q3: Besides my desired quinoline, I am isolating a byproduct that appears to be a quinoline-4-carboxylic acid. How is this possible?

A3: The formation of a quinoline-4-carboxylic acid derivative suggests that a Pfitzinger-type reaction may be occurring as a side reaction. The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound.[7] Under certain harsh reaction conditions, particularly with strong bases, the 2-aminoaryl ketone starting material could potentially undergo oxidative degradation to form an isatin-like intermediate, which then reacts with the ketone to yield the Pfitzinger product.[8]

Troubleshooting Strategies:

  • Milder Reaction Conditions: Avoid excessively high temperatures and strong bases, which can promote oxidative side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation of the starting materials.

Troubleshooting Guides

Issue 1: Low Yield and Formation of Ketone Self-Condensation Products

This is one of the most prevalent issues in the Friedländer annulation, particularly when using base catalysis.

Visualizing the Competing Pathways:

Competing pathways in the Friedländer annulation.

Troubleshooting Workflow:

G start Low Yield & High Impurity (Suspected Self-Condensation) cond1 Using Strong Base (e.g., KOH, NaOH)? start->cond1 action1 Switch to Milder Catalyst (e.g., p-TsOH, Iodine, Lewis Acid) cond1->action1 Yes cond2 Adding Ketone All at Once? cond1->cond2 No action1->cond2 action2 Implement Slow Addition of Ketone cond2->action2 Yes cond3 Still Experiencing Issues? cond2->cond3 No action2->cond3 action3 Consider Using an Imine Analog of the 2-Aminoaryl Ketone cond3->action3 Yes end Improved Yield and Purity cond3->end No action3->end

Workflow for troubleshooting ketone self-condensation.
Issue 2: Poor Regioselectivity with Unsymmetrical Ketones

When using a ketone with two different α-methylene groups, the formation of a mixture of regioisomers is a common problem.

Visualizing the Regioselectivity Challenge:

G A 2-Aminoaryl Ketone E Regioisomer 1 A->E F Regioisomer 2 A->F B Unsymmetrical Ketone C Enolate A (less substituted) B->C Base D Enolate B (more substituted) B->D Base C->E Condensation D->F Condensation

Formation of regioisomers with an unsymmetrical ketone.

Troubleshooting Workflow:

G start Mixture of Regioisomers Observed cond1 Using a Non-selective Catalyst? start->cond1 action1 Screen Regioselective Catalysts (e.g., Pyrrolidine derivatives like TABO) cond1->action1 Yes cond2 Reaction Conditions Optimized? cond1->cond2 No action1->cond2 action2 Optimize Temperature and Implement Slow Ketone Addition cond2->action2 No cond3 Still a Mixture? cond2->cond3 Yes action2->cond3 action3 Consider a Protecting Group Strategy (e.g., Phosphoryl group on one α-carbon) cond3->action3 Yes end Single Regioisomer Predominates cond3->end No action3->end

Workflow for controlling regioselectivity.

Quantitative Data Summary

The choice of catalyst and reaction conditions can dramatically impact the yield of the desired quinoline and the formation of side products. The following table summarizes illustrative data from the literature on the effect of different catalysts on the Friedländer annulation.

CatalystSolventTemperature (°C)Time (h)Yield (%)Notes
KOHEthanolReflux640-60Prone to ketone self-condensation.[3]
p-TsOHTolueneReflux475-85Generally good yields with reduced side reactions compared to strong bases.[5]
IodineSolvent-free80-100280-92Milder conditions, often with good to excellent yields.[9]
In(OTf)₃Solvent-free1200.575-92Effective Lewis acid catalyst for selective formation of the Friedländer product.
[Hbim]BF₄Solvent-free1003-6~93Ionic liquid acting as a recyclable catalyst.[9]
SiO₂ nanoparticlesMicrowave1000.1-0.2~93Green and efficient method with short reaction times.[9]
Cu(II)-based MOFSolvent-free808HighHeterogeneous catalyst with dual Lewis acid and basic sites.[9]

Note: Yields are highly substrate-dependent and the data presented is for illustrative purposes to show general trends.

Key Experimental Protocols

Protocol 1: Minimizing Ketone Self-Condensation using a Mild Acid Catalyst

This protocol utilizes p-toluenesulfonic acid as a milder alternative to strong bases to reduce the incidence of ketone self-condensation.

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 mmol)

  • Enolizable ketone (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

  • Toluene (10 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-aminoaryl aldehyde or ketone and p-TsOH in toluene.

  • Heat the mixture to reflux.

  • In a separate flask, dissolve the enolizable ketone in a small amount of toluene.

  • Add the ketone solution dropwise to the refluxing reaction mixture over a period of 1-2 hours using a dropping funnel.

  • After the addition is complete, continue to reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Controlling Regioselectivity with an Amine Catalyst

This protocol employs a specific amine catalyst to achieve high regioselectivity in the reaction of an unsymmetrical ketone.

Materials:

  • 2-Aminoaryl aldehyde (1.0 mmol)

  • Unsymmetrical methyl ketone (e.g., 2-butanone) (1.5 mmol)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (0.2 mmol, 20 mol%)

  • Toluene (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl aldehyde and TABO in toluene.

  • Heat the solution to the desired temperature (e.g., 80-110 °C).

  • Slowly add the unsymmetrical methyl ketone to the heated reaction mixture over a period of 2-4 hours using a syringe pump.[6]

  • Continue to stir the reaction at the same temperature and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired regioisomer.[6]

By understanding the common pitfalls of the Friedländer annulation and implementing these targeted troubleshooting strategies and optimized protocols, researchers can significantly improve the efficiency and selectivity of their quinoline syntheses, paving the way for more rapid and successful drug discovery and development endeavors.

References

Optimizing temperature and reaction time for quinoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly in optimizing reaction temperature and time to improve yields and minimize side products.

Frequently Asked Questions (FAQs)

This section addresses overarching issues and questions applicable to various quinoline synthesis methods.

Q1: My quinoline synthesis is resulting in a very low yield. What are the most common causes related to temperature and time?

A1: Low yields are a frequent issue and can often be traced back to suboptimal reaction parameters. Key areas to investigate include:

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, a temperature that is too low will result in a sluggish or incomplete reaction.[1][2] Conversely, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][3]

  • Insufficient Reaction Time: Incomplete reactions are a primary cause of low yields.[4] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration and ensure the reaction has gone to completion.[5]

  • Poor Reagent Quality: The purity of starting materials is critical. For instance, in the Skraup synthesis, using wet glycerol can interfere with the reaction.[2] Impurities in general can lead to side reactions or inhibit the catalyst.[6]

  • Inappropriate Catalyst: The choice of an acid or base catalyst is highly substrate-dependent. An unsuitable or inactive catalyst may fail to promote the reaction effectively.[1]

Q2: How can I minimize the formation of tar and other side products?

A2: Tar formation is a significant issue, especially in reactions like the Skraup and Doebner-von Miller syntheses, due to the polymerization of intermediates under strongly acidic and high-temperature conditions.[7][8] Key strategies to minimize these side products include:

  • Careful Temperature Control: This is one of the most critical factors. Higher temperatures often accelerate undesired side reactions.[7] Avoiding excessively high temperatures can significantly reduce charring and polymerization.[8]

  • Use of a Moderator: In the notoriously exothermic Skraup synthesis, adding a moderating agent like ferrous sulfate (FeSO₄) is crucial.[3][8] It helps control the reaction's vigor by extending it over a longer period, thus reducing tar formation.[7][9]

  • Milder Catalysts: Employing milder catalysts can prevent the harsh conditions that lead to byproducts.[7] Modern protocols often utilize advanced catalysts that allow reactions to proceed under more controlled conditions.[4]

  • Slow Reagent Addition: In the Friedländer synthesis, for example, the self-condensation of the ketone reactant is a common side reaction.[7] Slowly adding the ketone to the reaction mixture can help to minimize this.[7]

Q3: My reaction is proceeding too violently and is difficult to control. What should I do?

A3: A runaway reaction, particularly in the Skraup synthesis, is a major safety concern due to its highly exothermic nature.[3][8]

  • Immediate Actions: If it is safe to do so, immerse the reaction flask in an ice-water bath to cool it rapidly.[3] Ensure a blast shield is in place.[3]

  • Preventative Measures:

    • Moderator: Always use a moderator like ferrous sulfate (FeSO₄) in the Skraup synthesis.[8]

    • Controlled Addition: Add reagents, especially strong acids like sulfuric acid, slowly and with efficient cooling.[8]

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once the exotherm begins, remove the heat source and allow the reaction's own heat to sustain it before reapplying heat if necessary.[3]

Troubleshooting Guides for Specific Syntheses

Skraup Synthesis
  • Issue: Extremely exothermic reaction and significant tar formation.

    • Cause: The reaction is notoriously vigorous and the harsh acidic, high-temperature conditions promote polymerization of acrolein, which is generated in situ.[7][8]

    • Solution: Use a moderating agent like ferrous sulfate (FeSO₄) or boric acid to control the reaction's vigor.[7] Add sulfuric acid slowly with cooling and heat the reaction gently only to initiate it.[3] For purification, steam distillation is highly effective for separating the volatile quinoline product from non-volatile tar.[3][6]

Doebner-von Miller Synthesis
  • Issue: Low yield due to the formation of polymeric material.

    • Cause: The polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction under strong acid catalysis.[8][10]

    • Solution: A key strategy is to use a biphasic solvent system (e.g., water/toluene) to keep the carbonyl compound separated from the high concentration of acid in the aqueous phase.[10] Controlling the temperature and adding the carbonyl compound slowly also helps minimize polymerization.[10]

Combes Synthesis
  • Issue: The reaction requires strongly acidic conditions and can result in a mixture of isomers.

    • Cause: The acid-catalyzed cyclization is the rate-determining step.[11][12] When using unsymmetrical β-diketones, the regioselectivity is influenced by steric and electronic effects, which can lead to isomeric products.[6][11]

    • Solution: To control regioselectivity, consider the substituents on your starting materials. For instance, bulkier groups on the β-diketone tend to favor the formation of certain regioisomers.[6] Optimization of the acid catalyst and temperature is necessary to balance reaction rate and selectivity.[11]

Friedländer Synthesis
  • Issue: Low yields and side product formation from self-condensation of the ketone.

    • Cause: The ketone reactant can undergo a competing aldol self-condensation, especially under basic conditions.[6][7]

    • Solution: To avoid aldol condensation, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[7] Employing milder reaction conditions, such as using a gold or indium catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[7][13] Slowly adding the ketone to the reaction mixture is also a helpful strategy.[7]

Data Presentation: Temperature and Reaction Time Optimization

The optimal temperature and reaction time are highly dependent on the specific substrates, catalysts, and solvents used. The following table summarizes typical conditions found in the literature for various quinoline synthesis methods.

Synthesis MethodTypical Temperature RangeTypical Reaction TimeNotes
Skraup 100 - 150 °C (Reflux)Several hoursHighly exothermic; requires initial gentle heating, then control.[3] The use of a moderator is critical for temperature control.[3]
Doebner-von Miller Reflux4 - 10 hoursTemperature must be carefully controlled to avoid polymerization of the carbonyl reactant.[10][14]
Combes 60 - 120 °CSeveral hoursCyclization step is often the most temperature-sensitive.[11][15]
Friedländer (Acid-cat.) 80 - 120 °C (Reflux)1 - 24 hoursMilder catalysts can lower temperature requirements.[4][13][16]
Friedländer (Base-cat.) Reflux3 - 12 hoursProne to aldol side reactions at higher temperatures.[1][7]
Microwave-Assisted 80 - 160 °C5 - 30 minutesSignificantly reduces reaction time compared to conventional heating.[17][18][19]
Nanocatalyst-Mediated Room Temp. - 100 °C15 min - 4 hoursOften allows for milder conditions and shorter reaction times.[20][21]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis
  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.[1]

  • Addition of Reactants: Add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[1]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1][3]

  • Reaction: Gently heat the mixture to initiate the reaction. Once boiling begins, remove the heat source. The exothermic reaction should sustain reflux.[3] After the initial exotherm subsides, prolonged reflux may be necessary to drive the reaction to completion.[3]

  • Work-up: After cooling, carefully pour the mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution.[1]

  • Purification: Purify the crude quinoline via steam distillation to separate it from non-volatile tars.[1][3] The distillate can then be extracted with an organic solvent, dried, and distilled under reduced pressure.[1]

Protocol 2: Acid-Catalyzed Friedländer Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzaldehyde or 2-aminoaryl ketone and the ketone containing an α-methylene group in a suitable solvent like ethanol.[7]

  • Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH).[7]

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress by TLC.[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or vacuum distillation.[7]

Protocol 3: Combes Synthesis
  • Condensation: Mix the aniline and the β-diketone in a round-bottom flask. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the formation of the enamine intermediate.[6]

  • Cyclization: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, to the mixture while cooling.[11]

  • Reaction: Heat the reaction mixture at the desired temperature for several hours, monitoring progress by TLC.[11]

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.[11] Basify the solution with a suitable base like sodium hydroxide.[6]

  • Purification: Extract the product with an organic solvent, wash the organic layers, dry over an anhydrous salt, and remove the solvent. Purify the crude product by chromatography or recrystallization.[11]

Visualizations

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction check_temp Is the reaction temperature in the optimal range? start->check_temp check_time Has the reaction run for a sufficient time? check_temp->check_time Yes increase_temp Increase temperature cautiously. Monitor for side products. check_temp->increase_temp No check_reagents Are reagents pure and anhydrous (e.g., glycerol)? check_time->check_reagents Yes increase_time Increase reaction time. Monitor progress with TLC. check_time->increase_time No check_catalyst Is the catalyst active and appropriate? check_reagents->check_catalyst Yes purify_reagents Purify/dry starting materials. Use fresh reagents. check_reagents->purify_reagents No change_catalyst Screen different catalysts or check catalyst activity. check_catalyst->change_catalyst No success Yield Improved check_catalyst->success Yes increase_temp->check_time increase_time->check_reagents purify_reagents->check_catalyst change_catalyst->success

Caption: Troubleshooting workflow for low yield in quinoline synthesis.

Skraup_Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Combine Aniline, Glycerol, and FeSO4 (moderator) prep2 Cool mixture in ice bath prep1->prep2 prep3 Slowly add conc. H2SO4 with stirring prep2->prep3 react1 Gently heat to initiate reaction prep3->react1 react2 Remove heat source during exotherm react1->react2 react3 Maintain reflux until reaction is complete react2->react3 workup1 Cool and dilute with water react3->workup1 workup2 Basify with conc. NaOH workup1->workup2 workup3 Purify by Steam Distillation workup2->workup3 workup4 Extract quinoline from distillate workup3->workup4 final_product Pure Quinoline workup4->final_product Dry & Distill

Caption: Experimental workflow for the moderated Skraup synthesis.

References

Technical Support Center: Purification of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,5,7-Trichloro-2-(trifluoromethyl)quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as precursors to the quinoline ring. Depending on the synthetic route, which often involves multi-step chlorination, incompletely chlorinated intermediates (e.g., di-chloro or mono-chloro analogs) can be present. Additionally, hydrolysis of the chloro substituents to form hydroxyquinolines is a potential side reaction, particularly if moisture is present during workup or storage.

Q2: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A2: Discoloration in quinoline derivatives is often due to the formation of colored oxidation byproducts or residual trace impurities from the synthesis. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help minimize degradation. For purification, recrystallization with the addition of activated charcoal can often remove colored impurities. If the discoloration persists, column chromatography may be necessary.

Q3: What are the recommended primary purification methods for crude this compound?

A3: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography. Recrystallization is a good first-pass technique for removing major impurities, especially if the crude product is crystalline. Column chromatography offers a higher degree of separation and is particularly useful for removing closely related impurities.[1]

Q4: Are there any specific handling precautions I should take with this compound?

A4: Yes, halogenated organic compounds should be handled with care. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause Solution
Product does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Common solvents for quinoline derivatives include ethanol, isopropanol, and acetonitrile.[1]
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid. The presence of impurities can also inhibit crystallization.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal of the product can also induce crystallization.
Low recovery of the purified product. Too much solvent was used, or the product is significantly soluble in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtering. Consider using a co-solvent system to decrease the solubility of the product upon cooling.
Crystals are still colored after recrystallization. The colored impurity has similar solubility to the product.Try adding a small amount of activated charcoal to the hot solution before filtering to adsorb the colored impurities. A second recrystallization may be necessary.
Column Chromatography Issues
Issue Potential Cause Solution
Poor separation of the product from impurities. The eluent system is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation. A shallower gradient during elution may also improve separation.
Product is retained on the column or streaks. The compound may be interacting with the acidic silica gel.Consider using deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a base like triethylamine mixed in the eluent.[2]
Low yield after chromatography. The product may be unstable on silica gel over long periods.Use flash chromatography to speed up the separation process. Ensure the product is not left on the column for an extended time.

Experimental Protocols

Recrystallization Protocol

This is a general guideline; solvent choice and volumes should be optimized for your specific crude material.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) to find a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation of the target compound from impurities. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table provides a hypothetical comparison of purification methods for a crude sample of this compound. Actual results may vary depending on the nature and amount of impurities.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol) 8595-9870-85Effective for removing less polar and some colored impurities.
Column Chromatography (Silica Gel) 85>9960-80Provides high purity but may result in lower yields due to product loss on the column.
Recrystallization followed by Chromatography 85>9950-70A multi-step approach for achieving the highest purity, though with potentially lower overall yield.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Direct Purification Recrystallization->ColumnChromatography For Higher Purity PureProduct Pure Product (>98%) Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (e.g., HPLC, NMR) PureProduct->Analysis TroubleshootingLogic Start Purification Attempt CheckPurity Is Purity Sufficient? Start->CheckPurity CheckYield Is Yield Acceptable? CheckPurity->CheckYield Yes TroubleshootPurity Troubleshoot Purity Issues (e.g., change method, optimize conditions) CheckPurity->TroubleshootPurity No Success Purification Successful CheckYield->Success Yes TroubleshootYield Troubleshoot Yield Issues (e.g., optimize solvent volume, faster chromatography) CheckYield->TroubleshootYield No TroubleshootPurity->Start TroubleshootYield->Start

References

How to prevent tar formation during the Skraup quinoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing tar formation and managing other common issues during the Skraup quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup synthesis?

A1: Tar formation is a significant side reaction in the Skraup synthesis. It is primarily caused by the polymerization of acrolein, which is formed from the dehydration of glycerol under the highly acidic and high-temperature conditions of the reaction.[1] Other intermediates can also contribute to the formation of tar.[1]

Q2: What is the role of ferrous sulfate (FeSO₄) in the Skraup synthesis?

A2: Ferrous sulfate is a crucial moderator used to control the highly exothermic nature of the Skraup reaction.[2][3] It is believed to function as an oxygen carrier, which slows down the oxidation step, leading to a more controlled and less violent reaction.[2][4] The addition of ferrous sulfate helps to prevent runaway reactions and reduce tar formation.[2][5]

Q3: Can I use a different oxidizing agent instead of nitrobenzene?

A3: Yes, while nitrobenzene is a common oxidizing agent in the Skraup synthesis, alternatives can be used. Arsenic acid is known to result in a less violent reaction.[3][4] Iodine has also been reported as an effective alternative.[1][6] The choice of oxidizing agent can influence the reaction's vigor and overall yield.[1]

Q4: Are there greener alternatives to the traditional Skraup synthesis?

A4: Yes, several modifications have been developed to make the Skraup synthesis more environmentally friendly. These include microwave-assisted synthesis, the use of ionic liquids as both solvent and catalyst, and performing the reaction under solvent-free conditions.[1]

Troubleshooting Guide: Tar Formation and Other Issues

This guide addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.

Issue 1: The reaction is proceeding too violently and producing excessive tar.

  • Question: My Skraup reaction is highly exothermic, and a significant amount of tar is forming. How can I control the reaction and minimize tar production?

  • Answer: A violent reaction and excessive tar are often linked. To mitigate this, you should:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is highly recommended to moderate the reaction's exothermicity.[2][3] Boric acid can also be used for this purpose.[4][5]

    • Control Reagent Addition: Ensure the reagents are added in the correct order. Typically, aniline, ferrous sulfate, and glycerol are mixed before the slow and careful addition of sulfuric acid with cooling.[1][7]

    • Gradual Heating: Begin by gently heating the mixture. Once the reaction starts to boil, remove the heat source. The exothermic nature of the reaction should sustain the reflux. Reapply heat only after the initial vigorous reaction has subsided.[1]

    • Maintain Temperature Control: Avoid localized overheating, which promotes polymerization and charring.[2] Inefficient mixing can lead to hotspots, so ensure good agitation.[2]

Issue 2: The final product is a dark, viscous oil heavily contaminated with tar.

  • Question: My crude quinoline is mixed with a large amount of tar, making purification difficult. What are the most effective purification methods?

  • Answer: Removing tar from the crude product is a common challenge. The most effective method is steam distillation .[1]

    • After the reaction is complete, allow the mixture to cool.

    • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Pass steam through the mixture. The volatile quinoline will distill over with the steam, leaving the non-volatile tar behind.[1]

    • The quinoline can then be separated from the aqueous distillate.[1]

    • Solvent Extraction: Following steam distillation, quinoline can be extracted from the distillate using an organic solvent like diethyl ether.[1]

    • Activated Carbon: To remove colored impurities, you can treat a solution of the crude product with activated carbon.[1]

Experimental Protocol: Skraup Synthesis of Quinoline with Tar Prevention Measures

This protocol details a standard procedure for the Skraup synthesis of quinoline, incorporating measures to control the reaction and minimize tar formation.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Sodium Nitrite (for purification of unreacted aniline)

  • Diethyl Ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[1]

  • Acid Addition: With continuous stirring, slowly and carefully add concentrated sulfuric acid to the mixture. This addition is exothermic, and cooling may be necessary to maintain control of the temperature.[1][7]

  • Reaction Initiation: Gently heat the mixture. When the reaction begins to boil vigorously, remove the external heat source. The reaction's own exotherm should sustain the reflux for 30-60 minutes.[1]

  • Reflux: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours.[1]

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Make the solution strongly alkaline by cautiously adding a concentrated sodium hydroxide solution. Set up for steam distillation and distill the quinoline from the tarry residue.[1]

  • Purification:

    • Separate the quinoline from the aqueous distillate.

    • To remove any unreacted aniline, dissolve the crude quinoline in dilute sulfuric acid. Cool the solution in an ice bath and add a solution of sodium nitrite to diazotize the aniline.[1]

    • Gently warm the solution to decompose the diazonium salt.

    • Make the solution alkaline again with sodium hydroxide and perform a second steam distillation to obtain pure quinoline.[1]

    • The collected quinoline can be further purified by distillation under reduced pressure.[1]

Quantitative Data Summary

The following table summarizes key reaction parameters for a controlled Skraup synthesis.

ParameterValue/RangePurposeReference
Moderator Ferrous Sulfate (FeSO₄)To control the exothermicity of the reaction.[2][3]
Initial Heating Gentle heating until boiling commencesTo initiate the reaction without causing it to become uncontrollable.[1]
Sustained Reaction Self-sustaining reflux for 30-60 minutesThe exothermic nature of the reaction should maintain boiling.[1]
Additional Heating Gentle reflux for 3 hoursTo ensure the reaction goes to completion.[1]

Visual Guides

Troubleshooting Logic for Tar Formation

TarFormationTroubleshooting start Start: Tar Formation Observed check_moderator Was a moderator (e.g., FeSO₄) used? start->check_moderator check_heating Was heating gradual and controlled? check_moderator->check_heating Yes solution_moderator Action: Add FeSO₄ in future experiments. check_moderator->solution_moderator No check_addition Was H₂SO₄ added slowly with cooling? check_heating->check_addition Yes solution_heating Action: Apply gentle initial heat and remove once reflux starts. check_heating->solution_heating No solution_addition Action: Ensure slow acid addition with adequate cooling. check_addition->solution_addition No purification Proceed to Purification: Steam Distillation check_addition->purification Yes solution_moderator->check_heating solution_heating->check_addition solution_addition->purification

Caption: A decision-making diagram for troubleshooting tar formation.

Experimental Workflow for Skraup Synthesis

SkraupWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Mix Aniline, FeSO₄, and Glycerol prep2 2. Slowly add H₂SO₄ with cooling prep1->prep2 react1 3. Gentle initial heating prep2->react1 react2 4. Self-sustaining reflux react1->react2 react3 5. Additional reflux (3 hrs) react2->react3 workup1 6. Cool and basify with NaOH react3->workup1 workup2 7. Steam distill crude quinoline workup1->workup2 workup3 8. Purify via diazotization and second steam distillation workup2->workup3 final_product Pure Quinoline workup3->final_product

Caption: A streamlined workflow for the Skraup quinoline synthesis.

References

Strategies to control highly exothermic reactions in quinoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to safely manage and control highly exothermic reactions during quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are many classical quinoline synthesis reactions highly exothermic?

Many traditional quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, involve strong acid catalysis and condensation or cyclization steps that release a significant amount of heat.[1] For instance, the Skraup synthesis includes the highly energetic dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by further exothermic steps.[2] This release of energy, if not controlled, can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway.[3]

Q2: What are the signs of a potential runaway reaction?

A runaway reaction occurs when the rate of heat generation surpasses the rate of heat removal.[3] Key indicators to watch for include:

  • A sudden and sharp rise in reaction temperature that is difficult to manage with standard cooling methods.[3]

  • A noticeable increase in pressure within a closed reaction vessel.[3]

  • Vigorous and uncontrolled boiling of the solvent, even after removing the external heat source.[3]

  • Changes in the color or viscosity of the reaction mixture.[3]

  • Evolution of gas or fumes.[3]

Q3: What immediate actions should be taken if a reaction starts to run away?

If a runaway reaction is suspected, immediate and safe intervention is critical.

  • If possible and safe to do so, immerse the reaction flask in an ice-water bath to cool it down rapidly.[4]

  • Cease the addition of any further reagents.[3]

  • Ensure proper ventilation and use of a blast shield.[4]

  • Alert personnel in the vicinity and be prepared for an emergency shutdown.

Troubleshooting Guides by Synthesis Method

Skraup Synthesis

The Skraup synthesis is notoriously vigorous and requires careful control.[5]

Issue: The reaction is extremely violent and difficult to control.

  • Cause: The reaction is inherently highly exothermic.[2]

  • Solution:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to moderate the reaction's vigor.[2][5] Ferrous sulfate is thought to act as an oxygen carrier, which helps to control the rate of the oxidation step.[2] Boric acid can also be used as a moderator.[5]

    • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling, such as in an ice bath.[5] The order of addition is crucial; sulfuric acid should be added last to the mixture of the other reactants.[2]

    • Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[5]

    • Gradual Heating: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, remove the heat source and allow the reaction's own heat to sustain it.[4]

Issue: Significant tar formation is observed.

  • Cause: Harsh acidic and oxidizing conditions can lead to the polymerization of reactants and intermediates.[5]

  • Solution:

    • Moderators: Using ferrous sulfate can help control the reaction rate and reduce charring.[5]

    • Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be controlled.[5]

Doebner-von Miller Synthesis

A primary challenge in this synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6]

Issue: Low yield due to the formation of a large amount of polymeric material.

  • Cause: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction under strong acid catalysis.[5]

  • Solution:

    • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline helps to control the exotherm and minimize polymerization.[6]

    • Temperature Control: Overheating can promote polymerization. Maintaining an optimal temperature is crucial to favor the desired reaction pathway.[5] Initial cooling may be necessary for vigorous reactions.[6]

    • Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and improve the yield.[5]

Combes Synthesis

The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone intermediate.[7]

Issue: Reaction becomes too vigorous during acid-catalyzed cyclization.

  • Cause: The cyclization step, typically carried out with strong acids like concentrated sulfuric acid, can be exothermic.[8]

  • Solution:

    • Controlled Acid Addition: Cool the reaction mixture in an ice bath and add the concentrated sulfuric acid slowly with efficient stirring.[5]

    • Alternative Catalysts: In some cases, a mixture of polyphosphoric acid (PPA) and an alcohol can be a more effective and potentially milder dehydrating agent than concentrated sulfuric acid.[8]

Conrad-Limpach-Knorr Synthesis

This synthesis involves a high-temperature thermal cyclization, which requires careful temperature management to avoid side reactions and decomposition.[9][10]

Issue: Formation of tar or decomposition at high temperatures.

  • Cause: The thermal cyclization requires high temperatures (around 250°C), which can lead to polymerization or degradation if not properly controlled.[10]

  • Solution:

    • Use of High-Boiling Point Solvents: Employing an inert, high-boiling point solvent such as mineral oil or diphenyl ether helps to maintain a manageable reaction mixture and facilitate uniform heat transfer.[10][11]

    • Optimize Heating Time: Prolonged heating, even at the correct temperature, can be detrimental. The reaction should be monitored to determine the optimal cyclization time.[10]

Quantitative Data for Exotherm Control

Synthesis MethodKey ParameterRecommended Value/ConditionPurpose
Skraup ModeratorFerrous Sulfate (FeSO₄)To make the reaction less violent.[2][5]
Acid AdditionSlow addition of conc. H₂SO₄ with coolingTo control the initial exotherm.[5]
Doebner-von Miller Reactant AdditionSlow addition of the α,β-unsaturated carbonylTo minimize polymerization.[6]
TemperatureOptimized for specific substrates; may require initial coolingTo prevent tar formation.[6]
Combes Acid AdditionSlow addition of conc. H₂SO₄ with cooling (ice bath)To manage the exothermic cyclization.[5]
Conrad-Limpach Cyclization Temp.~250 °CTo facilitate the rate-determining electrocyclic ring closing.[9][10]
SolventHigh-boiling inert solvent (e.g., mineral oil)To ensure efficient and uniform heating.[11]

Experimental Protocols

Moderated Skraup Synthesis of Quinoline
  • Warning: This reaction is highly exothermic and can become violent. All appropriate safety precautions must be taken, including the use of a fume hood and a blast shield.

  • Reaction Setup: In a large round-bottom flask of appropriate size to accommodate any vigorous boiling, equipped with a reflux condenser and mechanical stirrer, add the aniline derivative.[4][12]

  • Reagent Addition (Crucial Order): To the flask, add the reagents in the following sequence: aniline, ferrous sulfate heptahydrate, and glycerol.[2][4]

  • Acid Addition: With constant and vigorous stirring, slowly and carefully add concentrated sulfuric acid. Cooling in an ice bath during this addition is necessary to control the temperature.[4][5]

  • Initiation of Reaction: Gently heat the mixture to initiate the reaction. Once the reaction begins to boil vigorously, immediately remove the external heat source.[4] The exothermic nature of the reaction should sustain the reflux.

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[2]

  • Work-up: Allow the mixture to cool before proceeding with the work-up, which typically involves dilution with water, neutralization, and steam distillation to isolate the quinoline product.[12]

Controlled Doebner-von Miller Synthesis of 2-Methylquinoline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and an addition funnel, prepare a solution of aniline in an appropriate acidic medium (e.g., hydrochloric acid).[6]

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an acetaldehyde solution through the addition funnel to the stirred aniline solution. This slow addition and low temperature help to control the exothermic reaction and minimize the polymerization of the in situ formed crotonaldehyde.[6]

  • Cyclization: After the addition is complete, a Lewis acid catalyst such as anhydrous zinc chloride can be added to facilitate the intramolecular cyclization.[6]

  • Reaction Monitoring: Heat the reaction mixture to reflux for a specified time, monitoring the progress by an appropriate analytical technique like TLC.[6]

  • Work-up and Purification: After completion, the reaction mixture is neutralized, and the product is isolated, often by steam distillation, followed by extraction and purification.[6]

Visualizations

Exotherm_Control_Workflow General Workflow for Controlling Exothermic Reactions in Quinoline Synthesis cluster_prep Pre-Reaction Planning cluster_exec Reaction Execution cluster_control In-Process Control cluster_post Post-Reaction start Start: Select Quinoline Synthesis Method assess Assess Exotherm Risk (e.g., Skraup = High) start->assess plan Plan Control Strategy: - Cooling (Ice Bath) - Slow Reagent Addition - Use of Moderators (e.g., FeSO4) - Efficient Stirring assess->plan setup Setup Reaction Apparatus (Fume Hood, Blast Shield) plan->setup add_reagents Add Reagents in Correct Order (e.g., H2SO4 last in Skraup) setup->add_reagents initiate Initiate Reaction (Gentle Heating if required) add_reagents->initiate monitor Monitor Temperature Continuously initiate->monitor decision Temperature Increasing Rapidly? monitor->decision control_action Apply Control Measures: 1. Remove Heat Source 2. Apply External Cooling 3. Stop Reagent Addition decision->control_action Yes continue_reaction Continue Monitoring decision->continue_reaction No is_controlled Is Reaction Controlled? control_action->is_controlled is_controlled->continue_reaction Yes emergency Emergency Shutdown is_controlled->emergency No continue_reaction->monitor complete Reaction Complete continue_reaction->complete workup Safe Work-up and Purification emergency->workup complete->workup

Caption: Workflow for managing exothermic quinoline synthesis.

Skraup_Troubleshooting Troubleshooting Logic for Skraup Synthesis Control cluster_moderator Moderator Check cluster_addition Reagent Addition Check cluster_heating Heating Protocol Check cluster_stirring Stirring Check issue Issue: Violent Reaction / Tar Formation moderator_check Was a moderator (FeSO4) used? issue->moderator_check add_moderator Solution: Add Ferrous Sulfate moderator_check->add_moderator No addition_check Was H2SO4 added slowly with cooling? moderator_check->addition_check Yes success Controlled Reaction add_moderator->success slow_addition Solution: Ensure slow, cooled addition of H2SO4 addition_check->slow_addition No heating_check Was initial heating gentle and removed during exotherm? addition_check->heating_check Yes slow_addition->success adjust_heating Solution: Gentle initial heating; remove heat source once reaction starts heating_check->adjust_heating No stirring_check Was stirring efficient? heating_check->stirring_check Yes adjust_heating->success improve_stirring Solution: Increase stirring rate to improve heat dissipation stirring_check->improve_stirring No stirring_check->success Yes improve_stirring->success

Caption: Troubleshooting logic for Skraup synthesis.

References

Identifying and minimizing byproduct formation in substitution reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Identifying and Minimizing Byproduct Formation in Substitution Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your substitution reactions.

Issue 1: Low or No Product Yield

Question: My reaction is not proceeding as expected, resulting in a very low yield or no desired product. What are the potential causes?

Answer: A low or nonexistent yield in a substitution reaction can stem from several factors. A systematic evaluation of your experimental setup and conditions is crucial for troubleshooting.[1]

  • Reagent and Solvent Quality: The purity of your starting materials, reagents, and solvents is critical. Degradation of reagents over time or the presence of impurities, especially water in moisture-sensitive reactions, can halt your reaction.[1]

    • Troubleshooting:

      • Use freshly opened or purified reagents.

      • For moisture-sensitive reactions, ensure you are using anhydrous solvents.[1]

      • Consider distilling solvents to remove any potential impurities.[1]

  • Reaction Conditions: Incorrect temperature, reaction time, or inadequate mixing can significantly impact the outcome.

    • Troubleshooting:

      • Verify the accuracy of your temperature control.

      • Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

      • For reactions with solids or multiple phases, ensure vigorous stirring for proper mixing.[1]

  • Incorrect Reaction Mechanism Pathway: The choice between an Sₙ1 and Sₙ2 pathway is highly dependent on the substrate, nucleophile, solvent, and leaving group. An incorrect combination can lead to a sluggish or non-existent reaction.

    • Troubleshooting:

      • Review the factors influencing Sₙ1 vs. Sₙ2 reactions (see tables below) to ensure your conditions favor the desired pathway.

Question: My crude yield was high, but I lost a significant amount of product during purification. What could be the issue?

Answer: Product loss during purification is a common challenge. Here are some potential reasons and solutions:

  • Product Solubility: Your product might be partially soluble in the aqueous layer during workup, leading to losses with each wash.

    • Troubleshooting:

      • Minimize the number of aqueous washes.

      • Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]

      • Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.[1]

  • Instability on Silica Gel: Some compounds can decompose on the acidic surface of silica gel during column chromatography.

    • Troubleshooting:

      • Deactivate the silica gel by adding a small amount of a base, like triethylamine, to your eluent.[1]

      • Consider alternative purification methods such as recrystallization or distillation if your compound is unstable on silica.[1]

  • Improper Column Chromatography Technique: Poorly packed columns or incorrect solvent systems can lead to inadequate separation and product loss.

    • Troubleshooting:

      • Optimize your solvent system using TLC before running the column to ensure good separation between your product and byproducts.[1]

      • Ensure the silica gel is packed uniformly to avoid channeling.[1]

Issue 2: Formation of Unexpected Byproducts

Question: I've isolated my product, but spectroscopic analysis (NMR, Mass Spec) shows the presence of significant byproducts. What are the likely culprits?

Answer: The formation of byproducts is a common occurrence in substitution reactions. The type of byproduct can often give clues about what needs to be optimized.

  • Elimination Byproducts (Alkenes): Elimination reactions (E1 and E2) are often in direct competition with substitution reactions (Sₙ1 and Sₙ2).

    • Minimization Strategies:

      • Temperature: Lower temperatures generally favor substitution over elimination.[2]

      • Steric Hindrance: Using a less sterically hindered base/nucleophile can favor substitution.

      • Basicity of Nucleophile: Strong, non-bulky bases that are also good nucleophiles (e.g., I⁻, Br⁻) favor Sₙ2. Strong, bulky bases (e.g., t-BuOK) favor elimination.

  • Rearrangement Products (Sₙ1): Sₙ1 reactions proceed through a carbocation intermediate, which can rearrange to a more stable carbocation before the nucleophile attacks.

    • Identification: Look for products with a different carbon skeleton than your starting material.

    • Minimization Strategies: This is an inherent characteristic of Sₙ1 reactions with substrates prone to rearrangement. If this is a significant problem, consider changing your reaction conditions to favor an Sₙ2 mechanism if possible (e.g., using a stronger nucleophile and a polar aprotic solvent).

  • Racemization or Inversion Issues: The stereochemical outcome of your reaction can indicate which pathway is dominant.

    • Sₙ1 reactions proceed through a planar carbocation and typically lead to a racemic mixture of enantiomers.

    • Sₙ2 reactions proceed with an inversion of stereochemistry at the reaction center.

    • Troubleshooting: If you desire a specific stereoisomer, you will need to choose conditions that strongly favor one pathway over the other.

Data Presentation

The following tables provide quantitative data to aid in the selection of appropriate reaction conditions.

Table 1: Properties of Common Solvents and Their Effect on Substitution Reactions

SolventDielectric Constant (ε)TypeFavors Sₙ1Favors Sₙ2
Water (H₂O)80.1Polar ProticStrongWeak
Formic Acid (HCOOH)58.0Polar ProticStrongWeak
Dimethyl Sulfoxide (DMSO)46.7Polar AproticWeakStrong
Acetonitrile (CH₃CN)37.5Polar AproticWeakStrong
N,N-Dimethylformamide (DMF)36.7Polar AproticWeakStrong
Methanol (CH₃OH)32.7Polar ProticModerateWeak
Ethanol (C₂H₅OH)24.6Polar ProticModerateWeak
Acetone ((CH₃)₂CO)20.7Polar AproticWeakStrong
Dichloromethane (CH₂Cl₂)8.9Polar AproticWeakModerate
Tetrahydrofuran (THF)7.6Polar AproticWeakModerate
Diethyl Ether ((C₂H₅)₂O)4.3NonpolarVery WeakModerate
Toluene (C₇H₈)2.4NonpolarVery WeakWeak
Hexane (C₆H₁₄)1.9NonpolarVery WeakWeak

Data sourced from various online chemical property databases.

Table 2: Relative Reactivity of Substrates in Sₙ1 and Sₙ2 Reactions

Substrate TypeSₙ1 ReactivitySₙ2 ReactivityNotes
MethylDoes not occurVery FastLeast sterically hindered.
Primary (1°)Does not occur (unless resonance stabilized)FastLow steric hindrance.
Secondary (2°)ModerateSlowCan undergo both, sensitive to conditions.
Tertiary (3°)Very FastDoes not occurForms a stable carbocation but is sterically hindered for backside attack.
Allylic/BenzylicVery FastVery FastStabilized carbocation (Sₙ1) and accessible for backside attack (Sₙ2).

Experimental Protocols

Protocol 1: Setting up a Reaction under an Inert Atmosphere

This protocol is essential for reactions involving air- or moisture-sensitive reagents.

  • Glassware Preparation: Flame-dry or oven-dry all glassware (reaction flask, stir bar, condenser, etc.) to remove adsorbed water.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon). This can be achieved using a gas manifold or a balloon filled with the inert gas.

  • Cooling: Allow the glassware to cool to room temperature under the inert atmosphere.

  • Reagent Addition: Add anhydrous solvents and reagents via syringe through a rubber septum.

  • Reaction: Maintain a positive pressure of the inert gas throughout the reaction.

Protocol 2: Purification by Flash Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Plug the bottom of the column with glass wool and add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) or the eluent.

    • Carefully add the sample to the top of the silica gel.

  • Elution:

    • Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Sample Preparation for NMR Analysis

  • Sample Quantity: Weigh 5-25 mg of your purified sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial and gently swirl to dissolve the sample.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Analysis: Insert the NMR tube into the spectrometer for analysis.

Visualizations

Substitution_Pathway_Decision Start Start: Analyze Reaction Components Substrate Substrate Structure? Start->Substrate Nucleophile Nucleophile Strength? Substrate->Nucleophile 3° or Resonance Stabilized Substrate->Nucleophile Methyl or 1° Competition Competition/Borderline Case (Consider Temperature & Sterics) Substrate->Competition Solvent Solvent Type? Nucleophile->Solvent Weak Nucleophile->Solvent Strong SN1 Favors SN1 Pathway Solvent->SN1 Polar Protic SN2 Favors SN2 Pathway Solvent->SN2 Polar Aprotic

Caption: Decision tree for predicting the dominant substitution pathway.

Troubleshooting_Workflow Start Problem Encountered Check_Yield Low or No Yield? Start->Check_Yield Check_Byproducts Unexpected Byproducts? Start->Check_Byproducts Check_Yield->Check_Byproducts No Analyze_Reagents Check Reagent/Solvent Purity Check_Yield->Analyze_Reagents Yes Identify_Byproducts Identify Byproducts (NMR, MS, etc.) Check_Byproducts->Identify_Byproducts Yes Review_Conditions Review Reaction Conditions (Temp, Time, Stirring) Analyze_Reagents->Review_Conditions Purification_Issues Check Purification Protocol Review_Conditions->Purification_Issues Optimize_SN_E Optimize for Substitution vs. Elimination (Temp, Base) Identify_Byproducts->Optimize_SN_E Consider_Rearrangement Consider Carbocation Rearrangement (SN1) Identify_Byproducts->Consider_Rearrangement Solution Implement Solution Optimize_SN_E->Solution Consider_Rearrangement->Solution Purification_Issues->Solution

Caption: General workflow for troubleshooting substitution reactions.

Purification_Strategy Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup Check_Solubility Product Water Soluble? Workup->Check_Solubility Back_Extract Back-Extract Aqueous Layers Check_Solubility->Back_Extract Yes Dry_Organic Dry Organic Layer Check_Solubility->Dry_Organic No Back_Extract->Dry_Organic Concentrate Concentrate Dry_Organic->Concentrate Check_Purity Check Purity (TLC, NMR) Concentrate->Check_Purity Is_Pure Sufficiently Pure? Check_Purity->Is_Pure Final_Product Final Product Is_Pure->Final_Product Yes Choose_Purification Choose Further Purification Is_Pure->Choose_Purification No Column Column Chromatography Choose_Purification->Column Non-crystalline solid / oil Recrystallization Recrystallization Choose_Purification->Recrystallization Crystalline Solid Distillation Distillation Choose_Purification->Distillation Volatile Liquid Column->Check_Purity Recrystallization->Check_Purity Distillation->Check_Purity

Caption: Decision-making process for purification strategies.

References

Long-term storage and stability guidelines for chlorinated quinolines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidelines, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorinated quinolines. The information is designed to ensure the long-term stability and integrity of these compounds during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid chlorinated quinolines?

A1: To ensure maximum stability, solid chlorinated quinoline compounds should be stored in a cool, dry, and dark environment. The recommended conditions are a temperature between 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, and protected from light in an amber or opaque, tightly sealed container to prevent photodegradation and moisture absorption.[1]

Q2: How should I store stock solutions of chlorinated quinolines?

A2: For short-term storage (days to weeks), stock solutions prepared in appropriate organic solvents can typically be stored at 2-8°C, protected from light. For long-term storage, it is advisable to store aliquots at -20°C or below to minimize solvent evaporation and slow down potential degradation. Always use amber vials to prevent photodegradation.[1] It's important to note that some chlorinated compounds can be unstable in certain organic solvents when exposed to light.[2]

Q3: My solid chlorinated quinoline has turned yellow/brown. What could be the cause?

A3: Discoloration of solid chlorinated quinolines is often an indicator of degradation. The primary causes are typically photodegradation from exposure to light, especially UV light, or oxidation from exposure to air.[1][3] To prevent this, always store the compound in a light-protected container and under an inert atmosphere.[1]

Q4: I see unexpected peaks in my HPLC/LC-MS analysis of a stored sample. What do they represent?

A4: The appearance of new peaks in a chromatogram is a strong indication that the compound has begun to degrade.[1] These peaks represent degradation products, which can form through several pathways, including hydrolysis (replacement of a chloro group with a hydroxyl group), photodegradation, and oxidation (formation of N-oxides).[1] It is recommended to use mass spectrometry (LC-MS) to identify the mass of these impurities and deduce their potential structures.

Q5: How can I monitor the stability of my chlorinated quinoline compound over time?

A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the purity and stability of your compound.[1] This type of method is capable of separating the intact active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the compound's purity over time.[4] Regular analysis of a stored sample against a freshly prepared standard will reveal any changes in purity.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the storage and handling of chlorinated quinolines.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (e.g., yellowing) of Solid Compound 1. Photodegradation: Exposure to ambient or UV light.[1][3]2. Oxidation: Exposure to air (oxygen).[1]1. Store the compound in an amber or opaque vial to block light.2. Store under an inert atmosphere (e.g., argon or nitrogen).3. Before use, confirm the compound's purity via HPLC or another suitable analytical method.
Change in Physical State (e.g., clumping, oily appearance) Hygroscopicity/Hydrolysis: The compound has absorbed moisture from the atmosphere, which can lead to hydrolysis of the chloro substituents.[1]1. Store the compound in a desiccator over a suitable drying agent (e.g., silica gel).2. Ensure the container is tightly sealed at all times.3. Handle the compound in a low-humidity environment or a glove box if it is highly sensitive.
Precipitation in a Stored Stock Solution 1. Solubility Limit Exceeded: The concentration is too high for the storage temperature (solubility often decreases at lower temperatures).2. Degradation: The degradation product may be less soluble in the solvent system.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.2. If it redissolves, consider storing it at a slightly higher temperature (if stability permits) or preparing a more dilute stock solution.3. If the precipitate does not redissolve, it is likely a degradant. The solution should be discarded and a fresh one prepared.
Inconsistent Experimental Results Compound Degradation: The potency of the compound has decreased due to degradation, leading to variability in experimental outcomes.1. Perform a purity check on your stored compound using a stability-indicating HPLC method.[1]2. Prepare fresh stock solutions from a new or validated batch of the solid compound.3. Review your storage and handling procedures to ensure they align with best practices (see FAQs).

Quantitative Stability Data

The stability of chlorinated quinolines is highly dependent on the specific compound, solvent, pH, temperature, and light exposure. The following table provides an illustrative example of how stability data might be presented. The values are not specific to a single chlorinated quinoline but are representative of potential degradation patterns based on available literature.

Table 1: Illustrative Stability of a Generic Chlorinated Quinoline Solution (1 mg/mL) under Various Conditions

Storage ConditionSolventDuration% Degradation (Illustrative)Key Degradation Pathway
25°C, Protected from LightAcetonitrile30 Days< 1%Minimal
25°C, Exposed to LightAcetonitrile30 Days5 - 15%Photodegradation
40°C, Protected from LightMethanol14 Days2 - 8%Thermal Degradation
25°C, pH 4 (Aqueous Buffer)50:50 ACN:H₂O7 Days< 2%Hydrolysis (Acid-catalyzed)
25°C, pH 7 (Aqueous Buffer)50:50 ACN:H₂O7 Days1 - 5%Hydrolysis
25°C, pH 9 (Aqueous Buffer)50:50 ACN:H₂O7 Days10 - 25%Hydrolysis (Base-catalyzed)[2][5]

Note: These values are for illustrative purposes only. A formal stability study with a validated, stability-indicating analytical method is required to determine the actual degradation rate for a specific compound and formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of a chlorinated quinoline. This is a crucial step in developing a stability-indicating analytical method.[6][7]

1. Objective: To deliberately degrade the chlorinated quinoline under more severe conditions than accelerated stability testing to understand its intrinsic stability.

2. Materials:

  • Chlorinated quinoline (API)

  • Hydrochloric acid (HCl), 0.1 M to 1 M

  • Sodium hydroxide (NaOH), 0.1 M to 1 M

  • Hydrogen peroxide (H₂O₂), 3-30%

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, heating block/oven, photostability chamber

3. Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for up to 48 hours. Take samples at various time points (e.g., 2, 8, 24, 48 hours), neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat at 60°C for up to 48 hours. Sample at various time points, neutralize with HCl, and dilute for analysis.[8]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for up to 48 hours, protected from light. Sample at various time points and dilute for analysis.

  • Thermal Degradation: Store the solid compound in an oven at a temperature above the recommended accelerated testing temperature (e.g., 60-80°C) for up to one week. Also, test a solution of the compound under the same conditions.

  • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

4. Analysis: Analyze all samples using an appropriate method (e.g., HPLC-UV/DAD, LC-MS) to separate and identify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[8]

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Objective: To develop an HPLC method capable of separating the chlorinated quinoline from all its potential process impurities and degradation products.

2. Instrumentation and Materials:

  • HPLC system with UV/DAD detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Phosphate or formate buffer (e.g., 20 mM, pH 3.0)

  • Mobile Phase B: Acetonitrile or Methanol

  • Forced degradation samples (from Protocol 1)

  • Chlorinated quinoline reference standard

3. Method Development Workflow:

  • Initial Conditions: Start with a generic gradient (e.g., 5% to 95% Acetonitrile over 30 minutes) on a C18 column. The detection wavelength can be set at the λmax of the chlorinated quinoline.

  • Sample Analysis: Inject the reference standard and each of the stressed samples from the forced degradation study.

  • Peak Purity and Resolution:

    • Assess the chromatograms for the separation of the main peak from any new peaks (degradants).

    • Use the Diode Array Detector (DAD) to check the peak purity of the parent peak in the stressed samples. A non-homogenous peak indicates co-elution.

    • Ensure there is adequate resolution (Rs > 1.5) between the parent peak and the closest eluting degradant peak.

  • Method Optimization: If separation is not optimal, adjust parameters such as:

    • Gradient slope: Make it shallower to improve the resolution of closely eluting peaks.

    • Mobile phase pH: Varying the pH can change the retention time and selectivity of ionizable compounds.

    • Organic modifier: Switch from Acetonitrile to Methanol or vice versa, as this can significantly alter selectivity.

    • Column temperature: Increasing temperature can improve peak shape and reduce run time, but may affect stability.

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Application start Chlorinated Quinoline (API) stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions degraded_samples Generate Degraded Samples stress_conditions->degraded_samples analyze_samples Analyze Stressed Samples degraded_samples->analyze_samples hplc_dev Develop HPLC Method (Column, Mobile Phase, Gradient) hplc_dev->analyze_samples check_separation Assess Peak Purity & Resolution analyze_samples->check_separation optimization Optimize Method check_separation->optimization optimization->hplc_dev Not OK validation Validate Method (ICH) optimization->validation Separation OK stability_study Apply to Long-Term Stability Study validation->stability_study

Caption: Workflow for developing a stability-indicating HPLC method.

degradation_pathway cluster_hydrolysis Hydrolysis (H₂O, pH) cluster_oxidation Oxidation ([O]) cluster_photo Photodegradation (Light/UV) parent Chlorinated Quinoline hydrolyzed Hydroxy-Quinoline parent->hydrolyzed OH⁻ or H⁺ oxidized Quinoline N-Oxide parent->oxidized e.g., H₂O₂ photoproducts Ring-Opened Products & Other Photoproducts parent->photoproducts

Caption: Major degradation pathways for chlorinated quinolines.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Check Compound Purity (e.g., HPLC) start->check_purity purity_ok Purity OK? check_purity->purity_ok review_protocol Review Experimental Protocol purity_ok->review_protocol Yes review_storage Review Storage & Handling purity_ok->review_storage No end_not_ok Consult Supervisor/ Technical Support review_protocol->end_not_ok prepare_fresh Prepare Fresh Stock Solution review_storage->prepare_fresh re_run_exp Re-run Experiment prepare_fresh->re_run_exp end_ok Problem Solved re_run_exp->end_ok

Caption: Troubleshooting logic for inconsistent experimental results.

References

Preventing degradation of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline in storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline to prevent its degradation.

Troubleshooting Guide

Users encountering unexpected experimental results or signs of product degradation should consult the following guide.

Observation Potential Cause Recommended Action
Discoloration (e.g., yellowing or browning of the solid) Photodegradation or Oxidation: Exposure to light or air can induce chemical changes. The quinoline ring system is susceptible to oxidation, which can be accelerated by light.[1]1. Immediately transfer the compound to an amber or opaque vial.[1]2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing.[1]3. Store in a cool, dark place.[1]4. Re-evaluate the purity of the material using a stability-indicating HPLC method before further use.
Change in physical state (e.g., clumping, oily appearance) Hygroscopicity/Hydrolysis: The compound may be absorbing moisture from the atmosphere, leading to physical changes and potential hydrolysis of the chloro substituents.1. Store the compound in a desiccator containing a suitable drying agent.2. Ensure the container is tightly sealed.3. Handle the material in a controlled, low-humidity environment (e.g., a glove box) when possible.
Appearance of new peaks in analytical chromatograms (HPLC, GC-MS) Formation of Degradation Products: The presence of new signals indicates chemical decomposition. Likely degradation pathways include hydrolysis of the chloro groups, N-oxidation of the quinoline ring, or photodegradation.[1]1. Attempt to identify the degradants using mass spectrometry (LC-MS or GC-MS). Expected degradation products include mono-, di-, or tri-hydroxylated quinolines and N-oxides.[1]2. Review and improve storage conditions immediately (see FAQs below).3. If significant degradation has occurred, it is advisable to use a fresh batch of the compound for sensitive applications.
Inconsistent experimental results or loss of biological activity Significant Degradation: The purity of the compound may have fallen below the level required for the application.1. Perform a quantitative purity analysis using a validated HPLC method to determine the exact purity of the current stock.2. If purity is compromised, acquire a fresh, high-purity batch of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: In a cool and dry environment, ideally at 2-8°C.

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1]

  • Light: Protected from light by using an amber or opaque, tightly sealed container.[1]

  • Moisture: In a desiccator to prevent moisture absorption and potential hydrolysis.[1]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on the structure of this compound, the following degradation pathways are most plausible:

  • Hydrolysis: The chloro substituents on the quinoline ring are susceptible to hydrolysis, especially under non-neutral pH conditions, leading to the formation of hydroxy- G-trichloro-2-(trifluoromethyl)quinolines.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate the cleavage of the carbon-chlorine bonds or other ring modifications. Studies on similar trifluoromethylated quinolines have highlighted the importance of assessing photostability.[2][3]

  • Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide, particularly if exposed to oxidizing agents or atmospheric oxygen over time.[1]

  • Thermal Degradation: While trifluoromethyl groups can enhance thermal stability, prolonged exposure to high temperatures can lead to decomposition.[3]

Q3: How can I monitor the purity of my this compound sample over time?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach to monitor the purity of the compound. This method should be capable of separating the intact parent compound from all potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will allow for the tracking of any purity changes.

Q4: What solvents are recommended for preparing stock solutions for storage?

A4: For short-term storage, it is recommended to use high-purity, anhydrous aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For long-term storage, it is best to store the compound as a solid and prepare solutions fresh before each experiment. If aqueous buffers are necessary, they should be freshly prepared, and the stability of the compound in the specific buffer system should be confirmed.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Prepare a 0.5 mg/mL solution in acetonitrile.
Protocol 2: Forced Degradation Study

To understand the potential degradation pathways and to validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

Stress Condition Methodology
Acid Hydrolysis Dissolve the compound in a 1:1 mixture of acetonitrile and 1M HCl. Heat at 60°C for 24 hours. Neutralize with 1M NaOH before injection.[1]
Base Hydrolysis Dissolve the compound in a 1:1 mixture of acetonitrile and 1M NaOH. Keep at room temperature for 24 hours. Neutralize with 1M HCl before injection.[1]
Oxidative Degradation Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]
Thermal Degradation Store the solid compound at 70°C for 48 hours. Dissolve in acetonitrile for analysis.
Photodegradation Expose a solution of the compound (in a quartz cuvette) in acetonitrile to a photostability chamber (ICH Q1B option II) for a defined period.[1] A dark control should be run in parallel.

Analyze all stressed samples using the HPLC method described in Protocol 1. The appearance of new peaks will indicate the formation of degradation products under specific stress conditions.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation This compound This compound Mono-hydroxylated Products Mono-hydroxylated Products This compound->Mono-hydroxylated Products H₂O / H⁺ or OH⁻ N-oxide N-oxide This compound->N-oxide [O] Dechlorinated Products Dechlorinated Products This compound->Dechlorinated Products hν (UV/Vis) Di/Tri-hydroxylated Products Di/Tri-hydroxylated Products Mono-hydroxylated Products->Di/Tri-hydroxylated Products Further hydrolysis Ring-cleaved Products Ring-cleaved Products Dechlorinated Products->Ring-cleaved Products Further photolysis

Caption: Plausible degradation pathways for this compound.

Experimental_Workflow cluster_storage Compound Storage cluster_analysis Purity Assessment cluster_decision Decision Store at 2-8°C Store at 2-8°C Inert Atmosphere Inert Atmosphere Protect from Light Protect from Light Desiccated Desiccated Prepare Sample Prepare Sample HPLC Analysis HPLC Analysis Prepare Sample->HPLC Analysis Review Chromatogram Review Chromatogram HPLC Analysis->Review Chromatogram Purity Acceptable? Purity Acceptable? Review Chromatogram->Purity Acceptable? Proceed with Experiment Proceed with Experiment Purity Acceptable?->Proceed with Experiment Yes Troubleshoot / Use New Batch Troubleshoot / Use New Batch Purity Acceptable?->Troubleshoot / Use New Batch No Compound Stock Compound Stock Compound Stock->Prepare Sample

Caption: Workflow for ensuring compound integrity before experimental use.

Troubleshooting_Logic Unexpected Results Unexpected Results Check Compound Purity Check Compound Purity Unexpected Results->Check Compound Purity Purity Degraded? Purity Degraded? Check Compound Purity->Purity Degraded? Review Storage Conditions Review Storage Conditions Purity Degraded?->Review Storage Conditions Yes Investigate Other Experimental Factors Investigate Other Experimental Factors Purity Degraded?->Investigate Other Experimental Factors No Identify Degradants (LC-MS) Identify Degradants (LC-MS) Review Storage Conditions->Identify Degradants (LC-MS) Use Fresh Batch Use Fresh Batch Identify Degradants (LC-MS)->Use Fresh Batch

Caption: Troubleshooting logic for addressing unexpected experimental outcomes.

References

Technical Support Center: Column Chromatography for Quinoline Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the separation of quinoline isomers using column chromatography. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses common problems encountered during the column chromatography of quinoline isomers, providing systematic solutions.

Issue 1: Poor Resolution or Co-elution of Positional Isomers

Poor separation between quinoline isomers is a frequent challenge due to their similar physicochemical properties.

Possible Causes and Solutions:

  • Incorrect Mobile Phase Polarity: The polarity of the eluent is critical for achieving separation.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) as a preliminary guide. The ideal mobile phase should provide a retention factor (Rf) for the target compounds in the range of 0.2-0.4.[1] For normal-phase chromatography on silica gel, a common starting point is a mixture of hexane and ethyl acetate.[2] Systematically vary the ratio to fine-tune the separation. If the compounds elute too quickly (high Rf), decrease the polarity by increasing the proportion of the non-polar solvent. If they elute too slowly (low Rf), increase the polarity.[1]

  • Inappropriate Stationary Phase: Silica gel is the most common stationary phase, but it may not be optimal for all quinoline isomer separations.

    • Solution: Consider alternative stationary phases. Alumina (acidic, neutral, or basic) can offer different selectivity.[3] For certain isomers, a phenyl-bonded silica phase may improve separation through π-π interactions with the quinoline ring system.[1]

  • Column Overloading: Exceeding the separation capacity of the column will lead to broad, overlapping peaks.[1]

    • Solution: Reduce the amount of sample loaded onto the column. A general guideline is to load a sample weight that is 1-5% of the stationary phase weight.[2]

  • Uneven Column Packing: A poorly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation.[1]

    • Solution: Ensure the column is packed uniformly. Both wet and dry packing methods can be effective if performed carefully to avoid air bubbles and channels.[1][4]

  • Isocratic vs. Gradient Elution: An isocratic (constant solvent composition) elution may not be sufficient to resolve complex mixtures of isomers.

    • Solution: Employ a gradient elution. Start with a low-polarity eluent and gradually increase the polarity during the run. This can help to elute less polar isomers first, followed by the more polar ones, improving overall resolution.[2]

Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Peak Tailing

Peak tailing is observed when a peak has an asymmetry, with the back of the peak being broader than the front. This is a common issue with basic compounds like quinolines on silica gel.

Possible Causes and Solutions:

  • Strong Interaction with Stationary Phase: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[2]

    • Solution: Add a basic modifier to the mobile phase. A small amount of triethylamine (TEA) (e.g., 0.1-1%) can neutralize the acidic sites on the silica gel, reducing the strong interaction and improving peak shape.[3]

  • Column Overloading: As with poor resolution, overloading the column can also cause peak tailing.[2]

    • Solution: Reduce the sample load.[2]

  • Use of a Less Acidic Stationary Phase:

    • Solution: Consider using neutral alumina instead of silica gel.[2]

Issue 3: Compound Instability on Silica Gel

Some quinoline derivatives may be sensitive to the acidic nature of standard silica gel and can degrade during chromatography.

Possible Causes and Solutions:

  • Acidity of Silica Gel: The acidic surface of the silica gel can catalyze the decomposition of sensitive compounds.[3]

    • Solution 1: Deactivate the Silica Gel: Before loading the sample, flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, to neutralize the acidic sites.[3]

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as diol or amine.[3]

    • Solution 3: Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase flash chromatography on a C18-functionalized silica is a viable alternative, especially for polar compounds that are not soluble in typical normal-phase solvents.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the separation of quinoline isomers by column chromatography.

Q1: What is the main challenge in separating quinoline isomers?

A1: The primary challenge is their structural similarity. Positional isomers of quinoline have the same molecular weight and similar polarities, making them difficult to resolve with standard chromatographic techniques. Chiral isomers (enantiomers) have identical physical and chemical properties in an achiral environment, requiring a chiral environment for separation.

Q2: How do I choose between normal-phase and reversed-phase chromatography for quinoline isomers?

A2: The choice depends on the polarity of the isomers.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate). NPC is often effective for separating positional isomers and is a good starting point for many quinoline derivatives.[5][6]

  • Reversed-Phase Chromatography (RPC): Uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6] RPC is particularly useful for more polar quinoline derivatives and when compound instability on silica gel is a concern.[3] The pH of the mobile phase is a critical parameter to control in RPC for ionizable compounds like quinolines.[3]

Q3: Why is the pH of the mobile phase important in reversed-phase HPLC of quinoline isomers?

A3: Quinolines are basic compounds. The pH of the mobile phase affects their degree of ionization, which in turn influences their retention on a reversed-phase column. For basic quinoline compounds, working at a low pH (e.g., 2.5-4) will protonate the analyte. This can suppress unwanted interactions with residual silanol groups on the stationary phase, leading to better peak shapes.[3] It is generally recommended to adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.[2]

Q4: What are chiral stationary phases (CSPs) and when should I use them?

A4: Chiral stationary phases are column packing materials that are themselves chiral. They are used for the separation of enantiomers.[7] You should use a CSP when you need to separate a racemic mixture of a chiral quinoline derivative into its individual enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used and have shown success in separating fluoroquinolone enantiomers.[1]

Q5: How do I scale up a separation from an analytical HPLC to a preparative scale?

A5: Scaling up involves adjusting parameters to accommodate a larger sample load while maintaining the separation quality. A systematic approach is recommended:

  • Develop and optimize the separation on an analytical column.

  • Increase the sample load on the analytical column to study the effect of overloading.

  • Use a preparative column with the same stationary phase chemistry and particle size.

  • Scale the flow rate and sample load proportionally to the change in the column's cross-sectional area.

  • The gradient time should be adjusted to keep the gradient volume proportional to the column volume.[8][9]

Data Presentation

The following tables summarize quantitative data for the separation of quinoline derivatives under different chromatographic conditions.

Table 1: HPLC Separation of Fluoroquinolone Enantiomers on Polysaccharide-Based Chiral Stationary Phases [1]

CompoundChiral Stationary PhaseMobile Phasek'1k'2Separation Factor (α)Resolution (Rs)
FlumequineChiralcel OZ-3ACN + 0.1% AcOH1.121.341.201.30
OfloxacinChiralpak IAHexane-DCM-MeOH (60:30:10) + 0.1% TFA1.452.011.392.54
LomefloxacinChiralpak IBHexane-DCM-MeOH (70:20:10) + 0.1% TFA1.231.561.271.89

k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. ACN: Acetonitrile, AcOH: Acetic Acid, DCM: Dichloromethane, MeOH: Methanol, TFA: Trifluoroacetic Acid.

Table 2: Preparative Purification of Isoquinoline Quinones [10]

Purification MethodColumnMobile PhaseSample LoadYieldPurity
Flash ChromatographySilica Gel (230-400 mesh)Gradient: 0-50% Ethyl Acetate in Hexane500 mg crude70%>98%
Preparative HPLCC18 Reverse Phase (10 µm)Gradient: 20-80% ACN in Water (0.1% Formic Acid)20 mg->99%

Experimental Protocols

This section provides detailed methodologies for key experiments in the separation of quinoline isomers.

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography of Positional Isomers

This protocol outlines a general method for separating positional isomers of a quinoline derivative using silica gel flash chromatography.

1. Mobile Phase Selection:

  • Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides good separation of the isomers with Rf values between 0.2 and 0.4.[1]

2. Column Packing (Wet Slurry Method):

  • Plug the bottom of a glass column with glass wool or cotton. Add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.[11]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[11]

  • Allow the silica to settle, and then add another thin layer of sand on top to protect the silica bed.[11]

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude mixture in a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.[10]

  • Carefully add the dry powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, either isocratically or with a solvent gradient of increasing polarity.

  • Collect fractions in test tubes.

  • Monitor the composition of the fractions by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure desired isomer.

  • Remove the solvent by rotary evaporation to obtain the purified compound.

Experimental_Workflow_Flash_Chromatography cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC 1. TLC Analysis for Mobile Phase Selection Packing 2. Pack Column with Silica Gel Slurry TLC->Packing Loading 3. Dry Load Sample onto Column Packing->Loading Elution 4. Elute with Solvent (Isocratic or Gradient) Loading->Elution Collection 5. Collect Fractions Elution->Collection Monitor 6. Monitor Fractions by TLC Collection->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Pure fractions identified Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Isomer Evaporate->Product

Caption: Experimental workflow for flash column chromatography.
Protocol 2: Chiral HPLC Separation of Fluoroquinolone Enantiomers

This protocol is a starting point for the enantioseparation of a racemic fluoroquinolone derivative using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Column:

  • HPLC system with a UV detector.

  • Chiral column: e.g., Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).[1]

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of hexane, dichloromethane, and methanol (e.g., 60:30:10 v/v/v) with a small amount of an acidic additive like 0.1% trifluoroacetic acid (TFA).[1]

  • Degas the mobile phase before use.

3. Sample Preparation:

  • Dissolve the racemic fluoroquinolone sample in methanol at a concentration of approximately 1 mg/mL.[1]

  • Filter the sample through a 0.45 µm syringe filter.

4. Chromatographic Conditions:

  • Flow rate: 0.4-1.0 mL/min.[1]

  • Injection volume: 10-20 µL.[1][3]

  • Column temperature: Ambient (e.g., 20-25°C).

  • Detection: UV at a suitable wavelength for the analyte (e.g., 300 nm).[1]

5. Analysis:

  • Inject the sample and run the analysis under isocratic conditions.

  • Identify the two peaks corresponding to the enantiomers and calculate the resolution (Rs) and separation factor (α). An Rs value greater than 1.5 indicates baseline separation.[7]

6. Optimization:

  • If separation is not optimal, adjust the mobile phase composition by varying the ratio of the solvents or changing the alcohol modifier (e.g., ethanol or isopropanol). The type and concentration of the acidic or basic additive can also be modified.

References

Validation & Comparative

Comparative Guide to Purity Assessment of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for assessing the purity of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline. The content is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by detailed experimental protocols and data.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This compound is a complex heterocyclic compound whose purity is paramount for its intended applications, likely as a building block in medicinal chemistry.[1] Ensuring its purity requires robust analytical methods to identify and quantify the main component, as well as any process-related impurities or degradation products.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique depends on the physicochemical properties of the analyte, potential impurities, required sensitivity, and desired quantitative accuracy.[2] Reversed-Phase HPLC (RP-HPLC) is the gold standard for purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3] However, UPLC offers significant improvements in speed and efficiency, while GC-MS and qNMR provide valuable orthogonal data for comprehensive impurity profiling.[2][4]

Data Presentation: Quantitative Comparison

The following table summarizes and compares the key performance characteristics of the recommended analytical methods for the purity analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation based on the same principle as HPLC but utilizes sub-2 µm particle columns at higher pressures.[4][5]Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with mass spectrometry detection.[2]Quantification based on the direct relationship between the integrated NMR signal area and the number of protons, using a certified internal standard.[2]
Primary Use Routine purity testing, quantification of non-volatile impurities, and stability-indicating assays.[6]High-throughput screening, improved resolution of complex impurity profiles, and faster method development.[7][8]Analysis of volatile and semi-volatile impurities, residual solvents, and as an orthogonal method for purity confirmation.[2][9]Absolute purity determination without a specific reference standard of the analyte; used as a primary or reference method.[2]
Advantages Robust, reliable, widely available, and well-established in regulatory environments.[3][5]Faster analysis times, higher resolution, greater sensitivity, and lower solvent consumption compared to HPLC.[4][10]High separation efficiency for volatile compounds, excellent sensitivity, and definitive peak identification via mass spectra.[2]High precision and accuracy, no analyte-specific reference standard required, and provides structural information.[2]
Limitations Longer analysis times and lower resolution compared to UPLC, higher solvent consumption.[4]Requires specialized high-pressure instrumentation; more susceptible to matrix effects and column clogging.[5]Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer and a suitable internal standard.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. The following protocols are proposed for the purity assessment of this compound.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is designed for the separation and quantification of the main component and its potential non-volatile impurities, such as isomers, starting materials, or degradation products.[2][3]

  • Instrumentation : A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column : C18, 4.6 x 150 mm, 5 µm particle size. A fluorinated phase (e.g., PFP - pentafluorophenyl) could also be considered for alternative selectivity due to the trifluoromethyl group.[11][12]

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile[3]

  • Gradient Program :

    • 0-5 min: 30% B

    • 5-25 min: 30-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-30% B

    • 31-35 min: 30% B

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 35 °C

  • Detection : UV at 254 nm

  • Injection Volume : 10 µL

  • Sample Preparation : Prepare a 1.0 mg/mL solution of this compound in Methanol.

Method 2: Ultra-Performance Liquid Chromatography (UPLC)

This method provides a faster and higher-resolution analysis, which is particularly useful for complex samples or high-throughput environments.[4]

  • Instrumentation : A UPLC system capable of handling high backpressures.

  • Column : C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program :

    • 0-0.5 min: 30% B

    • 0.5-4.0 min: 30-90% B

    • 4.0-4.5 min: 90% B

    • 4.5-4.6 min: 90-30% B

    • 4.6-5.0 min: 30% B

  • Flow Rate : 0.5 mL/min

  • Column Temperature : 40 °C

  • Detection : UV at 254 nm

  • Injection Volume : 2 µL

  • Sample Preparation : Prepare a 0.5 mg/mL solution of this compound in Methanol.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile impurities that may not be detected by HPLC.[2]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature : 280 °C

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C, hold for 5 minutes.

  • MS Transfer Line Temperature : 290 °C

  • Ion Source Temperature : 230 °C

  • Mass Range : 50-500 amu

  • Sample Preparation : Prepare a 1.0 mg/mL solution of this compound in Toluene.[9]

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and logical relationships.

G cluster_workflow HPLC Purity Assessment Workflow prep Sample & Mobile Phase Preparation setup HPLC System Setup & Column Equilibration prep->setup inject Sample Injection setup->inject sep Chromatographic Separation inject->sep detect UV/PDA Detection sep->detect data Data Acquisition & Integration detect->data calc Purity Calculation (% Area) data->calc report Reporting calc->report G node_result node_result start Purity Analysis Required? q1 Volatile Impurities Expected? start->q1 q2 High Throughput Needed? q1->q2 No gcms Use GC-MS (Orthogonal) q1->gcms Yes q3 Absolute Purity & No Standard? q2->q3 No uplc Use UPLC q2->uplc Yes hplc Use HPLC q3->hplc No qnmr Use qNMR (Primary Method) q3->qnmr Yes

References

A Researcher's Guide to Interpreting Spectroscopic Data of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of quinoline derivatives is paramount. This guide provides a comparative analysis of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the elucidation of quinoline structures, complete with experimental protocols and data interpretation strategies.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] Accurate structural characterization is essential for understanding structure-activity relationships and driving the development of new therapeutic agents. This guide will delve into the interpretation of the three most common spectroscopic techniques used for this purpose: NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For quinoline derivatives, ¹H and ¹³C NMR are indispensable for determining substitution patterns and the electronic environment of the atoms.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of the parent quinoline molecule shows a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm.[2] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a lower field (higher ppm).[1] Notably, the H2 proton, being adjacent to the nitrogen, is significantly deshielded and often appears as the most downfield signal.[1] The H8 proton also experiences deshielding due to the peri-effect of the nitrogen lone pair.[1]

Substituents on the quinoline ring can cause significant shifts in the proton signals, providing valuable clues about their location. For instance, the introduction of an electron-withdrawing group like chlorine at the 2-position induces notable downfield shifts for protons in the pyridine ring.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline ring are also influenced by the nitrogen atom and any substituents present. In 2-chloroquinoline, the electronegative chlorine atom significantly affects the chemical shifts of the nearby carbon atoms, particularly C-2 and C-4.[2]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Quinoline and 2-Chloroquinoline in CDCl₃.

Position Quinoline ¹H (ppm) 2-Chloroquinoline ¹H (ppm) Quinoline ¹³C (ppm) 2-Chloroquinoline ¹³C (ppm)
28.89 (dd)-150.3151.5
37.41 (dd)7.35 (d)121.1122.8
48.12 (dd)8.03 (d)136.1136.5
4a--128.3127.5
57.75 (d)7.80 (d)127.7129.2
67.52 (ddd)7.60 (ddd)126.5127.4
77.65 (ddd)7.75 (ddd)129.4129.6
88.08 (d)8.15 (d)129.6130.3
8a--148.4148.1

Data sourced from BenchChem application notes.[2] dd = doublet of doublets, d = doublet, ddd = doublet of doublet of doublets

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. The IR spectrum of quinoline and its derivatives is characterized by several key absorption bands.

Table 2: Characteristic IR Absorption Bands for Quinoline Derivatives.

Vibrational Mode Frequency Range (cm⁻¹) Notes
C-H stretching (aromatic)3100 - 3000
C=C stretching (aromatic)1620 - 1450Multiple bands are often observed.
C=N stretching~1600Can overlap with C=C stretching bands.
C-H out-of-plane bending900 - 675The pattern of these bands can sometimes help determine the substitution pattern on the benzene ring.
Substituent-specific vibrationsVariedFor example, a carbonyl (C=O) stretch will appear around 1700 cm⁻¹, and an O-H stretch from a hydroxyl group will be a broad band around 3300 cm⁻¹.

Data compiled from various sources.[3][4][5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The fragmentation of quinoline derivatives is highly dependent on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization) and the nature of the substituents.[6]

Under Electron Ionization (EI) conditions, the quinoline ring is generally stable. A common fragmentation pathway for the parent quinoline is the loss of hydrogen cyanide (HCN) to form a C₈H₆ radical cation.[7][8] For substituted quinolines, the fragmentation is often directed by the substituent. For example, quinoline-2-carboxylic acid readily loses the carboxylic acid group as a COOH radical or a CO₂ molecule.[6]

In Electrospray Ionization (ESI), particularly in tandem mass spectrometry (MS/MS), fragmentation is induced by collision-induced dissociation (CID). For quinolone antibiotics, characteristic losses of H₂O and CO are often observed.[9] The fragmentation of the substituent groups provides key information for structural elucidation.[9]

Table 3: Key Fragment Ions of Selected Quinoline Derivatives in Mass Spectrometry.

Compound Ionization Parent Ion (m/z) Key Fragment Ions (m/z) and Neutral Losses
QuinolineEI129 [M]⁺•102 [M - HCN]⁺•, 76 [C₆H₄]⁺•
Quinoline-2-carboxylic acidEI173 [M]⁺•128 [M - COOH]⁺, 129 [M - CO₂]⁺•, 102 [M - COOH - HCN]⁺
MonomethoxyquinolinesEI159 [M]⁺•158 [M - H]⁺, 144 [M - CH₃]⁺, 130 [M - CHO]⁺, 116 [M - CH₃CO]⁺
Quinolone Antibiotics (general)ESI (+)[M+H]⁺[M+H - H₂O]⁺, [M+H - CO]⁺, [M+H - H₂O - CO]⁺

Data compiled from multiple sources.[6][7][8][9][10]

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the quinoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, increase for dilute samples.[1]

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, depending on sample concentration.[1]

Mass Spectrometry (LC-MS/MS for Quinolone Analysis)

The following is a general protocol for the analysis of quinolone antibiotics in a biological matrix, which can be adapted for other quinoline derivatives.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

  • LC Separation: Use a C18 reverse-phase column with a gradient elution, for example, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and increasing the percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • MS/MS Detection: Operate the mass spectrometer in positive ion ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the protonated molecular ion [M+H]⁺ to a characteristic product ion.[6][9]

Interpreting the Data: A Logical Workflow

The following diagram illustrates a general workflow for the structural elucidation of an unknown quinoline derivative using the three spectroscopic techniques.

Spectroscopic_Workflow MS Mass Spectrometry (MS) MolWeight Determine Molecular Weight & Molecular Formula MS->MolWeight Provides m/z IR Infrared (IR) Spectroscopy FuncGroups Identify Functional Groups IR->FuncGroups Provides vibrational frequencies NMR NMR Spectroscopy (¹H, ¹³C, 2D) CH_Framework Determine Carbon-Hydrogen Framework & Connectivity NMR->CH_Framework Provides chemical shifts, coupling constants Combine Combine All Data MolWeight->Combine FuncGroups->Combine CH_Framework->Combine Structure Propose Structure Combine->Structure Confirm Confirm Structure (e.g., 2D NMR, Synthesis) Structure->Confirm

Caption: Workflow for Spectroscopic Data Interpretation.

By systematically applying these powerful analytical techniques and following a logical workflow, researchers can confidently determine the structures of novel quinoline derivatives, paving the way for advancements in drug discovery and development.

References

A Comparative Guide to the Biological Activity of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] This guide provides a comparative analysis of the biological activities of various substituted quinolines, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data to assist researchers in navigating the structure-activity relationships and therapeutic potential of this versatile class of compounds.

Anticancer Activity

Substituted quinolines have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[4][5] The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against a range of cancer cell lines. A lower IC50 value indicates greater potency.[5]

Comparative Anticancer Potency of Substituted Quinolines

The following table summarizes the in vitro anticancer activity of selected substituted quinoline derivatives, highlighting the influence of different substitution patterns on their cytotoxic effects.

Compound ID/SeriesSubstitution PatternCancer Cell LineActivity (IC50 in µM)Reference
Quinoline 13 2-(3,4-methylenedioxyphenyl)quinoline with C-6 substitutionHeLa (Cervical Cancer)8.3[6]
Tetrahydroquinoline 18 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolineHeLa (Cervical Cancer)13.15[6]
Quinoline 12 2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate Cancer)31.37[6]
Quinoline 11 2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate Cancer)34.34[6]
Compound 4f Quinoline with substitutions at positions 2, 3, and 4A549 (Lung Cancer)Comparable to Doxorubicin[7]
Compound 4f Quinoline with substitutions at positions 2, 3, and 4MCF7 (Breast Cancer)Comparable to Doxorubicin[7]
Compound 7 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast Cancer)0.016 ± 0.003[8]
Compound 3c 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma), A549, MDA-MB-231 (Breast)High, comparable to cisplatin/doxorubicin[9]

Studies have shown that 2-arylquinoline derivatives generally exhibit a better activity profile against various cancer cell lines compared to 2-acetamido-2-methyl-tetrahydroquinolines.[6] Furthermore, the presence of a free 8-phenolic group in quinoline-5-sulfonamides appears to be crucial for their anticancer efficacy, as methylation of this group leads to a significant loss of activity.[9] In some cases, such as with compound 4f, quinoline derivatives have demonstrated strong inhibition of key signaling proteins like EGFR, with IC50 values in the nanomolar range (0.015 ± 0.001 µM).[7]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of substituted quinolines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted quinoline compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control, and the IC50 value is determined.[5]

Signaling Pathways in Quinoline-Induced Anticancer Activity

Substituted quinolines can interfere with various signaling pathways crucial for cancer cell survival and proliferation. One such key pathway is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Substituted Quinolines Quinoline->PI3K Inhibit Quinoline->Akt Inhibit Quinoline->mTOR Inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by substituted quinolines.

Antimicrobial Activity

Quinoline derivatives are well-established antimicrobial agents, with some, like the fluoroquinolones, being mainstays in clinical practice. Their activity spectrum covers both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[10]

Comparative Antimicrobial Potency of Substituted Quinolines

The following table presents the MIC values of representative substituted quinolines against various microbial strains, illustrating the impact of substitutions on their antimicrobial activity.

Compound ID/SeriesSubstitution PatternMicrobial StrainActivity (MIC in µg/mL)Reference
Compound 9e, 9g, 9h, 9i α-aminophosphonates with quinoline and coumarylthiazole moietiesGram-positive bacteria0.25 - 128[11]
Compound 9f, 9g, 9h, 10k, 10l α-aminophosphonates with quinoline and coumarylthiazole moietiesGram-negative bacteria0.25 - 128[11]
Compound 9b, 9c, 9f, 9g, 9h, 10k, 10l α-aminophosphonates with quinoline and coumarylthiazole moietiesFungal strains0.25 - 32[11]
Compound 2, 6 6-amino-4-methyl-1H-quinoline-2-one with sulfonyl/benzoyl/propargyl moietiesBacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[12]
Compound 7b Quinoline-based hydroxyimidazolium hybrid with C-6 substitutionStaphylococcus aureus2[13]
Compound 7b Quinoline-based hydroxyimidazolium hybrid with C-6 substitutionMycobacterium tuberculosis H37Rv10[13]
Compound 7c, 7d Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformans15.6[13]

Structure-activity relationship studies have revealed that the presence of a coumarylthiazole moiety and a hydroxyl group on the quinoline ring can enhance antimicrobial activity.[11] For quinoline-based hydroxyimidazolium hybrids, substitution at the C-6 position appears to be important for anti-mycobacterial effects, while a benzyl substitution on the nitrogen atom seems to favor anti-staphylococcal activity.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The substituted quinoline compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Visual Assessment: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of substituted quinolines.

Experimental_Workflow Synthesis Synthesis of Substituted Quinolines Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_ID->Dose_Response Proceed with hits Mechanism Mechanism of Action Studies (e.g., Western Blot, Docking) Dose_Response->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A generalized workflow for the discovery and development of biologically active substituted quinolines.

Anti-inflammatory Activity

Quinoline derivatives have also emerged as promising anti-inflammatory agents, targeting key enzymes and receptors involved in the inflammatory cascade, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[14][15]

Comparative Anti-inflammatory Effects

The anti-inflammatory potential of substituted quinolines is often assessed in animal models, such as the carrageenan-induced rat paw edema test, or through in vitro enzyme inhibition assays.

Compound ID/SeriesSubstitution PatternKey FindingReference
Compound 6a, 6b 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-oneExhibited significant anti-inflammatory and analgesic activity.[16]
QC 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidShowed high anti-inflammatory effects comparable to diclofenac and celecoxib; strong COX-2 inhibition.[17]
Compound 12c, 14a, 14b Quinoline-pyrazole hybridsHigh inhibitory activity against COX-2 with IC50 values of 0.1, 0.11, and 0.11 µM, respectively.[18]

Structure-activity relationship studies suggest that the nature and position of substituents on the quinoline ring determine the pharmacological activities and target specificities.[14][15] For instance, quinolines with a carboxylic acid moiety have shown COX inhibition, while those with a carboxamide group have displayed TRPV1 antagonism.[14][15]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The test compounds (substituted quinolines) and a standard anti-inflammatory drug (e.g., diclofenac) are administered to the respective groups, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

References

A Comparative Analysis of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline and Other Antimalarial Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Quinolines in Antimalarial Therapy

Quinoline and its derivatives have long been pivotal in the fight against malaria, with notable examples including chloroquine and mefloquine.[1][2] The core mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the parasite's food vacuole.[1] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Quinolines are thought to interfere with this process, leading to the accumulation of toxic heme and parasite death.[1] The introduction of trifluoromethyl groups into the quinoline scaffold has been a strategy to enhance metabolic stability and antimalarial activity.[3]

Comparative Analysis of Antimalarial Activity

Due to the absence of specific biological data for 4,5,7-Trichloro-2-(trifluoromethyl)quinoline, this comparison focuses on the activity of other trifluoromethyl-containing quinolines and established antimalarial drugs. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits 50% of parasite growth in vitro.

Compound/Derivative ClassPlasmodium falciparum Strain(s)IC50 (µM)Notes
Chloroquine Chloroquine-Sensitive (CQS)~0.024Standard antimalarial drug.[4]
Mefloquine --A well-known quinoline derivative used in malaria treatment.[2]
2,8-bis(trifluoromethyl)quinoline derivative (Compound 129) -0.083Three-fold more potent than chloroquine in the study.[5]
Quinoline-triazine hybrid (Compound 146) --Effective in inhibiting β-hematin formation.[4]
Quinoline-pyrazole hybrid (Compound 46) -0.036 µg/mLComparable activity to chloroquine (0.020 µg/mL).[4]
2-(trifluoromethyl)[6][7][8]triazolo[1,5-a]pyrimidine derivative (Compound 2) W2 (CQR)0.023Highly potent against chloroquine-resistant strain.[5]
7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivative (Compound 56) W2 (CQR)1.4Active against chloroquine-resistant strain.[5]
N-(2-((7-chloroquinolin-4-yl)amino)alkyl)benzenesulfonamide (Compound 75) W2 (CQR)0.09Exhibited 49% inhibition of parasitemia in a mouse model.[5]

Postulated Mechanism of Action

The primary mechanism of action for many quinoline derivatives is the inhibition of hemozoin formation.[1] The presence of a trifluoromethyl group can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes and accumulate in the parasite's acidic food vacuole.

cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Quinoline Quinoline Quinoline->Heme Inhibits Polymerization

Caption: Postulated mechanism of action for quinoline antimalarials.

Experimental Protocols

The in vitro antimalarial activity of novel compounds is typically assessed against cultured Plasmodium falciparum parasites. A common method is the [³H]-hypoxanthine incorporation assay.

General Protocol for in vitro Antimalarial Assay:

  • Parasite Culture: P. falciparum strains (both chloroquine-sensitive and resistant) are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: The test compound (e.g., a quinoline derivative) is dissolved in a suitable solvent (like DMSO) and serially diluted to various concentrations.

  • Incubation: The parasite culture is incubated with the different drug concentrations in 96-well plates for a specified period (e.g., 48 hours).

  • Radiolabeling: [³H]-hypoxanthine is added to the wells. Parasites that are still viable will incorporate the radiolabel into their nucleic acids.

  • Harvesting and Measurement: The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the drug concentration.

Start Start Parasite_Culture Maintain P. falciparum Culture Start->Parasite_Culture Drug_Dilution Prepare Serial Dilutions of Test Compound Parasite_Culture->Drug_Dilution Incubation Incubate Parasites with Compound Drug_Dilution->Incubation Radiolabeling Add [3H]-hypoxanthine Incubation->Radiolabeling Harvesting Harvest Cells Radiolabeling->Harvesting Measurement Measure Radioactivity Harvesting->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

Comparative Analysis of Anticancer Activity in Quinoline-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone in the development of novel anticancer therapeutics. This guide provides an objective comparison of the performance of various quinoline-based compounds, supported by experimental data, detailed methodologies for key assays, and visualizations of critical signaling pathways.

Data Presentation: Comparative Anticancer Activity

The anticancer efficacy of quinoline derivatives is frequently evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the compound's potency in inhibiting cancer cell growth. Lower IC50 values are indicative of higher potency. The following tables summarize the in vitro anticancer activity of selected quinoline derivatives against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric Cancer)1.38[1][2]
HCT-116 (Colon Cancer)5.34[1][2]
MCF-7 (Breast Cancer)5.21[1][2]
Quinoline-Chalcone Hybrid 37MCF-7 (Breast Cancer)3.46[3]
Quinolyl-thienyl chalcone 31HUVEC (Endothelial)0.021[3]

Table 2: Anticancer Activity of Various Substituted Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[4][5]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[5]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG2 (Liver)3.3[6]
HCT-116 (Colon)23[6]
MCF-7 (Breast)3.1[6]
A549 (Lung)9.96[6]
Tetrahydroquinolinone derivative 4aHCT-116 (Colon)~13[7]
A549 (Lung)11.33[7]
Pyridin-2-one Derivative 4cK-562 (Leukemia)7.72[8]
HOP-92 (Non-small cell lung)2.37[8]
SNB-75 (CNS)2.38[8]
RXF 393 (Renal)2.21[8]
BT-549 (Breast)4.11[8]

Table 3: Activity of Clinically Relevant Quinoline-Based Kinase Inhibitors

CompoundPrimary TargetsSelect Cancer Cell LinesIC50 (nM)
AnlotinibVEGFR, FGFR, PDGFR, c-KitHUVEC (VEGFR2)<1[9]
BosutinibSrc, AblK562 (CML)Potent antiproliferative agent[1]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of quinoline-based anticancer compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Desired cancer cell lines

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Quinoline-based test compounds

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[5] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells.[5] Include vehicle control (e.g., DMSO) and no-treatment control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background correction.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[5]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with quinoline compounds

  • Phosphate-Buffered Saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with the quinoline compound, harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Signaling Pathways

Quinoline derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation and survival. The following diagrams, created using Graphviz (DOT language), illustrate some of the key pathways targeted by these compounds.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinoline Quinoline Inhibitor Quinoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Quinoline Compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Quinoline Quinoline Inhibitor (e.g., Anlotinib) Quinoline->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Inhibition AKT->Inhibition CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis

Caption: PI3K/Akt/mTOR Pathway Targeted by Quinoline Inhibitors.

BCL2_Apoptosis_Pathway Bcl2 Bcl-2 Inhibition1 Bcl2->Inhibition1 Quinoline Quinoline Inhibitor Quinoline->Bcl2 BaxBak Bax/Bak Mitochondrion Mitochondrion BaxBak->Mitochondrion forms pores CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspases Caspases CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibition1->BaxBak Inhibition2

Caption: Quinoline-Mediated Inhibition of Bcl-2 and Apoptosis Induction.

Experimental Workflow

The process of evaluating the anticancer potential of novel quinoline compounds follows a structured workflow, from initial screening to mechanistic studies.

Experimental_Workflow Start Start: Novel Quinoline Compound InVitroScreening In Vitro Cytotoxicity Screening (MTT Assay) Start->InVitroScreening PotentCompounds Identify Potent Compounds (Low IC50) InVitroScreening->PotentCompounds MechanismStudies Mechanism of Action Studies PotentCompounds->MechanismStudies Yes CellCycle Cell Cycle Analysis (Flow Cytometry) MechanismStudies->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) MechanismStudies->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot) MechanismStudies->PathwayAnalysis LeadCompound Lead Compound Identification CellCycle->LeadCompound ApoptosisAssay->LeadCompound PathwayAnalysis->LeadCompound

Caption: Workflow for Anticancer Evaluation of Quinoline Compounds.

References

In vitro testing of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline against cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Efficacy of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline and Analogs Against Cancer Cell Lines

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in oncological research, with many demonstrating potent anticancer properties. Their mechanisms of action are diverse, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways involved in tumor growth. The presence of a trifluoromethyl group is often associated with enhanced metabolic stability and increased biological activity. This guide provides a comparative analysis of the potential in vitro anticancer activity of this compound alongside experimentally validated data for structurally similar quinoline derivatives and standard chemotherapeutic agents. While specific experimental data for this compound is not extensively available in public literature, this guide leverages data from analogous compounds to provide a valuable reference for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Analysis

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various substituted quinoline derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. This data provides a benchmark for the potential efficacy of this compound.

Table 1: Cytotoxicity of Trifluoromethyl-Substituted Quinoline Derivatives

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
4-Amino-7-(trifluoromethyl)quinoline DerivativesBreast (MCF-7)3.42 - 23.32[1]
Lung (A549)5.97 - 22.01[1]
2,8-Bis(trifluoromethyl)quinoline DerivativePromyelocytic Leukemia (HL-60)10 ± 2.5[1]

Table 2: Cytotoxicity of Chloro-Substituted Quinoline Derivatives

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineBreast (MDA-MB-468)GI50: 7.35 - 8.73[2]
Butyl-(7-fluoro-quinolin-4-yl)-amineBreast (MCF-7)GI50: 8.22[2]

Table 3: Cytotoxicity of Other Quinoline Derivatives and Standard Chemotherapeutics

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative (12e)Gastric (MGC-803)1.38[3][4]
Colon (HCT-116)5.34[3][4]
Breast (MCF-7)5.21[3][4]
Phenylsulfonylurea Derivative (7)Liver (HepG-2)2.71[4]
Lung (A549)7.47[4]
Breast (MCF-7)6.55[4]
DoxorubicinBreast (MCF-7)6.774[5]
Cisplatin-Comparable efficacy to active quinoline derivatives[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation and comparison of in vitro assay results. Below are methodologies for key experiments commonly used to assess the anticancer properties of novel compounds.

Cell Viability (MTT) Assay

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (e.g., this compound)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control and a positive control.[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[1]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[1][7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro testing of a novel compound against cancer cell lines.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Test Compound Dilution (e.g., 4,5,7-Trichloro-2- (trifluoromethyl)quinoline) treatment Compound Treatment (Incubation 48-72h) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Reagent Addition & Incubation treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (Microplate Reader) solubilization->readout calculation IC50 Value Calculation readout->calculation

Caption: Workflow for a standard MTT cell viability assay.[7]

Potential Signaling Pathway Involvement

Quinoline derivatives frequently exert their anticancer effects by modulating key signaling pathways. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is often dysregulated in cancer.

quinoline Quinoline Derivative (e.g., 4,5,7-Trichloro-2- (trifluoromethyl)quinoline) egfr EGFR quinoline->egfr Inhibition pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Simplified EGFR signaling pathway potentially targeted by quinoline derivatives.

References

Assessing the Metabolic Stability of Trifluoromethylated Quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. This guide provides an objective comparison of the metabolic stability of trifluoromethylated quinolines against their non-fluorinated counterparts, supported by experimental data and detailed methodologies. Understanding these differences is crucial for optimizing pharmacokinetic profiles and advancing promising compounds through the drug development pipeline.

The Impact of Trifluoromethylation on Metabolic Stability

The trifluoromethyl group significantly enhances metabolic stability primarily by blocking sites susceptible to oxidative metabolism. The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. By strategically placing a -CF3 group at a known or suspected metabolic hotspot on the quinoline scaffold, that metabolic pathway can be effectively inhibited, leading to a longer half-life and improved bioavailability.

Comparative Metabolic Stability Data

The following table summarizes in vivo pharmacokinetic data for several fluorinated quinolone antibiotics. While not a direct in vitro comparison of a single parent quinoline with its trifluoromethylated analog, these data illustrate the impact of fluorine substitution on the metabolic fate and half-life of these compounds. It is important to note that direct comparison of data from different studies can be challenging due to variations in experimental conditions.

CompoundIn Vivo Half-life (hours)Primary Route of EliminationKey Metabolic Reactions
Norfloxacin3.75Renal and metabolicOxidation of the piperazinyl ring
Ciprofloxacin3.9 - 4.0Renal and metabolicOxidation of the piperazinyl ring
Ofloxacin7.0Primarily renal (largely unchanged)Minimal metabolism
Pefloxacin~12.0HepaticExtensive metabolism, including N-demethylation and oxidation

Note: The extent of metabolism for fluoroquinolones can range from approximately 6% for ofloxacin to about 50% for pefloxacin. Metabolic alterations predominantly occur on the piperazinyl moiety through microsomal oxidative pathways.[1]

Experimental Protocols

The assessment of metabolic stability is typically conducted through in vitro assays using liver microsomes or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism.

In Vitro Microsomal Stability Assay

This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • Test compounds (trifluoromethylated and non-trifluoromethylated quinolines)

  • Positive control compounds (e.g., testosterone, verapamil)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare working solutions of test compounds and controls.

    • Prepare a microsomal suspension in phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • Add the microsomal suspension and test compound solution to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for a short period.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein)

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro microsomal stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compounds Prepare Test Compounds & Controls mix Mix Microsomes & Compounds prep_compounds->mix prep_microsomes Prepare Microsomal Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate_shaking Incubate with Shaking at 37°C start_reaction->incubate_shaking stop_reaction Stop Reaction at Time Points incubate_shaking->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data_analysis Calculate t½ & CLint lcms->data_analysis metabolic_pathway cluster_cyp Cytochrome P450 Enzymes quinoline Quinoline cyp2a6 CYP2A6 quinoline->cyp2a6 Oxidation cyp2e1 CYP2E1 quinoline->cyp2e1 Hydroxylation metabolite1 Quinoline-1-oxide cyp2a6->metabolite1 metabolite3 Quinoline-5,6-epoxide cyp2a6->metabolite3 metabolite2 3-Hydroxyquinoline cyp2e1->metabolite2 epoxide_hydrolase Epoxide Hydrolase metabolite3->epoxide_hydrolase Hydrolysis metabolite4 Quinoline-5,6-diol epoxide_hydrolase->metabolite4

References

Reactivity Under the Microscope: A Comparative Analysis of C3 vs. C4 Chlorine in Dichloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry. Dichloroquinolines, in particular, serve as versatile scaffolds for the development of novel therapeutic agents. A critical aspect of their synthetic utility lies in the differential reactivity of the chlorine substituents. This guide provides an in-depth comparison of the reactivity of chlorine atoms at the C3 and C4 positions of the quinoline ring, supported by experimental data and theoretical insights.

The chlorine atom at the C4 position of a dichloroquinoline ring is consistently and significantly more reactive towards nucleophilic aromatic substitution (SNAr) than a chlorine atom at the C3 position. This pronounced difference in reactivity allows for highly regioselective substitution, a crucial advantage in multi-step syntheses. The enhanced reactivity of the C4-chloro group is primarily attributed to the strong electron-withdrawing effect of the quinoline nitrogen, which effectively stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack at this position.[1]

Quantitative Comparison of Reactivity

While direct kinetic studies quantitatively comparing the substitution rates of C3-Cl versus C4-Cl on the same dichloroquinoline substrate are not extensively documented in the literature, the disparity in their reactivity is evident from the conditions required for their substitution. Nucleophilic substitution at the C4 position can often be achieved under relatively mild conditions, whereas substitution of the C3-chlorine typically necessitates harsher reaction conditions, such as higher temperatures, stronger nucleophiles, or the use of catalysts.

In the case of 3,4-dichloro-7-(trifluoromethyl)quinoline, it is explicitly noted that the C4-chloro position is more susceptible to nucleophilic attack, which enables regioselective modifications.[2] This observation is a common thread throughout the synthetic literature involving dichloroquinolines.

Theoretical studies on analogous heterocyclic systems, such as 2,4-dichloroquinazoline, provide a computational basis for this observed regioselectivity. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[3] These calculations also indicate a lower activation energy for nucleophilic attack at the C4 position compared to other positions on the ring, further supporting the experimentally observed regioselectivity.[3]

The following table summarizes the general reactivity and typical reaction conditions for the substitution of C4-Cl and C3-Cl in dichloroquinolines.

PositionRelative ReactivityTypical Reaction Conditions for Nucleophilic Substitution
C4-Cl HighMild to moderate: conventional heating (80-120°C), ultrasound irradiation, or microwave-assisted synthesis with amines, alkoxides, or thiols often proceeds with high yield and selectivity.[1][2][4][5]
C3-Cl LowHarsher conditions: often requires higher temperatures, stronger nucleophiles, and/or the use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to achieve substitution after the C4 position has been functionalized.[2]

Experimental Protocols

The selective substitution of the C4-chlorine is a widely employed synthetic strategy. Below are representative experimental protocols for the nucleophilic aromatic substitution at the C4 position of a dichloroquinoline.

Protocol 1: Conventional Heating for Amination at C4

This protocol describes a general procedure for the reaction of a dichloroquinoline with an amine nucleophile under conventional heating.

Materials:

  • 3,4-Dichloro-7-(trifluoromethyl)quinoline

  • Amine nucleophile (e.g., aniline, benzylamine)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., DMF, Dioxane)

Procedure:

  • To a solution of 3,4-dichloro-7-(trifluoromethyl)quinoline (1.0 eq) in the chosen solvent, add the amine (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).[2]

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Ultrasound-Assisted Nucleophilic Substitution at C4

This protocol utilizes ultrasound irradiation to promote the reaction, often leading to shorter reaction times and high yields.

Materials:

  • 4,7-Dichloroquinoline

  • Amine nucleophile (e.g., o-phenylenediamine, 3-amino-1,2,4-triazole)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (0.01 mol) in ethanol (15 ml).[4]

  • Add the desired amine nucleophile (0.01 mol) to the solution.[4]

  • Attach a reflux condenser and place the flask in an ultrasonic bath.

  • Reflux the mixture for 30 minutes at ambient temperature, monitoring the reaction by TLC.[4]

  • After completion, add chloroform (150 ml) and wash the mixture with 1N NaOH (150 ml).

  • Separate the organic layer, dry it, and remove the solvent to yield the product.

Visualizing the Reactivity and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

G Relative Reactivity of C3-Cl vs. C4-Cl cluster_quinoline Dichloroquinoline cluster_reactivity Reactivity towards Nucleophilic Attack C4_Cl C4-Cl High_Reactivity High C4_Cl->High_Reactivity More susceptible to attack due to proximity to N C3_Cl C3-Cl Low_Reactivity Low C3_Cl->Low_Reactivity Less activated

Caption: Comparative reactivity of C3-Cl and C4-Cl.

G General Workflow for Selective C4-Substitution start Start 3,4-Dichloroquinoline reaction Nucleophilic Aromatic Substitution Nucleophile (NuH) Base, Solvent Heat/Ultrasound start->reaction product Product 4-Substituted-3-chloroquinoline reaction->product workup Work-up and Purification product->workup end Final Product workup->end

Caption: Selective C4-substitution workflow.

Conclusion

The differential reactivity between the C3 and C4 chlorine atoms in dichloroquinolines is a well-established and synthetically valuable phenomenon. The pronounced susceptibility of the C4-position to nucleophilic attack allows for predictable and regioselective functionalization of the quinoline core. This understanding is paramount for the rational design and efficient synthesis of complex quinoline-based molecules in drug discovery and development. By leveraging this inherent reactivity difference, researchers can streamline synthetic routes and access a wider array of novel compounds with potential therapeutic applications.

References

A Comparative Guide to Physicochemical Parameter Calculation for Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3][4][5] The journey from a novel synthesized quinoline derivative to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These parameters govern the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET), ultimately dictating its bioavailability and efficacy.[6][7]

This guide provides a comparative framework for evaluating key physicochemical parameters of novel quinoline derivatives, offering both experimental protocols and in silico approaches.

Workflow for Characterization of Novel Quinoline Derivatives

A systematic workflow is crucial for the comprehensive characterization of any newly synthesized compound. The process logically progresses from synthesis and purification to structural confirmation and the determination of essential physicochemical properties that predict its biological behavior.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Property Determination synthesis Synthesis purification Purification (e.g., Chromatography) synthesis->purification elucidation Structural Elucidation purification->elucidation nmr NMR (1H, 13C) nmr->elucidation ms Mass Spectrometry ms->elucidation physchem Physicochemical Parameters elucidation->physchem biol_activity Biological Activity physchem->biol_activity insilico In Silico ADMET insilico->biol_activity

Caption: General workflow for the synthesis and characterization of novel compounds.

Key Physicochemical Parameters: A Comparative Overview

The following sections detail critical physicochemical properties. For context, reference data for the parent quinoline molecule is provided alongside values for representative novel derivatives found in the literature.

Lipophilicity (logP)

Lipophilicity, often expressed as the partition coefficient (logP), is a crucial parameter that influences a drug's ability to cross biological membranes.[6][7] It profoundly affects solubility, absorption, and distribution.[8] Both experimental and computational methods are used for its determination.[9]

Comparative Data for Lipophilicity (logP)

Compound TypeDerivative ExampleExperimental logP (logPTLC)Computational logP (milogP)Reference
Parent Scaffold Quinoline2.03-[10]
Quinolinedione Hybrid 1 2-H-5,8-quinolinedione derivative2.051.83[6]
Quinolinedione Hybrid 2 2-Methyl-5,8-quinolinedione derivative2.302.27[6]
Quinolinedione Hybrid 3 2-Pyrrolidinyl-5,8-quinolinedione derivative2.532.08[6]
Quinolinedione Hybrid 4 2-Morpholinyl-5,8-quinolinedione derivative2.151.65[6]

Experimental Protocol: Lipophilicity by RP-TLC

This method determines lipophilicity based on the retention of a compound on a reversed-phase thin-layer chromatography (RP-TLC) plate.

  • Plate Preparation : Use RP-TLC plates (e.g., silica gel coated with a nonpolar stationary phase).

  • Mobile Phase : Prepare various concentrations of an organic modifier (e.g., acetone) in an aqueous buffer.

  • Spotting : Apply solutions of the test compounds and reference standards to the plate.

  • Development : Develop the plate in a chromatography chamber saturated with the mobile phase.

  • Visualization : Visualize the spots under UV light.

  • Calculation : Calculate the Rf value for each spot. The RM value is then calculated using the formula: RM = log((1/Rf) - 1).

  • Extrapolation : Plot RM values against the concentration of the organic modifier. The RM0 value (the y-intercept) is linearly related to logP. The final logPTLC is calculated by comparing the RM0 of the test compound to that of standards with known logP values.[6]

Aqueous Solubility

Solubility is fundamental for drug absorption and formulation. Poor aqueous solubility is a major hurdle in drug development.

Comparative Data for Solubility & Related Properties

PropertyNovel Quinoline Derivative (Example)Parent Compound (Quinoline)Reference
Physical State To Be Determined (TBD)Colorless, hygroscopic liquid[1][2]
Melting Point TBD-15 °C[1]
Boiling Point TBD238 °C[1]
Aqueous Solubility TBDSparingly miscible in cold water[1]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This is the gold standard method for determining equilibrium solubility.[10]

  • Preparation : Add an excess amount of the solid quinoline derivative to a vial containing a buffer of interest (e.g., phosphate-buffered saline, pH 7.4).[10]

  • Equilibration : Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Separation : Separate the undissolved solid from the solution via centrifugation followed by filtration.[10]

  • Quantification : Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Ionization Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH. For quinoline derivatives, the basicity of the nitrogen atom is a key determinant of its interaction with biological targets and its solubility.[11]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation : Dissolve a precise amount of the quinoline derivative in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

In Silico ADMET Prediction

Computational tools play a vital role in modern drug discovery by predicting ADMET properties early in the process, which helps reduce time and cost.[6] Web-based tools like SwissADME and pkCSM are widely used to estimate a compound's pharmacokinetic and toxicological profile from its chemical structure.[12][13]

G cluster_ADME ADMET Properties cluster_Params Governing Physicochemical Parameters compound Novel Quinoline Derivative Structure logP Lipophilicity (logP) compound->logP solubility Solubility compound->solubility pKa pKa compound->pKa mol_weight Molecular Weight compound->mol_weight tpsa TPSA compound->tpsa Absorption Absorption (e.g., GI, BBB) Toxicity Toxicity Distribution Distribution (e.g., Plasma Protein Binding) Metabolism Metabolism (e.g., CYP Inhibition) Excretion Excretion logP->Absorption logP->Distribution solubility->Absorption pKa->Absorption pKa->Excretion mol_weight->Distribution tpsa->Absorption

Caption: Influence of physicochemical parameters on ADMET properties.

These in silico models provide valuable predictions for:

  • Gastrointestinal (GI) Absorption : Predicts how well the compound is absorbed from the gut.

  • Blood-Brain Barrier (BBB) Permeation : Indicates if the compound can cross into the central nervous system. The SwissADME "Boiled Egg" plot is a well-regarded visual tool for predicting both GI absorption and BBB penetration.[13]

  • Cytochrome P450 (CYP) Inhibition : Flags potential drug-drug interactions.

  • Drug-likeness : Assesses whether the compound adheres to established principles for oral bioavailability, such as Lipinski's Rule of Five.[12]

  • Toxicity : Predicts potential toxic liabilities.[14]

By integrating these experimental and computational approaches, researchers can build a comprehensive physicochemical profile of novel quinoline derivatives, enabling a more informed selection and optimization of candidates for further drug development.

References

Safety Operating Guide

Proper Disposal of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4,5,7-Trichloro-2-(trifluoromethyl)quinoline was not available in the conducted search. The following guidance is synthesized from safety data for structurally similar compounds, including other chlorinated and trifluoromethylated quinolines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations. This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

Based on analogous compounds, this compound is anticipated to be classified as a hazardous substance. Primary hazards are expected to include skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, strict adherence to Personal Protective Equipment (PPE) protocols is mandatory.

Hazard Profile and Personal Protective Equipment (PPE)

Hazard Class (Anticipated)GHS Hazard Statements (Anticipated)Required Personal Protective Equipment (PPE)
Acute Toxicity - OralH302: Harmful if swallowed.[1]Gloves: Chemical-resistant gloves (e.g., nitrile).
Skin Corrosion/IrritationH315: Causes skin irritation.Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1]Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a respirator is required.[2]
Specific Target Organ ToxicityH335: May cause respiratory irritation.Protective Clothing: Lab coat or other protective clothing to prevent skin contact.
Hazardous to the Aquatic EnvironmentToxic to aquatic life with long lasting effects.[2]

Disposal Workflow

Disposal Workflow for this compound cluster_0 On-Site Procedures cluster_1 Institutional & Regulatory Compliance A Step 1: Segregate Waste Immediately separate waste containing the compound. B Step 2: Use Designated Waste Containers Use clearly labeled, sealed containers for solid and liquid waste. A->B Containment C Step 3: Store Securely Store waste containers in a designated, well-ventilated, and secure area. B->C Safe Storage D Step 4: Documentation Maintain accurate records of the waste, including quantity and date. C->D Record Keeping E Step 5: Consult EHS Contact your institution's Environmental Health & Safety department for specific guidance. D->E Mandatory Consultation F Step 6: Arrange for Professional Disposal Dispose of contents/container to an approved waste disposal plant. E->F Final Disposal

Caption: Disposal Workflow for this compound.

Experimental Protocols

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Before addressing the spill, don the required PPE as outlined in the table above (gloves, safety goggles, lab coat, and a respirator if ventilation is inadequate).

  • Containment:

    • For Solid Spills: Carefully sweep or scoop the solid material, avoiding the creation of dust.

    • For Liquid Spills/Solutions: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collection: Place the contained material and any contaminated cleaning supplies into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your institution's EHS for recommendations), followed by soap and water.

  • Waste Disposal: Label the waste container clearly and store it for disposal according to the procedures outlined below. Do not flush any material into the sanitary sewer system.[2]

Waste Disposal Protocol

The disposal of this compound must be handled as hazardous waste.

  • Waste Segregation and Collection:

    • Immediately upon completion of experimental work, segregate waste containing this compound.

    • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, puncture-resistant, and sealable container.

    • Liquid Waste: Collect liquid waste, including reaction mixtures and solvent rinses, in a separate, clearly labeled, and chemically compatible container. Do not mix with incompatible waste streams.

  • Container Management:

    • All waste containers must be clearly and accurately labeled with the chemical name ("this compound") and appropriate hazard symbols.

    • Keep waste containers securely sealed when not in use.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

    • The waste must be disposed of at an approved and licensed hazardous waste disposal facility.[2] Do not pour waste down the drain or dispose of it with general laboratory trash.[3]

References

Essential Safety and Operational Guide for 4,5,7-Trichloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4,5,7-Trichloro-2-(trifluoromethyl)quinoline was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar chlorinated and trifluoromethylated quinoline compounds. It is imperative to treat this compound as a potentially hazardous substance and to handle it with extreme care in a controlled laboratory setting. This guide is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough internal risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.

This document provides crucial safety and logistical information, including operational procedures and disposal plans, to ensure the safe handling of this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance with potential for skin, eye, and respiratory irritation.[1][2] A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.[3] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles must be worn to protect from splashes. A face shield provides an additional layer of protection for the entire face.[3][4]
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving is recommended. Nitrile gloves offer good resistance to a wide range of chemicals. For prolonged or high-exposure tasks, consider gloves with a higher level of protection.[3][4] Gloves should be changed frequently and immediately if contaminated.
Chemical-Resistant Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[3]
Respiratory Protection N95 Respirator or HigherAll work with this compound should be conducted inside a certified chemical fume hood.[4] If there is a risk of aerosol generation or if work must be performed outside of a fume hood, a properly fit-tested N95 respirator or a higher level of respiratory protection should be used.[3]

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is critical to minimize exposure risk and ensure a safe laboratory environment.

1. Preparation:

  • Ensure a chemical fume hood is certified and operational.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Assemble all necessary PPE and inspect it for integrity before use.

  • Prepare all required equipment and reagents before handling the compound to minimize movement and potential for spills.

2. Handling:

  • Conduct all weighing, transferring, and other manipulations of this compound inside a certified chemical fume hood.

  • Avoid the creation of dust and aerosols.[1][2]

  • Use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.[1]

  • Keep containers of the compound tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in the laboratory.[4][5]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

3. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing and seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.

  • In case of a spill: Evacuate the immediate area and alert others.[4] If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4][7] Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[7] Ventilate the area and decontaminate the spill site. Report the spill to your laboratory supervisor and EHS department.

Disposal Plan

All disposable PPE and materials used during the handling of this compound should be considered hazardous waste.[3] Under no circumstances should this compound or contaminated materials be disposed of in regular trash or down the drain.[7]

1. Waste Segregation:

  • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[7]

  • Segregate solid and liquid waste into separate, compatible containers.

2. Collection and Storage:

  • Collect all waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, in the designated hazardous waste containers.

  • Keep waste containers tightly closed and store them in a designated satellite accumulation area away from incompatible materials.

3. Disposal:

  • All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[3]

  • Contact your institution's EHS department for specific procedures on waste pickup and disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_emergency Emergency Procedures prep_ppe Inspect and Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_materials Gather Materials prep_emergency->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer and React handle_weigh->handle_transfer decon_clean Clean Work Area handle_transfer->decon_clean emergency_spill Spill handle_transfer->emergency_spill emergency_exposure Personal Exposure handle_transfer->emergency_exposure decon_doff Doff PPE decon_clean->decon_doff decon_wash Wash Hands Thoroughly decon_doff->decon_wash disp_segregate Segregate Halogenated Waste decon_doff->disp_segregate disp_container Place in Labeled Container disp_segregate->disp_container disp_store Store in Satellite Area disp_container->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.